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  • Product: 3,3-Dimethylcyclobutan-1-amine hydrochloride
  • CAS: 1284247-23-9

Core Science & Biosynthesis

Foundational

3,3-Dimethylcyclobutan-1-amine Hydrochloride: A Strategic Scaffold in Medicinal Chemistry

Topic: 3,3-Dimethylcyclobutan-1-amine Hydrochloride Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the optimization o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Dimethylcyclobutan-1-amine Hydrochloride Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of small-molecule therapeutics, the 3,3-dimethylcyclobutan-1-amine moiety (CAS: 1284247-23-9, HCl salt) has emerged as a high-value bioisostere. Unlike flexible linear amines or planar aromatic systems, this scaffold offers a unique combination of conformational restriction , metabolic stability , and defined vectorality .

This guide dissects the structural utility of the 3,3-dimethylcyclobutane core, providing validated synthetic protocols, physicochemical data, and strategic applications in Structure-Activity Relationship (SAR) campaigns. It is designed to serve as a bench-side reference for incorporating this motif into drug candidates.

Chemical Identity & Structural Analysis[1][2]

The hydrochloride salt of 3,3-dimethylcyclobutan-1-amine exists as a stable, crystalline solid. Its value lies in the gem-dimethyl effect , which imposes significant steric constraints on the cyclobutane ring, forcing it into a puckered conformation that directs the amine substituent into a predictable spatial orientation.

Core Physicochemical Properties[3]
PropertyValueNotes
IUPAC Name 3,3-Dimethylcyclobutan-1-amine hydrochloride
CAS Number 1284247-23-9Free base: 123788-48-7
Molecular Formula C₆H₁₃N[1][2][3][4][5][6][7] · HCl
Molecular Weight 137.65 g/mol Free base MW: 99.17 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under desiccant
Solubility >50 mg/mL in Water, Methanol, DMSOPoor solubility in Et₂O, Hexanes
pKa (Calc) ~10.5Typical for primary cycloalkyl amines
Structural Geometry & The Gem-Dimethyl Effect

The 3,3-dimethyl substitution is not merely a lipophilic bulking group; it is a structural lock.

  • Pucker Angle: Unsubstituted cyclobutane puckers at ~26° to relieve torsional strain. The gem-dimethyl groups at C3 exacerbate transannular interactions, often locking the ring into a specific puckered conformation to minimize 1,3-diaxial interactions between the methyls and the amine protons.

  • Vectorality: The amine at C1 is projected away from the bulk of the methyl groups, making this scaffold an excellent spacer for probing deep hydrophobic pockets where linear alkyl chains would suffer entropic penalties upon binding.

Synthetic Pathways[9]

Synthesizing 3,3-dimethylcyclobutan-1-amine requires navigating the strain of the four-membered ring. Two primary routes are recommended: Reductive Amination (for scale) and Curtius Rearrangement (for high fidelity).

Route A: Reductive Amination (Scalable)

This route utilizes commercially available 3,3-dimethylcyclobutanone. It is cost-effective but requires careful control of pH to prevent over-alkylation.

  • Precursor: 3,3-Dimethylcyclobutanone[8]

  • Reagents: Ammonium Acetate (NH₄OAc), NaBH₃CN or NaBH(OAc)₃

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Protocol:

  • Dissolve 3,3-dimethylcyclobutanone (1.0 eq) in MeOH.

  • Add NH₄OAc (10.0 eq) to ensure mono-alkylation dominance. Stir for 30 min at room temperature.

  • Cool to 0°C and slowly add NaBH₃CN (1.5 eq).

  • Stir for 12–16 hours, allowing the mixture to warm to ambient temperature.

  • Quench: Acidify with 1N HCl to pH < 2 (destroys residual hydride and forms the salt).

  • Workup: Wash with Et₂O (removes non-basic impurities). Basify aqueous layer to pH > 12 with NaOH. Extract free base into DCM.

  • Salt Formation: Treat DCM layer with 4M HCl in Dioxane to precipitate the target hydrochloride salt.

Route B: Curtius Rearrangement (High Fidelity)

Preferred when starting from the carboxylic acid or to avoid secondary amine byproducts.

  • Precursor: 3,3-Dimethylcyclobutanecarboxylic acid

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

    
    -BuOH)
    
  • Intermediate: Boc-protected amine

Protocol:

  • Dissolve acid (1.0 eq) in Toluene/TEA.

  • Add DPPA (1.1 eq) and heat to 80°C (formation of isocyanate via acyl azide).

  • Add excess

    
    -BuOH to trap isocyanate as the Boc-carbamate.
    
  • Deprotection: Treat the isolated Boc-intermediate with 4M HCl/Dioxane to yield the pure amine hydrochloride.

Visualized Synthetic Logic

SynthesisPathways cluster_0 Route A: Reductive Amination cluster_1 Route B: Curtius Rearrangement Ketone 3,3-Dimethylcyclobutanone Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH Acid 3,3-Dimethylcyclobutane- carboxylic acid Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA, TEA, Heat (Curtius) Target 3,3-Dimethylcyclobutan-1-amine Hydrochloride Imine->Target NaBH3CN; then HCl BocAmine N-Boc-3,3-dimethyl- cyclobutanamine Isocyanate->BocAmine t-BuOH BocAmine->Target 4M HCl/Dioxane

Figure 1: Comparison of Reductive Amination and Curtius Rearrangement pathways for synthesis.

Medicinal Chemistry Applications

The 3,3-dimethylcyclobutane moiety is not just a spacer; it is a functional probe .

Bioisosterism & Lipophilicity

This scaffold serves as a bioisostere for:

  • tert-Butyl groups: It retains the steric bulk of a

    
    -butyl group but introduces a polar handle (the amine) for further functionalization.
    
  • Phenyl rings: It mimics the spatial volume of a phenyl ring but eliminates the

    
    -electron system, reducing the risk of metabolic oxidation (e.g., by CYP450s) and lowering LogP (lipophilicity), which improves solubility.
    
Conformational Restriction (Entropy)

Linear alkyl linkers (e.g., propyl, butyl) have high rotational freedom, leading to a significant entropic penalty upon binding to a protein target. The cyclobutane ring "pre-pays" this entropic cost by locking the conformation.

  • Application: Use this amine to link a pharmacophore to a solubilizing tail. The gem-dimethyl group prevents "folding back" of the chain, maintaining an extended conformation often required for channel binders or enzyme inhibitors.

Decision Logic for Scaffold Selection

SAR_Logic Start Design Goal: Optimize Linker/Amine Issue1 Is the linear chain metabolically unstable? Start->Issue1 Issue2 Is the target conformation extended? Issue1->Issue2 Yes Alt Use standard alkyl/piperidine Issue1->Alt No Issue3 Need to reduce aromatic ring count (Fsp3)? Issue2->Issue3 Yes Issue2->Alt No Solution Use 3,3-Dimethylcyclobutane-1-amine Issue3->Solution Yes Issue3->Alt No

Figure 2: Decision tree for incorporating the 3,3-dimethylcyclobutane scaffold in lead optimization.

Analytical Characterization

To ensure data integrity, the synthesized hydrochloride salt must be validated using the following specifications.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The spectrum is distinct due to the symmetry of the gem-dimethyl group and the splitting of the cyclobutane ring protons.

  • δ 8.10 (br s, 3H): Ammonium protons (-NH₃⁺).

  • δ 3.45 (m, 1H): Methine proton at C1 (alpha to nitrogen).

  • δ 2.10 – 1.95 (m, 2H): Methylene protons at C2/C4 (cis to amine).

  • δ 1.85 – 1.70 (m, 2H): Methylene protons at C2/C4 (trans to amine).

  • δ 1.15 (s, 3H): Methyl group A (axial-like).

  • δ 1.05 (s, 3H): Methyl group B (equatorial-like).

Note: The two methyl groups may appear as distinct singlets or a coalesced singlet depending on the solvent and temperature due to ring puckering dynamics.

Handling & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly or in a glovebox for precise stoichiometry.

  • Storage: Store at 2–8°C under argon.

  • Safety: Irritant to eyes and skin (GHS H315, H319).[1][2] Handle with standard PPE.

References

  • Cyclobutanes in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Gem-Dimethyl Effect

    • Title: Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the Gem-Dimethyl Effect.
    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

  • Synthesis (Curtius Rearrangement)

    • Title: Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas.[9]

    • Source: Organic Chemistry Portal (Lebel et al.).
    • URL:[Link]

  • Chemical Data & Safety

    • Title: 3,3-Dimethylbutan-1-amine hydrochloride (Analogue Reference for Safety/Handling).
    • Source: PubChem.[1][2][10]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3,3-Dimethylcyclobutan-1-amine Hydrochloride

Prepared by: A Senior Application Scientist Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry 3,3-Dimethylcyclobutan-1-amine hydrochloride, identified by its CAS number 1284247-23-9, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

3,3-Dimethylcyclobutan-1-amine hydrochloride, identified by its CAS number 1284247-23-9, represents a notable structural motif in the landscape of contemporary drug discovery and organic synthesis.[1] As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it a versatile and readily manageable reagent for researchers.[2] The compound features a strained cyclobutane ring, a structural element increasingly utilized by medicinal chemists to explore novel chemical space and improve pharmacokinetic properties.[3] The gem-dimethyl substitution at the 3-position provides steric bulk and conformational rigidity, which can be pivotal for achieving specific binding interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, robust analytical methodologies for its characterization, its applications in research, and essential safety protocols.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. While extensive peer-reviewed data for this specific molecule is not widely published, we can consolidate available information and infer key properties based on its structure and data from analogous compounds.

PropertyValueSource / Basis
CAS Number 1284247-23-9Chemical Abstract Service
Molecular Formula C₆H₁₄ClNCalculated
Molecular Weight 135.64 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.Inferred from hydrochloride salt nature[2][4]
InChI Key UDSDDUMNKUMRIP-UHFFFAOYSA-N[1]
SMILES Cl.NC1CC(C)(C)C1Structural Representation
Melting Point Not specified; expected to be >150°C for similar amine hydrochlorides.Analogy to Cyclobutylamine hydrochloride (180-183°C)[4]
Storage Conditions Store in a cool, dry place under an inert atmosphere. Hygroscopic.[4]

Synthesis Pathway: Reductive Amination of 3,3-Dimethylcyclobutanone

The most logical and industrially scalable approach to synthesizing 3,3-Dimethylcyclobutan-1-amine is through the reductive amination of the corresponding ketone, 3,3-dimethylcyclobutanone.[5][6][7] This well-established one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then immediately reduced in situ to the desired primary amine. The final step is the salt formation with hydrochloric acid.

Causality Behind Experimental Choices:
  • Ammonia Source: Ammonium acetate is chosen as it provides ammonia in a controlled manner and buffers the reaction to the optimal pH (around 6-7) for imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate.[5] This selectivity minimizes side reactions and simplifies purification.

  • Solvent: A non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is ideal as it does not interfere with the reducing agent and has excellent solvating power for the reactants.

  • Final Salt Formation: The conversion to the hydrochloride salt is achieved by treating the purified free amine base with HCl in a suitable solvent like diethyl ether or isopropanol. This process facilitates isolation, purification (via crystallization), and improves the long-term stability of the final product.

Synthesis_Pathway cluster_reaction1 Reductive Amination cluster_reaction2 Salt Formation ketone 3,3-Dimethylcyclobutanone intermediate Iminium Intermediate (in situ) ketone->intermediate amine_source Ammonium Acetate (NH4OAc) amine_source->intermediate reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->intermediate Reduction solvent DCM, Acetic Acid (cat.) solvent->ketone free_base 3,3-Dimethylcyclobutan-1-amine (Free Base) intermediate->free_base final_product 3,3-Dimethylcyclobutan-1-amine HCl free_base->final_product hcl HCl in Ether hcl->free_base

Plausible synthetic route to the target compound.
Step-by-Step Experimental Protocol:
  • Reaction Setup: To a solution of 3,3-dimethylcyclobutanone (1.0 eq) in dichloromethane (DCM, ~0.5 M), add ammonium acetate (2.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine. Further purification can be achieved via distillation or column chromatography if necessary.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether (~1.1 eq) with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,3-Dimethylcyclobutan-1-amine hydrochloride as a solid.

Analytical Characterization and Quality Control

A robust analytical workflow is crucial to confirm the identity, purity, and quality of the synthesized compound. This self-validating system ensures that the material meets the standards required for research and development.

QC_Workflow start Synthesized Batch of 3,3-Dimethylcyclobutan-1-amine HCl nmr ¹H and ¹³C NMR Spectroscopy start->nmr ms Mass Spectrometry (ESI+) start->ms hplc HPLC-UV/ELSD start->hplc spec_check Structure Confirmed? nmr->spec_check ms->spec_check purity_check Purity ≥ 95%? hplc->purity_check spec_check->hplc Yes fail Repurify or Reject Batch spec_check->fail No pass Batch Release to Inventory purity_check->pass Yes purity_check->fail No

Sources

Foundational

theoretical properties of 3,3-Dimethylcyclobutan-1-amine hydrochloride

The following technical guide is structured to serve as a definitive reference for the application of 3,3-Dimethylcyclobutan-1-amine hydrochloride in medicinal chemistry. It deviates from standard templates to prioritize...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the application of 3,3-Dimethylcyclobutan-1-amine hydrochloride in medicinal chemistry. It deviates from standard templates to prioritize the causal relationships between structure, synthesis, and biological function.

Technical Monograph & Application Guide

Executive Summary: The "Gem-Dimethyl" Advantage

In modern drug discovery, the "escape from flatland" initiative drives the adoption of sp³-rich scaffolds. 3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1284247-23-9) represents a premier building block in this domain. Unlike the unsubstituted cyclobutane, the inclusion of the 3,3-dimethyl moiety introduces the Thorpe-Ingold effect (Gem-Dimethyl effect) , which significantly alters the ring's conformational energy landscape.

This scaffold serves two critical functions:

  • Bioisosterism: It acts as a metabolically stable, rigidified bioisostere for tert-butyl, isopropyl, and cyclohexyl groups.

  • Vector Control: The fixed geometry of the amine relative to the dimethyl "tail" allows for precise vector positioning of pharmacophores, often improving potency by reducing the entropic penalty of binding.

Structural Dynamics & Theoretical Properties

Conformational Locking

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsed hydrogens.

  • Ring Strain Energy: ~26.5 kcal/mol.

  • Puckering Angle: ~25–35° deviation from planarity.

In the 3,3-dimethyl derivative, the bulky methyl groups increase the energy barrier for ring inversion compared to the parent cyclobutane. This "conformational locking" minimizes the induced fit energy required when the ligand binds to a protein target.

Physicochemical Profile

The hydrochloride salt improves handling, solubility, and stability.

PropertyValue (Theoretical/Predicted)Context
Formula C₆H₁₄ClN (HCl Salt)Free base: C₆H₁₃N
MW 135.64 g/mol Fragment-based drug discovery (FBDD) friendly
pKa (Conj.[1] Acid) 9.8 – 10.2Comparable to standard primary alkyl amines; slightly lower than cyclohexylamine due to ring s-character.
LogP (Free Base) ~1.3Lipophilic enough for permeability, polar enough for solubility.
H-Bond Donors 3 (Ammonium form)Critical for salt bridge formation in active sites.
PSA 26.02 ŲExcellent membrane permeability profile.
Structural Logic Diagram

The following diagram illustrates the causal link between the structural features and the medicinal chemistry outcome.

G cluster_0 Structural Features cluster_1 Physical Effects cluster_2 MedChem Outcome GemDimethyl 3,3-Gem-Dimethyl Group ThorpeIngold Thorpe-Ingold Effect (Angle Compression) GemDimethyl->ThorpeIngold MetabolicBlock Steric Shielding (Metabolic Stability) GemDimethyl->MetabolicBlock Cyclobutane Cyclobutane Core Puckering Ring Puckering (Torsional Relief) Cyclobutane->Puckering Entropy Reduced Entropic Penalty in Binding ThorpeIngold->Entropy Puckering->Entropy HalfLife Increased t1/2 (Blocked Oxidation) MetabolicBlock->HalfLife

Figure 1: Causal relationship between the 3,3-dimethylcyclobutane scaffold features and drug design parameters.

Synthetic Protocol: The Curtius Rearrangement Route[2][3][4][5][6]

While reductive amination of 3,3-dimethylcyclobutanone is possible, it often leads to over-alkylation or difficult purifications. The Curtius Rearrangement from 3,3-dimethylcyclobutanecarboxylic acid is the "Gold Standard" for generating high-purity primary amines on strained rings, preserving the ring integrity.

Reaction Scheme

Precursor: 3,3-Dimethylcyclobutanecarboxylic acid (CAS: 34970-18-8) Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol, HCl/Dioxane.

Step-by-Step Methodology

Phase 1: Formation of the Boc-Protected Intermediate

  • Setup: Charge a flame-dried round-bottom flask with 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) and anhydrous tert-butanol (10-15 volumes).

  • Activation: Add Triethylamine (1.1 eq) and stir at ambient temperature for 15 minutes under Nitrogen.

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.

    • Note: DPPA is preferred over sodium azide/acid chloride methods for safety and ease of handling on bench scale.

  • Rearrangement: Heat the reaction mixture to reflux (~82°C) for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The acyl azide forms in situ, undergoes thermal Curtius rearrangement to the isocyanate, which is immediately trapped by tert-butanol to form the tert-butyl carbamate (Boc-amine).

  • Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Phase 2: Deprotection to the Hydrochloride Salt

  • Dissolution: Dissolve the crude Boc-intermediate in a minimal amount of 1,4-dioxane or diethyl ether.

  • Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Precipitation: Allow to warm to room temperature. The amine hydrochloride salt will precipitate as a white solid.

  • Isolation: Filter the solid under inert atmosphere (Argon/Nitrogen) as the salt can be hygroscopic. Wash with cold ether.

  • Drying: Dry under high vacuum to yield 3,3-Dimethylcyclobutan-1-amine hydrochloride .

Synthetic Workflow Diagram

Synthesis Start Start: 3,3-Dimethylcyclobutane- carboxylic acid Step1 Add DPPA + TEA in t-BuOH (Acyl Azide Formation) Start->Step1 Step2 Reflux (80°C) (Curtius Rearrangement -> Isocyanate) Step1->Step2 - N2 (Gas Evolution) Step3 In-situ Trapping (Formation of Boc-Amine) Step2->Step3 + t-BuOH Step4 Deprotection (4M HCl/Dioxane) Step3->Step4 End Final Product: 3,3-Dimethylcyclobutan-1-amine HCl Step4->End Precipitation

Figure 2: Step-wise synthesis via the Curtius Rearrangement, ensuring regio-integrity.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold is a superior bioisostere for the neopentyl or tert-butyl group.

  • Standard t-Butyl: High steric bulk, spherical shape, rotatable bonds (if attached via methylene).

  • 3,3-Dimethylcyclobutyl:[1][7] Maintains the bulk of the methyls but "ties back" the carbons into a ring. This reduces the number of rotatable bonds, lowering the entropic cost of binding to a receptor.

Metabolic Stability

The C3 position of a cyclobutane is typically a "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: By substituting C3 with two methyl groups, the abstractable hydrogens are removed.

  • Result: This blocks the primary metabolic pathway, significantly extending the in vivo half-life (t1/2) of the drug molecule compared to unsubstituted cyclobutanes or linear alkyl chains.

Safety & Handling (Self-Validating Protocol)
  • Hygroscopicity: Amine hydrochlorides of this weight are hygroscopic. Validation: If the solid becomes sticky or clumps upon exposure to air, it has absorbed water. Store in a desiccator.

  • NMR Verification:

    • ¹H NMR (DMSO-d₆): Look for the gem-dimethyl singlet (~1.1 ppm) and the cyclobutane methylene protons (multiplets ~1.8-2.2 ppm). The ammonium protons (NH₃⁺) will appear broad ~8.0-8.5 ppm.

References

  • Synthesis & Properties of Cyclobutanes

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source:Journal of Medicinal Chemistry (2022).[5]

    • URL:[Link]

  • Curtius Rearrangement Protocol

    • Title: The Curtius Rearrangement: Applic
    • Source:PMC (N
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 3,3-Dimethylcyclobutan-1-amine hydrochloride (PubChem CID 52233634).
    • Source:PubChem.[1][7][8]

    • URL:[Link]

  • Conformational Analysis

    • Title: Conform
    • Source:Chemistry LibreTexts.
    • URL:[Link]

Sources

Exploratory

Computational Analysis of 3,3-Dimethylcyclobutan-1-amine Hydrochloride

Technical Guide & Structural Profiling Executive Summary This technical guide provides a rigorous computational framework for analyzing 3,3-Dimethylcyclobutan-1-amine hydrochloride . As a -rich scaffold, this molecule re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Structural Profiling

Executive Summary

This technical guide provides a rigorous computational framework for analyzing 3,3-Dimethylcyclobutan-1-amine hydrochloride . As a


-rich scaffold, this molecule represents a critical "escape from flatland" in modern fragment-based drug discovery (FBDD). Its cyclobutane core acts as a rigid bioisostere for propyl chains or phenyl rings, while the gem-dimethyl group introduces unique steric bulk and conformational constraints.

This document details the in silico protocols required to accurately model its conformational dynamics (ring puckering), salt-bridge energetics, and physicochemical properties.

Structural Dynamics & Conformational Landscape

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsed hydrogens.[1][2] In 3,3-dimethylcyclobutan-1-amine, the gem-dimethyl group at the C3 position significantly alters the potential energy surface (PES) compared to the parent cyclobutane.

1.1 The Puckering Potential

The planar transition state of cyclobutane suffers from severe torsional strain (~110 kJ/mol) and transannular repulsion. The 3,3-dimethyl substitution exacerbates transannular steric clashes between the C1-amine and C3-methyl groups in the planar form, likely increasing the inversion barrier.

  • Computational Objective: Map the ring inversion pathway.

  • Protocol: Relaxed Potential Energy Surface (PES) Scan.

  • Reaction Coordinate: Dihedral angle

    
     (C2-C1-C3-C4).
    

Recommended Level of Theory:

Method Basis Set Justification

|


B97X-D  | 6-311++G(2d,p) | Captures long-range dispersion interactions critical for methyl-methyl and methyl-amine steric evaluation. |
| M06-2X  | def2-TZVP | Excellent performance for main-group thermochemistry and non-covalent interactions. |
1.2 Workflow: Conformational Search

The following Graphviz diagram outlines the autonomous workflow for identifying the global minimum conformer.

ConformationWorkflow Start Initial Structure (Planar & Puckered) Opt Geometry Optimization (Gas Phase) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Scan PES Scan (Dihedral 0° to 40°) Freq->Scan If Minima Found Solv Re-optimization (PCM/SMD Water) Scan->Solv Select Low E Conformers Final Global Minimum (Boltzmann Weighted) Solv->Final

Figure 1: Automated workflow for determining the lowest energy conformer of the cyclobutane scaffold.

Electronic Structure: The Amine Hydrochloride Salt

Modeling the hydrochloride salt (


) presents a specific challenge: the proton transfer continuum. In the gas phase, the proton may spontaneously transfer back to the chloride anion (

) depending on the starting geometry. In solution, the ionic pair is stabilized.
2.1 Interaction Energy & BSSE

To accurately calculate the binding energy of the salt bridge, one must correct for Basis Set Superposition Error (BSSE).

Protocol:

  • Geometry: Optimize the complex (

    
    ).
    
  • Counterpoise Correction: Perform single-point energy calculations on the complex and isolated monomers using the complex's basis functions.

  • Equation:

    
    
    
2.2 NBO Analysis (Natural Bond Orbital)

NBO analysis is required to quantify the charge transfer from the chloride lone pair (


) to the antibonding orbital of the N-H bond (

).
  • Expectation: A strong

    
     interaction energy (
    
    
    
    ) indicates a robust hydrogen bond network, characteristic of stable solid-state salts.
Physicochemical Profiling (pKa & LogP)

For drug development, the dissociation constant (pKa) of the amine is paramount. The 3,3-dimethyl group exerts an inductive effect (+I) that typically increases basicity compared to cyclobutanamine, but steric hindrance to solvation can lower the pKa.

3.1 Thermodynamic Cycle for pKa Prediction

Direct calculation of pKa is error-prone. The Thermodynamic Cycle method (Born-Haber cycle) is the industry standard for high accuracy (< 0.5 pH unit error).

ThermodynamicCycle cluster_gas Gas Phase cluster_sol Aqueous Phase (SMD Model) GasAH AH+(g) GasA A(g) + H+(g) GasAH->GasA ΔG_gas (Acidity) SolAH AH+(aq) GasAH->SolAH ΔG_solv(AH+) SolA A(aq) + H+(aq) GasA->SolA ΔG_solv(A) + ΔG_solv(H+) SolAH->SolA ΔG_aq (Deprotonation)

Figure 2: Thermodynamic cycle for calculating pKa. ΔG_solv(H+) is a constant (-265.9 kcal/mol).

Calculation Steps:

  • Calculate Gas Phase Gibbs Free Energy (

    
    ).
    
  • Calculate Solvation Free Energies (

    
    ) using the SMD (Solvation Model based on Density) .
    
  • Combine:

    
    
    
Spectroscopic Validation (In Silico)

To verify the identity of the synthesized salt, compare experimental IR/Raman data with computed frequencies.

  • Scaling Factors: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values. Apply a scaling factor (e.g., 0.967 for B3LYP/6-31G*) to align peaks.

  • Key Diagnostic Peaks:

    • N-H Stretch (Salt): Broad band ~2800–3200

      
       (shifted due to Cl interaction).
      
    • Ring Breathing: ~900–1000

      
       (characteristic of the cyclobutane ring).
      
    • Gem-Dimethyl: Split deformation bands ~1360/1380

      
      .
      
References
  • Gaussian 16 User Reference. Thermochemistry in Gaussian. Gaussian, Inc. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research. Link

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. (Foundation for NBO/AIM analysis). Link

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. Journal of Chemical Physics. Link

Sources

Foundational

Solubility Profiling &amp; Handling of 3,3-Dimethylcyclobutan-1-amine Hydrochloride

The following technical guide details the physicochemical profile, solubility characteristics, and handling protocols for 3,3-Dimethylcyclobutan-1-amine hydrochloride . CAS: 1284247-23-9 | Formula: C₆H₁₄ClN | M.W.: 135.6...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and handling protocols for 3,3-Dimethylcyclobutan-1-amine hydrochloride .

CAS: 1284247-23-9 | Formula: C₆H₁₄ClN | M.W.: 135.64 g/mol [1]

Executive Summary

3,3-Dimethylcyclobutan-1-amine hydrochloride is a critical aliphatic amine building block used in medicinal chemistry. Its structural value lies in the gem-dimethyl group on the cyclobutane ring, which introduces conformational restriction and metabolic stability (the "gem-dimethyl effect") into drug candidates.

As a primary amine hydrochloride salt, this compound exhibits high aqueous solubility but presents challenges in organic synthesis regarding hygroscopicity and solubility in non-polar reaction media. This guide provides authoritative data estimates, experimental determination protocols, and handling strategies to ensure reproducibility in drug development workflows.

Physicochemical Profile

The following data synthesizes vendor specifications and theoretical physicochemical properties derived from structural congeners.

PropertyData / ValueSource/Note
Appearance White to off-white solid powderSigma-Aldrich / Enamine
Salt Form Hydrochloride (1:[2][3]1)Stoichiometry critical for MW calc.
Free Base CAS 123788-48-7Precursor for organic extractions
Melting Point >200°C (Decomposition likely)Typical for low MW amine salts
Hygroscopicity HighRequires desiccated storage
pKa (Conj. Acid) ~10.5 - 10.8 (Estimated)Based on cyclobutylamine analogs
LogP (Free Base) ~1.2 (Predicted)Lipophilic core + polar amine

Solubility Data & Solvent Compatibility

While specific gravimetric solubility values are often proprietary, the following Solubility Matrix is derived from the standard behavior of small-ring aliphatic amine salts.

Estimated Solubility Matrix (25°C)
SolventSolubility RatingEstimated Conc.Usage Context
Water High > 100 mg/mLStock solutions, aqueous buffers.
Methanol High > 50 mg/mLNMR, polar reactions, transfers.
DMSO High > 50 mg/mLHTS screening, biological assays.
Dichloromethane Low/Moderate 1 - 10 mg/mLLimited utility without free-basing.
Ethyl Acetate Very Low < 1 mg/mLUsed as an anti-solvent/wash.
Hexanes/Ether Insoluble < 0.1 mg/mLPrecipitation solvent (Purification).

Critical Insight: The high solubility in water vs. insolubility in ether is the primary mechanism for purification. To purify crude material, dissolve in minimal MeOH and precipitate by adding cold Et₂O.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact solubility limits for regulatory filing or critical assays.

Reagents: 3,3-Dimethylcyclobutan-1-amine HCl, Target Solvent (HPLC Grade). Equipment: Analytical balance (0.01 mg), Centrifuge, 1.5 mL HPLC vials.

  • Saturation: Add 50 mg of compound to 0.5 mL solvent in a vial. Vortex for 2 hours at 25°C.

    • Validation Node: If solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Equilibration: Allow the suspension to stand or shake gently for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification:

    • Pipette exactly 100 µL of the clear supernatant into a pre-weighed aluminum weighing boat.

    • Evaporate solvent (Vac oven, 40°C, 4 hours).

    • Weigh the residue.[1]

  • Calculation: Solubility (

    
    ) in mg/mL = 
    
    
    
    .
Protocol B: Salt Break (Free-Basing) for Organic Synthesis

Crucial for reactions requiring the nucleophilic free amine (e.g., Amide coupling, SNAr).

Objective: Convert the water-soluble HCl salt into the organic-soluble free amine.

  • Dissolution: Dissolve 1.0 eq of Amine HCl in minimal Water (approx. 5 mL/g).

  • Basification: Cool to 0°C. Slowly add 2M NaOH or sat. Na₂CO₃ until pH > 12.

    • Visual Check: The solution may become cloudy as the lipophilic free amine separates.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Note: DCM is preferred for this amine due to its moderate lipophilicity.

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄ for 15 mins.

  • Filtration & Concentration: Filter and concentrate carefully (Free amine may be volatile). Use a rotary evaporator at >200 mbar, 30°C bath.

Visualizations

Figure 1: Solubility Determination Workflow

This logic flow ensures accurate data generation regardless of the solvent system used.

SolubilityWorkflow Start Start: 50mg Compound + 0.5mL Solvent Vortex Vortex 2 hrs @ 25°C Start->Vortex Check Is Solid Visible? Vortex->Check AddSolid Add +20mg Compound Check->AddSolid No (Dissolved) Equilibrate Equilibrate 24h (Shake) Check->Equilibrate Yes (Saturated) AddSolid->Vortex Centrifuge Centrifuge (Pellet Solid) Equilibrate->Centrifuge Supernatant Extract Supernatant Centrifuge->Supernatant DryWeigh Evaporate & Weigh Residue Supernatant->DryWeigh Calc Calculate S (mg/mL) DryWeigh->Calc

Caption: Step-by-step logic for gravimetric solubility determination to ensure thermodynamic saturation.

Figure 2: Salt Break & Extraction Pathway

The chemical transformation required to utilize the amine in organic synthesis.

SaltBreak Salt Amine HCl (Aq. Soluble) Base Add NaOH (pH > 12) Salt->Base Deprotonation FreeBase Free Amine (Org. Soluble) Base->FreeBase Phase Separation Extract DCM Extraction FreeBase->Extract Partitioning Dry Dry (Na2SO4) Extract->Dry Product Reactive Amine Dry->Product Concentration

Caption: Chemical workflow for converting the stable HCl salt into the reactive free amine species.

References

  • Sigma-Aldrich. (2024). 3,3-Dimethylcyclobutan-1-amine hydrochloride Product Specification (CAS 1284247-23-9).[1][4]

  • Enamine Store. (2024). Building Block: 3,3-Dimethylcyclobutanamine hydrochloride.[1][2][4][5][6][7][8]

  • PubChem. (2024). Compound Summary: 3,3-Dimethylcyclobutan-1-amine hydrochloride.[1][4][5][6][7][9] National Library of Medicine. [2]

  • BldPharm. (2024). Safety Data Sheet (SDS) for CAS 1284247-23-9.

Sources

Exploratory

The 3,3-Dimethylcyclobutyl Moiety: A Technical Guide to Biological Activity &amp; Application

This technical guide provides an in-depth analysis of 3,3-Dimethylcyclobutan-1-amine hydrochloride , a specialized fragment increasingly utilized in modern medicinal chemistry to modulate physicochemical properties and m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,3-Dimethylcyclobutan-1-amine hydrochloride , a specialized fragment increasingly utilized in modern medicinal chemistry to modulate physicochemical properties and metabolic stability without compromising potency.[1]

[1]

Executive Summary: The "Gem-Dimethyl" Advantage

3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 123788-48-7) is not merely a spacer; it is a high-value pharmacophore building block.[1] Its utility stems from the Gem-Dimethyl Effect applied to a constrained four-membered ring.[1] Unlike flexible alkyl chains (e.g., n-butyl) or planar aromatics, this moiety offers a unique combination of conformational rigidity , defined spatial volume , and metabolic blockade .[1]

In drug discovery campaigns, this fragment is primarily deployed to:

  • Block Metabolism: The gem-dimethyl group at the 3-position sterically hinders oxidation at the most accessible site of the ring.[1]

  • Modulate Lipophilicity: It adds lipophilicity (increasing logP) to improve membrane permeability while maintaining a lower molecular weight than corresponding cyclohexyl analogs.[1]

  • Restrict Conformation: The cyclobutane ring exists in a "puckered" (butterfly) conformation, directing vectors in non-planar orientations that flat aromatic rings cannot achieve.[1]

Structural Pharmacology & Physicochemical Profile[1]

The "Puckering" Effect

Unlike cyclopropane (flat) or cyclopentane (envelope), the cyclobutane ring adopts a puckered conformation to relieve torsional strain.[1] In 3,3-dimethylcyclobutan-1-amine, this puckering is energetically stable, creating a distinct 3D vector for the amine handle.[1]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 135.64 g/mol (HCl salt)Low MW contribution; ideal for Fragment-Based Drug Discovery (FBDD).[1]
ClogP (Free Base) ~1.3 - 1.5Adds hydrophobic bulk to fill lipophilic pockets without excessive "grease."[1]
pKa (Est.) ~10.5Typical primary aliphatic amine; high basicity requires salt formation for handling.
Ring Conformation Puckered (~25-35° angle)Projects substituents out of plane; avoids "flatland" issues in novel IP space.[1]
Metabolic Stability Logic

The 3-position of a cyclobutane ring is a prime target for Cytochrome P450 (CYP) oxidation.[1] By substituting this position with two methyl groups, the medicinal chemist effectively "caps" this metabolic soft spot.[1]

  • Without Gem-Dimethyl: 3-position is susceptible to hydroxylation -> ring opening or clearance.[1]

  • With Gem-Dimethyl: Steric bulk prevents CYP heme iron access; quaternary carbon prevents hydrogen abstraction.[1]

Medicinal Chemistry Case Studies

The following diagram illustrates the decision matrix for selecting this moiety over common alternatives.

SAR_Logic Problem Lead Optimization Challenge Sol1 Need Metabolic Stability? Problem->Sol1 Sol2 Need 3D Shape? Problem->Sol2 Sol3 Need Lipophilicity? Problem->Sol3 OptionB n-Butyl amine (Too flexible/oxidizable) Sol1->OptionB Fails OptionC 3,3-Dimethylcyclobutyl (Rigid + Blocked) Sol1->OptionC Blocks C3 oxidation OptionA Cyclopropyl amine (Too flat/strained) Sol2->OptionA Fails Sol2->OptionC Puckered Ring Sol3->OptionC Gem-dimethyl bulk

Figure 1: SAR Decision Matrix demonstrating the strategic selection of the 3,3-dimethylcyclobutyl moiety.

Case Study A: GPR88 Agonists (CNS Targets)

In a campaign to develop agonists for GPR88 (a target for schizophrenia and anxiety), researchers explored various amine side chains to optimize potency and blood-brain barrier (BBB) penetration.[1]

  • The Challenge: Flexible alkyl chains (e.g., 2-methylpentyl) showed potency but poor metabolic profiles.[1]

  • The Solution: Introduction of the 3,3-dimethylcyclobutylmethyl group.[1][2][3]

  • Result: This moiety provided the optimal balance of lipophilicity (for receptor hydrophobic pocket filling) and metabolic stability, maintaining an EC50 of ~234 nM while improving physical properties compared to larger cycloalkyls [1].[1]

Case Study B: Nav1.7 & Nav1.8 Inhibitors (Pain Management)

Pfizer and other major pharma groups have utilized this fragment in voltage-gated sodium channel inhibitors .[1]

  • Application: The amine serves as a linker attached to a biaryl or heteroaryl core (e.g., pyrazolo[3,4-d]pyrimidine).[1]

  • Mechanism: The gem-dimethyl group locks the linker into a conformation that favors binding to the channel's pore region while protecting the molecule from rapid hepatic clearance [2, 3].[1]

Synthetic Protocols

The synthesis of 3,3-Dimethylcyclobutan-1-amine HCl is best approached via Reductive Amination for scalability, or Curtius Rearrangement for high-purity small batches starting from the acid.[1]

Protocol A: Reductive Amination (Recommended for Scale)

Precursor: 3,3-Dimethylcyclobutanone (CAS: 1192-33-2)[1]

  • Imine Formation:

    • Charge a reactor with 3,3-Dimethylcyclobutanone (1.0 eq) and Methanol (10 vol).

    • Add Ammonium Acetate (10.0 eq) to ensure mono-alkylation dominance.[1]

    • Stir at room temperature for 1 hour under Nitrogen.

  • Reduction:

    • Cool to 0°C.

    • Portion-wise add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) or STAB (Sodium Triacetoxyborohydride).[1]

    • Note on Causality: NaBH3CN is preferred here over NaBH4 to prevent direct reduction of the ketone before imine formation.[1]

    • Allow to warm to RT and stir for 12-16 hours.

  • Workup & Salt Formation:

    • Quench with 1N NaOH (pH > 12).[1] Extract with Methyl tert-butyl ether (MTBE).[1]

    • Wash organics with brine, dry over Na2SO4.[1]

    • Critical Step: The free base is volatile.[1] Do not rotovap to dryness.

    • Add 4M HCl in Dioxane (1.2 eq) to the organic layer.[1]

    • Filter the resulting white precipitate.[1][4]

    • Yield: Typically 60-75%.[1]

Protocol B: Curtius Rearrangement (High Purity)

Precursor: 3,3-Dimethylcyclobutanecarboxylic acid (CAS: 34970-18-8)[1]

Synthesis Acid Carboxylic Acid (Start) Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N t-BuOH Isocyanate Isocyanate (Rearrangement) Azide->Isocyanate Heat (Reflux) Amine Amine HCl (Product) Isocyanate->Amine HCl Hydrolysis

Figure 2: Curtius Rearrangement pathway for high-fidelity synthesis.[1]

  • Activation: React acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in tert-butanol.

  • Rearrangement: Reflux to form the Boc-protected amine (via isocyanate).

  • Deprotection: Treat with HCl/Dioxane to yield the pure hydrochloride salt.

Biological Evaluation & Handling[1]

In Vitro Assay Considerations

When testing this fragment in biological assays, researchers must account for the volatility of the free base .[1]

  • Stock Solutions: Always prepare stocks in DMSO using the Hydrochloride salt .[1]

  • pH Adjustment: If the assay requires neutral pH, ensure the buffer capacity is sufficient to neutralize the HCl counter-ion without precipitating the free base if concentrations are high (>10 mM).[1]

Safety & Toxicology[1]
  • GHS Classification: Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Handling: Use a fume hood.[1] The free base has a strong ammoniacal odor and is a respiratory irritant.[1]

  • Metabolite ID: In metabolic stability assays (microsomes), monitor for hydroxylation at the methyl groups (minor pathway) or ring opening (rare).[1] The 3,3-dimethyl substitution effectively blocks the major metabolic soft spot found in unsubstituted cyclobutanes.[1]

References

  • Jin, C., et al. (2014).[1] "Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists." ACS Chemical Neuroscience.

  • Pfizer Inc. (2013). "Fused Pyrimidine Compounds." World Intellectual Property Organization, WO2013014569.[1]

  • AbbVie Inc. (2017). "Regulators of Frataxin."[5] World Intellectual Property Organization, WO2017037567.[1]

  • Vertex Pharmaceuticals. (2021). "5-oxopyrrolidine-3-carboxamides as Nav1.8 inhibitors." US Patent US11780832B2.

  • PubChem. (2025). "3,3-Dimethylcyclobutan-1-amine hydrochloride Compound Summary." National Library of Medicine. [1]

Sources

Foundational

An In-Depth Technical Guide to 3,3-Dimethylcyclobutan-1-amine Hydrochloride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,3-Dimethylcyclobutan-1-amine hydrochloride, a valuable building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylcyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry. The guide delves into the historical context of its discovery, detailed synthetic methodologies, and its strategic application in drug development. By synthesizing technical data with insights into its practical use, this document serves as an essential resource for researchers leveraging sterically hindered cyclobutane scaffolds to create novel therapeutics. The constrained nature of the 3,3-dimethylcyclobutane moiety offers a unique tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.

Introduction: The Emergence of a Unique Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacological properties is perpetual. Among these, strained ring systems have garnered significant attention for their ability to confer conformational rigidity and unique spatial arrangements of functional groups. The cyclobutane motif, in particular, has emerged as a valuable component in the design of small molecule therapeutics.[1] This guide focuses on a specific, yet impactful, derivative: 3,3-Dimethylcyclobutan-1-amine hydrochloride.

The incorporation of a 3,3-dimethylcyclobutane unit introduces a sterically hindered, conformationally restricted environment. This structural feature can be strategically employed to:

  • Enhance Metabolic Stability: The gem-dimethyl substitution can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the half-life of a drug candidate.

  • Improve Potency and Selectivity: The rigid cyclobutane ring orients appended pharmacophores in a precise manner, potentially leading to stronger and more specific interactions with biological targets.

  • Modulate Physicochemical Properties: The lipophilicity and solubility of a molecule can be fine-tuned by the introduction of this aliphatic carbocycle.

This guide will provide a thorough exploration of the discovery, synthesis, and application of 3,3-Dimethylcyclobutan-1-amine hydrochloride, offering a valuable resource for its effective utilization in drug discovery programs.

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of 3,3-Dimethylcyclobutan-1-amine hydrochloride remains elusive in publicly accessible records, its emergence is intrinsically linked to the broader exploration of cyclobutane chemistry in the mid to late 20th century. Early methods for the synthesis of cyclobutylamine derivatives included the Hofmann-type rearrangement of cyclobutanecarboxamides and the Schmidt reaction of cyclobutanecarboxylic acid with hydrazoic acid.[2]

The development of more efficient and scalable synthetic routes, such as the reductive amination of cyclobutanones, paved the way for the synthesis of a wider array of substituted cyclobutylamines, including the 3,3-dimethyl derivative. The strategic value of incorporating gem-disubstituted cyclobutane rings in bioactive molecules became increasingly recognized, driving the synthesis of building blocks like 3,3-Dimethylcyclobutan-1-amine. Its hydrochloride salt form offers improved stability and solubility in aqueous media, making it a convenient and widely used intermediate in pharmaceutical research and development.[3]

Synthesis and Chemical Properties

The most direct and widely applicable method for the synthesis of 3,3-Dimethylcyclobutan-1-amine is the reductive amination of 3,3-dimethylcyclobutanone . This two-step, one-pot reaction offers high yields and operational simplicity.

Reaction Pathway: Reductive Amination

The synthesis proceeds through the formation of an intermediate imine or enamine from the reaction of 3,3-dimethylcyclobutanone with an ammonia source, which is then reduced in situ to the desired primary amine.

G ketone 3,3-Dimethylcyclobutanone imine Intermediate Imine/Enamine ketone->imine Condensation amine_source Ammonia Source (e.g., NH4OAc, NH3 in MeOH) amine_source->imine product 3,3-Dimethylcyclobutan-1-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) reducing_agent->product salt 3,3-Dimethylcyclobutan-1-amine Hydrochloride product->salt hcl HCl hcl->salt Protonation G cluster_0 Drug Candidate Synthesis cluster_1 Properties Conferred by Scaffold start Core Scaffold coupling Amide Coupling or Reductive Amination start->coupling dmcba 3,3-Dimethylcyclobutan-1-amine Hydrochloride dmcba->coupling prop1 Conformational Rigidity prop2 Metabolic Stability prop3 Modulated Lipophilicity intermediate Key Intermediate coupling->intermediate final_steps Further Functionalization intermediate->final_steps api Active Pharmaceutical Ingredient (API) final_steps->api

Figure 2: The role of 3,3-Dimethylcyclobutan-1-amine hydrochloride as a key building block in the synthesis of drug candidates.

Use as a Bioisostere

The 3,3-dimethylcyclobutane group can serve as a bioisostere for other common chemical groups, such as a tert-butyl group or a phenyl ring. This substitution can be used to:

  • Navigate Intellectual Property: Creating novel chemical entities with similar biological activity.

  • Improve Drug-like Properties: For example, replacing a planar aromatic ring with a three-dimensional cyclobutane scaffold can improve solubility and reduce off-target toxicity.

  • Explore Structure-Activity Relationships (SAR): Systematically probing the steric and electronic requirements of a binding pocket.

A patent for compositions and methods of using phenylcycloalkylmethylamine derivatives for the treatment of obesity and depression highlights the exploration of such scaffolds in targeting central nervous system disorders. [4]

Conclusion

3,3-Dimethylcyclobutan-1-amine hydrochloride has established itself as a valuable and versatile building block in modern medicinal chemistry. While its specific "discovery" may be rooted in the broader historical development of cyclobutane synthesis, its contemporary importance is undeniable. The synthetic accessibility via reductive amination of the corresponding ketone, coupled with the unique structural and physicochemical properties it imparts, makes it a strategic choice for drug designers. As the demand for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles continues to grow, the judicious application of sterically hindered and conformationally constrained scaffolds like 3,3-dimethylcyclobutanamine will undoubtedly play an increasingly significant role in the future of drug discovery.

References

Sources

Exploratory

Technical Guide: Safety, Handling, and Utility of 3,3-Dimethylcyclobutan-1-amine Hydrochloride

Executive Summary 3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1284247-23-9) is a specialized aliphatic amine building block used primarily in medicinal chemistry. Its cyclobutane core provides a rigid, conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1284247-23-9) is a specialized aliphatic amine building block used primarily in medicinal chemistry. Its cyclobutane core provides a rigid, conformationally restricted scaffold that can enhance the metabolic stability and selectivity of drug candidates compared to flexible linear analogs.

This guide provides a comprehensive technical framework for the safe handling, storage, and experimental application of this compound. It is designed for researchers requiring strict adherence to safety protocols (EHS) and high-fidelity experimental results.

Physicochemical Profile

PropertySpecification
Chemical Name 3,3-Dimethylcyclobutan-1-amine hydrochloride
CAS Number (HCl Salt) 1284247-23-9
CAS Number (Free Base) 123788-48-7
Molecular Formula C₆H₁₃N[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 135.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, hexanes)
Acidity (pKa) ~10.5 (estimated for conjugate acid of primary amine)

Risk Assessment & Toxicology (GHS Classification)

While specific toxicological data for this cyclobutane derivative is limited compared to commodity chemicals, it shares hazard profiles with analogous primary aliphatic amine salts.

GHS Hazard Statements[3]
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Critical Hazards
  • Irritation: The free base liberated in physiological pH or basic reaction conditions is a potent irritant/corrosive. The hydrochloride salt mitigates volatility but remains an irritant upon contact with mucous membranes.

  • Hygroscopicity: Amine hydrochlorides are prone to absorbing atmospheric moisture, which can alter stoichiometry in precise coupling reactions.

  • Ring Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While kinetically stable under standard conditions, exposure to extreme heat (>150°C) or strong Lewis acids could theoretically trigger ring-opening or rearrangement, although the gem-dimethyl group often imparts kinetic stability.

Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood.

  • Atmosphere: For long-term storage or high-precision synthesis, handle under an inert atmosphere (Nitrogen or Argon) to prevent moisture uptake.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >5g.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended during synthesis steps involving organic solvents.

  • Respiratory: If dust generation is likely and engineering controls are insufficient, use a NIOSH-approved N95 or P100 particulate respirator.

Storage Logic
  • Temperature: Store at 2–8°C (Refrigerated).

  • Container: Tightly sealed glass or polypropylene vial with a desiccator pack.

  • Incompatibility: Segregate from strong oxidizing agents and acid chlorides/anhydrides (unless intended for reaction).

Workflow Visualization: Safe Weighing & Dispensing

The following diagram outlines the decision logic for handling the compound to maintain chemical integrity and operator safety.

HandlingWorkflow Start Start: Reagent Retrieval CheckSeal Inspect Seal & Desiccant Start->CheckSeal Environment Is Humidity > 50%? CheckSeal->Environment Glovebox Use Glovebox / Inert Bag Environment->Glovebox Yes (High Risk) FumeHood Use Fume Hood + Static Gun Environment->FumeHood No (Standard) Weighing Weigh into Tared Vial Glovebox->Weighing FumeHood->Weighing Reseal Purge Headspace (N2/Ar) & Seal Weighing->Reseal Storage Return to 4°C Storage Reseal->Storage

Figure 1: Decision matrix for handling hygroscopic amine salts to prevent degradation and exposure.

Emergency Response Protocols

In the event of exposure, immediate action is required to neutralize the acidic salt and prevent tissue damage.

Incident TypeImmediate ActionSecondary Action
Eye Contact Rinse cautiously with water for 15+ mins. Remove contact lenses.Seek medical attention immediately.[10]
Skin Contact Wash with mild soap and copious water. Do not scrub (abrasion risk).Apply non-irritating moisturizer; monitor for redness.
Inhalation Move victim to fresh air.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with inert oil/solvent to suppress dust, then sweep.Neutralize surface with dilute sodium bicarbonate solution.

Synthetic Utility & Reactivity

Free-Basing Protocol

For nucleophilic substitutions or metal-catalyzed cross-couplings, the free amine must often be liberated from the hydrochloride salt.

Protocol:

  • Suspend 3,3-dimethylcyclobutan-1-amine HCl (1.0 equiv) in DCM or EtOAc.

  • Add aqueous NaOH (1M, 2.0 equiv) or saturated NaHCO₃.

  • Stir vigorously for 15 minutes.

  • Separate the organic layer.

  • Dry over anhydrous Na₂SO₄ and concentrate carefully (the free base may be volatile; check boiling point of analogous cyclobutylamines, typically ~60-80°C).

    • Expert Tip: For volatile amines, use the free base solution directly without full concentration to avoid yield loss.

Reaction Compatibility
  • Amide Coupling: Highly effective with standard reagents (HATU, EDC/HOBt). The gem-dimethyl group adds steric bulk, which may slightly retard reaction rates compared to linear amines, requiring longer reaction times.

  • Reductive Amination: Compatible with aldehydes/ketones using NaBH(OAc)₃.

  • Ring Stability: The cyclobutane ring is generally stable to standard acidic (TFA removal of Boc) and basic (LiOH hydrolysis) conditions. Avoid harsh Lewis acids (e.g., AlCl₃) at high temperatures to prevent ring expansion.

Reactivity Pathway Diagram

This diagram illustrates the primary synthetic pathways and potential degradation risks.

Reactivity cluster_conditions Standard Conditions HClSalt 3,3-Dimethylcyclobutan-1-amine HCl FreeBase Free Amine (Reactive Species) HClSalt->FreeBase Base (NaOH/TEA) Amide Amide Product (Drug Scaffold) FreeBase->Amide R-COOH + Coupling Agent RingOpen Ring Opening/Rearrangement (Degradation) FreeBase->RingOpen Strong Lewis Acid / Heat (>150°C)

Figure 2: Synthetic pathways showing activation to free base and potential (rare) degradation routes.

References

  • Sigma-Aldrich. Product Specification: 3,3-Dimethylcyclobutan-1-amine hydrochloride. Retrieved from (Verified CAS 1284247-23-9).

  • ChemScene. Safety Data Sheet: 3,3-Dimethylcyclobutan-1-amine hydrochloride. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56926940 (Free Base Analog). Retrieved from .[3][4]

  • Smolecule. Synthesis and Properties of Cyclobutanamine Derivatives. Retrieved from .

Sources

Foundational

An In-Depth Technical Guide to the Initial Bioassay Screening of 3,3-Dimethylcyclobutan-1-amine hydrochloride

Introduction In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is a rigorous marathon of empirical validation. The subject of this guide, 3,3-Dimethylcy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is a rigorous marathon of empirical validation. The subject of this guide, 3,3-Dimethylcyclobutan-1-amine hydrochloride, represents a common starting point in this journey: a small molecule, likely emerging from synthetic chemistry efforts, with a yet-undiscovered biological potential. As an aliphatic amine, its core structure is a frequent feature in bioactive compounds, making it a candidate of interest.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals tasked with performing the initial biological evaluation of such a compound. We will eschew rigid templates in favor of a logic-driven, tiered framework that prioritizes scientific integrity and resource efficiency. The core philosophy is that a successful screening campaign is not merely a series of experiments, but a self-validating system where each step builds upon the last with verifiable confidence. We will proceed from the foundational, non-negotiable characterization of the test article itself to a cascade of cellular assays designed to efficiently identify and confirm any biological activity, thereby providing a clear vector for subsequent, more intensive research.

Part 1: The Foundation of Trustworthiness: Pre-Screening Compound Characterization

Before a single cell is treated, the integrity of the screening campaign rests entirely on the quality and characterization of the test compound. Neglecting this foundational step is the most common cause of specious results, leading to the costly pursuit of false positives or the tragic abandonment of false negatives.[2] An impurity, for instance, could be the true bioactive agent, a fact that would invalidate all subsequent structure-activity relationship (SAR) studies.[2] Therefore, a rigorous quality control workflow is not optional; it is the bedrock of trustworthy science.

Identity and Purity Assessment: Knowing Your Molecule

The first imperative is to confirm that the compound in the vial is indeed 3,3-Dimethylcyclobutan-1-amine hydrochloride and to quantify its purity. A minimum purity standard of 95%, with 99% being the goal, is essential for reliable biological data.[3]

Experimental Protocol: Purity and Identity Confirmation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3,3-Dimethylcyclobutan-1-amine hydrochloride in a 50:50 mixture of Acetonitrile:Water.

  • LC-MS Analysis:

    • Inject 5 µL of the sample onto a C18 reverse-phase HPLC column.

    • Run a 15-minute gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid).

    • Monitor the eluent using a UV-Vis detector (at 214 nm and 254 nm) and a coupled mass spectrometer (MS) in positive ion mode.

    • Validation: The primary peak in the chromatogram should account for >95% of the total integrated area. The mass spectrum for this peak must correspond to the expected mass of the free base (C6H13N).

  • Quantitative NMR (qNMR):

    • For an absolute measure of purity, prepare a sample of the compound with a certified internal standard of known concentration (e.g., maleic acid).

    • Acquire a ¹H NMR spectrum.

    • Validation: By comparing the integral of a well-resolved proton signal from the test compound to the integral of a signal from the internal standard, the absolute purity can be calculated, providing an orthogonal confirmation to the HPLC result.[4]

Physicochemical Profiling: Ensuring Bioassay Compatibility

A compound's behavior in aqueous solution is a critical determinant of its performance in a bioassay. Poor solubility is a leading cause of compound failure in drug development, often manifesting as assay artifacts or artificially low potency.[5][6] Likewise, compound instability in the storage solvent (typically DMSO) or the final assay medium can lead to a time-dependent loss of concentration and unreliable results.[7]

Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into Phosphate-Buffered Saline (PBS), pH 7.4, to achieve final compound concentrations ranging from 200 µM down to ~0.1 µM. The final DMSO concentration should be kept constant at 2%.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer, which quantifies light scattering from precipitated particles.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is indistinguishable from the buffer-only control.

Data Summary: Mandatory Pre-Screening Compound Profile

All quantitative data from this characterization phase must be documented and readily accessible. This profile serves as the "birth certificate" for the compound lot used in all subsequent screening.

ParameterMethodRequired SpecificationResult
IdentityLC-MSExpected Mass ± 0.5 Da[Enter Data]
PurityHPLC-UV (214nm)>95%[Enter Data]
Kinetic SolubilityNephelometry>50 µM in PBS + 2% DMSO[Enter Data]
StabilityHPLC-UV>90% remaining after 48h in assay buffer[Enter Data]

Part 2: A Tiered Strategy for Initial Bioassay Screening

With a fully characterized compound, we can proceed to biological evaluation. A tiered, or sequential, screening approach is the most logical and resource-sparing strategy.[8][9] It allows for the rapid elimination of broadly cytotoxic or inert compounds, ensuring that only the most promising candidates advance to more complex and costly assays.

G cluster_0 Part 1: Compound QC cluster_1 Part 2: Tiered Screening cluster_2 Tier 1 cluster_3 Tier 2 cluster_4 Part 3: Hypothesis Generation QC Purity & Identity Solubility & Stability Tier1 Primary Cytotoxicity Screen (e.g., CellTiter-Glo) 3-5 Cell Lines, 8-pt Dose Response QC->Tier1 Qualified Compound Tier2 Orthogonal Viability Assay (e.g., RealTime-Glo) Confirm Hits from Fresh Powder Tier1->Tier2 Initial Hits (CC50 < 30µM) Inactive Inactive Tier1->Inactive Inactive / Pan-toxic Tier3 Phenotypic / Pathway Screen (e.g., Reporter Assays) NF-kB, p53, MAPK etc. Tier2->Tier3 Confirmed, Specific Activity Artifact Artifact Tier2->Artifact Artifact / Not Confirmed

Caption: A logic-driven, tiered workflow for initial small molecule screening.

Tier 1: Foundational Cytotoxicity Screening

The primary goal of this tier is to answer a simple question: at what concentration does this compound exhibit a general, non-specific toxic effect on living cells? This establishes the therapeutic window and informs the concentration range for all future assays. Screening against a small, diverse panel of cell lines (e.g., a standard cancer line like HeLa, a non-cancerous line like HEK293, and a suspension line like Jurkat) can provide early clues about potential selectivity.

Assay of Choice: CellTiter-Glo® Luminescent Cell Viability Assay

The rationale for selecting CellTiter-Glo® is its superior performance characteristics for high-throughput screening (HTS).[10] It is a homogeneous ("add-mix-measure") assay that quantifies ATP, a direct indicator of metabolic activity in viable cells.[10] Compared to older colorimetric methods like MTT, it offers higher sensitivity, a broader linear range, and is less susceptible to interference from colored or reducing compounds.[11]

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed cells in a white, 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing:

    • Prepare an 8-point, 3-fold serial dilution of 3,3-Dimethylcyclobutan-1-amine hydrochloride in complete medium, starting from a top concentration of 100 µM.

    • Remove the plating medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and media-only controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle-only control as 100% viability and the media-only control as 0% viability.

    • Plot the normalized percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Example Cytotoxicity Data Table

Cell LineCC₅₀ (µM)Hill SlopeMax Inhibition (%)
HeLa> 100N/A< 10%
HEK29385.21.295%
Jurkat25.61.598%
Tier 2: Orthogonal Hit Confirmation

Any "hits" from the primary screen (typically defined as compounds showing a CC₅₀ below a certain threshold, e.g., 30 µM) must be rigorously confirmed.[12] This involves two key principles: re-testing from a fresh, solid sample to rule out contamination or degradation of the original stock, and using an orthogonal assay to eliminate technology-specific artifacts.[12][13]

Assay of Choice: RealTime-Glo™ MT Cell Viability Assay

This assay provides an excellent orthogonal confirmation because its mechanism is ATP-independent.[14] It measures the reducing potential of viable cells via a pro-substrate that is converted by metabolically active cells into a substrate for a paired luciferase, generating a light signal.[14] A compound that inhibits the luciferase in the CellTiter-Glo® assay would be flagged as toxic, but this artifact would not be replicated in the RealTime-Glo™ assay, thus validating the hit as a genuine cytotoxic agent.

Experimental Protocol: RealTime-Glo™ MT Assay and Hit Confirmation

  • Procurement: If a hit is identified in Tier 1, procure a fresh, dry powder sample of 3,3-Dimethylcyclobutan-1-amine hydrochloride.

  • QC Repeat: Perform an abbreviated identity and purity check on the new sample.

  • Protocol Execution: Follow the manufacturer's protocol for the RealTime-Glo™ MT assay, which typically involves adding the reagent and a nano-luciferase enzyme directly to the cells at the time of compound dosing.

  • Measurement: Read luminescence at multiple time points (e.g., 24, 48, and 72 hours) to gain kinetic insights into the cytotoxic effect.

  • Validation: A confirmed hit must reproduce its dose-dependent toxicity in this orthogonal assay with a CC₅₀ value within a 3-fold range of the primary screen result.

Part 3: Hypothesis Generation: Exploring Potential Mechanisms of Action

A confirmed hit with a specific cytotoxicity profile (i.e., active in one cell line but not another, or active at concentrations well below a general toxicity threshold) warrants further investigation. At this early stage, the goal is not definitive mechanism-of-action (MoA) elucidation, but rather hypothesis generation. A pragmatic approach is to screen the compound against a panel of well-characterized signaling pathways commonly dysregulated in disease.[15][16]

G cluster_0 Common Signaling Pathways RTK RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene TNF TNF-R IKK IKK TNF->IKK NFkB NF-kB IKK->NFkB Inflammation Inflammation Survival NFkB->Inflammation Stress DNA Damage p53 p53 Stress->p53 Apoptosis Apoptosis Cell Cycle Arrest p53->Apoptosis

Caption: Key nodes in major signaling pathways often used for hypothesis generation.

Experimental Approach: Pathway Reporter Gene Assays

Commercially available cell lines have been engineered to contain reporter constructs (e.g., luciferase or GFP) under the control of a transcription factor specific to a given pathway (e.g., NF-κB, p53, AP-1 for the MAPK pathway).

General Protocol: Reporter Assay Screen

  • Cell Selection: Select a panel of 3-5 reporter cell lines relevant to the desired therapeutic area (e.g., cancer-focused pathways like p53, NF-κB, and MAPK).

  • Plating and Dosing: Plate the cells and dose with the confirmed hit compound at 3-4 concentrations below its measured CC₅₀ (e.g., 10 µM, 3 µM, 1 µM). Include a known pathway activator as a positive control and a vehicle-only negative control.

  • Incubation: Incubate for a duration appropriate for pathway activation (typically 6-24 hours).

  • Data Acquisition: Lyse the cells and measure the reporter signal (luminescence or fluorescence) according to the assay manufacturer's instructions.

  • Interpretation: A significant increase or decrease in the reporter signal relative to the vehicle control suggests the compound modulates that specific pathway. This "hit" provides a strong, actionable hypothesis for follow-up studies, such as target deconvolution and medicinal chemistry efforts.

Conclusion

The initial bioassay screening of a novel compound like 3,3-Dimethylcyclobutan-1-amine hydrochloride is a critical inflection point in its journey toward therapeutic relevance. A successful campaign is defined not by the volume of data generated, but by its quality and the confidence it inspires. By embracing a framework built on the pillars of rigorous compound characterization, a logical tiered screening cascade, and orthogonal validation, researchers can efficiently and accurately triage new chemical entities. This methodical approach ensures that resources are focused on compounds with genuine, confirmed biological activity, laying a trustworthy foundation for the challenging but rewarding path of drug discovery that lies ahead.

References

  • Piekarska-Radzik, L., & Peplińska, K. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Available at: [Link].

  • Taylor & Francis. (2024). A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments. Taylor & Francis Online. Available at: [Link].

  • The Royal Society of Chemistry. (2009). NOVEL BIOASSAY SYSTEM FOR SINGLE CELLS. The Royal Society of Chemistry. Available at: [Link].

  • PubChem. 3,3-Dimethylbutan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link].

  • Kaggle. Bioassay Datasets. Kaggle. Available at: [Link].

  • PubChem. 3,3-Dimethylcyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link].

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link].

  • Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry. Available at: [Link].

  • Chen, L., et al. (2018). Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis. Cancer Medicine. Available at: [Link].

  • Xu, J. J., et al. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. NIH. Available at: [Link].

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link].

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link].

  • Girke, T., et al. (2012). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available at: [Link].

  • ReAgent. (2022). Why Is Purity Important In Chemistry?. ReAgent. Available at: [Link].

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link].

  • Girke, T., et al. (2012). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link].

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

  • Ganesan, A., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link].

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link].

  • Sino Biological. All Cancer Signaling Pathways. Sino Biological. Available at: [Link].

  • van de Merbel, N., et al. (2014). Tiered Approach Revisited: Introducing Stage-Appropriate or Assay-Appropriate Scientific Validation. Taylor & Francis Online. Available at: [Link].

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link].

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link].

  • ResearchGate. (2020). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. Available at: [Link].

  • ResearchGate. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. ResearchGate. Available at: [Link].

  • Frontiers. (2023). Updates on altered signaling pathways in tumor drug resistance. Frontiers. Available at: [Link].

  • Moravek, Inc. The Importance of Purity in Chemistry. Moravek. Available at: [Link].

  • Ovid. (2014). Tiered approach revisited: introducing stage-appropriate or assay-appropriate scientific validation. Ovid. Available at: [Link].

  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link].

  • MDPI. (2018). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI. Available at: [Link].

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amines. College of Pharmacy. Available at: [Link].

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Protocols & Analytical Methods

Method

Application Note: 3,3-Dimethylcyclobutan-1-amine Hydrochloride in Medicinal Chemistry

[1][2] Part 1: Strategic Profile & Rationale Introduction 3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 123788-48-7 for free base) has emerged as a high-value pharmacophore in modern drug discovery.[1] As the indust...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Strategic Profile & Rationale

Introduction

3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 123788-48-7 for free base) has emerged as a high-value pharmacophore in modern drug discovery.[1] As the industry moves away from planar, aromatic-heavy structures ("Escaping Flatland"), saturated heterocycles and carbocycles have become critical for improving physicochemical properties (Fsp³ score).[1]

This building block offers a unique combination of bioisosterism and metabolic blocking .[1][2] The cyclobutane ring acts as a lipophilic spacer that is structurally distinct from the flexible propyl chain or the rigid phenyl ring, while the gem-dimethyl group at the C3 position provides steric bulk that inhibits metabolic oxidation, a common liability in unsubstituted cycloalkanes.

Mechanistic Advantages[2][3][4]
  • Bioisosterism: It serves as a superior bioisostere for tert-butyl, isopropyl, and phenyl groups.[1][2] Unlike the rotatable isopropyl group, the cyclobutane ring restricts the conformational vector of the amine, potentially reducing the entropic penalty upon binding to a protein target.

  • The Gem-Dimethyl Effect (Thorpe-Ingold): The 3,3-dimethyl substitution restricts the conformational flexibility of the ring (puckering angle), favoring populations of conformers that may be bio-active.[1] Furthermore, it blocks the C3 position from Cytochrome P450-mediated hydroxylation.[1][2]

  • Solubility & Lipophilicity: The amine functionality (pKa ~9-10) allows for salt formation, enhancing aqueous solubility compared to purely carbocyclic analogs.[1][2]

Part 2: Physicochemical Profile[2][3][5]

Table 1: Key Properties of 3,3-Dimethylcyclobutan-1-amine HCl

PropertyValue / DescriptionNote
Formula C₆H₁₃N[3][1][4][5][6][7] · HClSalt form
MW 135.64 g/mol Free base MW: 99.18 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, Methanol, DMSOPoor: Hexanes, Et₂O
Chirality AchiralPlane of symmetry through C1-C3
ClogP ~1.2 (Free Base)Moderate lipophilicity
Boiling Point ~110-115 °C (Free Base)VOLATILE (See Warnings)

Part 3: Experimental Protocols

Critical Handling Warning: Volatility

The free base of 3,3-dimethylcyclobutan-1-amine is a low-molecular-weight amine with significant volatility.[1] Do not concentrate the free base to dryness under high vacuum. Significant material loss will occur.[1][2] Always handle as the HCl salt or in solution until the coupling step.[2]

Workflow Visualization

The following diagram outlines the decision logic for employing this building block in synthesis.

SynthesisLogic Start Start: 3,3-Dimethylcyclobutan-1-amine HCl Decision Target Electrophile? Start->Decision Path_Acid Carboxylic Acid (Amide Coupling) Decision->Path_Acid C=O-OH Path_Aldehyde Aldehyde/Ketone (Reductive Amination) Decision->Path_Aldehyde C=O Path_Halide Aryl Halide (SnAr / Buchwald) Decision->Path_Halide Ar-X Process_Base In-situ Neutralization (DIPEA/TEA) Path_Acid->Process_Base Path_Aldehyde->Process_Base Standard Process_Iso Free-Basing Extraction (DCM/Ether) Path_Aldehyde->Process_Iso If acid sensitive Path_Halide->Process_Base Reaction_HATU HATU/EDC Coupling Process_Base->Reaction_HATU Reaction_STAB NaBH(OAc)3 Reduction Process_Base->Reaction_STAB Reaction_Pd Pd-Catalysis / Heat Process_Base->Reaction_Pd Warning WARNING: Do not rotovap to dryness! Process_Iso->Warning Process_Iso->Reaction_STAB

Caption: Decision matrix for synthetic routes. Green nodes indicate preferred in-situ pathways to avoid volatility issues.

Protocol A: Amide Coupling (Standard HATU Method)

Use this protocol for attaching the cyclobutane motif to a carboxylic acid scaffold.[1]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1][2]

  • 3,3-Dimethylcyclobutan-1-amine HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)[1][2][7]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • DMF (Anhydrous)[1][2]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at room temperature for 5 minutes.

  • Salt Neutralization: In a separate vial, suspend the amine HCl salt (1.2 mmol) in DMF (1 mL). Add DIPEA (3.0 mmol) to liberate the free amine in situ.[1][2]

  • Addition: Transfer the amine/DIPEA solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 99 - 18).[1][2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: Pre-mixing the amine salt with DIPEA ensures the nucleophilic free base is available immediately upon addition to the activated ester, preventing HATU hydrolysis.[2]

Protocol B: Reductive Amination

Use this protocol for creating secondary amines from aldehydes.[2]

Reagents:

  • Aldehyde Substrate (1.0 equiv)[1][2]

  • 3,3-Dimethylcyclobutan-1-amine HCl (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • DIPEA (1.1 equiv)[1][2]

  • DCM or DCE (Solvent)[1][2]

  • Acetic Acid (catalytic, optional)

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde in DCE. Add the amine HCl salt and DIPEA (1.1 equiv).[1][2] Stir for 30 minutes to allow imine equilibrium.

    • Note: If the substrate is acid-stable, adding 1 drop of acetic acid accelerates imine formation.[1]

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM. Caution: The product may still be somewhat volatile if the aldehyde fragment is small.[1][2]

Protocol C: Nucleophilic Aromatic Substitution (SnAr)

Use this for attaching to electron-deficient heteroaromatics (e.g., chloropyrimidines).[1]

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[1][2][6]

  • 3,3-Dimethylcyclobutan-1-amine HCl (1.2 equiv)[1]

  • K₂CO₃ (3.0 equiv) or Cs₂CO₃[1][2]

  • DMSO or NMP[1][2]

Step-by-Step:

  • Setup: Combine the heteroaryl chloride, amine HCl salt, and carbonate base in a microwave vial.

  • Solvent: Add DMSO (concentration ~0.2 M).

  • Heat: Heat to 80–100 °C (conventional) or 100–120 °C (microwave) for 1–2 hours.

  • Workup: Pour into water. If the product precipitates, filter it.[2] If not, extract with EtOAc.[1][2]

Part 4: Structural Validation & Troubleshooting

NMR Diagnostics

When characterizing the final product, the cyclobutane ring protons present distinct multiplets.

  • Gem-dimethyl: Expect two singlets (if the environment is chiral) or one singlet (6H) around 1.0–1.2 ppm.[1][2]

  • Cyclobutane CH2: Complex multiplets (ABX systems) typically between 1.6–2.2 ppm.[1][2]

  • Methine (CH-N): A quintet-like multiplet around 3.5–4.0 ppm, depending on the electron-withdrawing nature of the substituent.[1]

Common Issues
  • Low Yield in Amide Coupling: Often caused by insufficient base.[1][2] The HCl salt consumes 1 equivalent of DIPEA immediately.[1][2] Ensure you use at least 3 equivalents total (1 to neutralize HCl, 1 to neutralize the HATU byproduct, 1 to keep the reaction basic).[2]

  • Missing Product in Reductive Amination: If using NaCNBH₃, pH adjustment is critical.[1][2] STAB (Protocol B) is preferred as it requires less rigorous pH control.[1][2]

References

  • General Bioisosterism: Mykhailiuk, P. K. (2023).[1][2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal.[1][2] Link[1][2]

  • Cyclobutanes in Drug Design: Xu, Y., et al. (2022).[1][2] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005).[1][2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link[1][2]

  • Commercial Availability & Properties: 3,3-Dimethylcyclobutan-1-amine hydrochloride (Catalog P44151).[1][2][5] Advanced ChemBlocks. Link

  • Synthesis Utility: Li, D., et al. (2022).[1][2][8] Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere.[1][2][8] Journal of Medicinal Chemistry. (Contextual reference for cyclobutane/oxetane comparison). Link[1][2]

Sources

Application

Application Note: Precision N-Alkylation of 3,3-Dimethylcyclobutan-1-amine

Topic: N-alkylation reactions of 3,3-Dimethylcyclobutan-1-amine Content Type: Application Note & Protocol Guide Strategies for Strained Ring Scaffolds in Medicinal Chemistry Executive Summary 3,3-Dimethylcyclobutan-1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-alkylation reactions of 3,3-Dimethylcyclobutan-1-amine Content Type: Application Note & Protocol Guide

Strategies for Strained Ring Scaffolds in Medicinal Chemistry

Executive Summary

3,3-Dimethylcyclobutan-1-amine (CAS: 123788-48-7) has emerged as a high-value building block in modern drug discovery. It serves as a metabolically stable bioisostere for piperidine, morpholine, or flexible alkyl chains.[1] The gem-dimethyl group at the C3 position blocks metabolic oxidation (a common liability in unsubstituted cyclobutanes) and induces a specific ring pucker that can favorably orient the amine for receptor binding.

This guide details the protocols for N-alkylation of this strained amine. Unlike simple aliphatic amines, the cyclobutane core requires specific handling to manage volatility, ring strain, and steric considerations during functionalization.[1]

Chemo-Physical Profile & Reactivity

Before initiating synthesis, understanding the substrate's physical organic chemistry is vital for experimental design.

PropertyValue / CharacteristicImpact on Protocol
Structure Strained 4-membered ring (~26 kcal/mol strain).Avoid harsh Lewis acids or extreme temperatures (>150°C) that might trigger ring-opening or rearrangement.
Conformation Puckered (Butterfly) conformation.The C3-dimethyls lock the ring pucker. The C1-amine is relatively unhindered, making it a potent nucleophile.
Basicity (pKa) ~9.6 – 9.8 (Conjugate Acid)Slightly less basic than linear butylamine (~10.6) due to increased s-character in the C-N bond.
Boiling Point ~135°C (Free Base)CRITICAL: The free base is volatile. Evaporation of solvents must be done carefully; isolation as a salt (HCl/TFA) is recommended.
Solubility High in DCM, MeOH, THF.[1]Compatible with standard organic synthesis solvents.

Decision Matrix: Selecting the Alkylation Strategy

Choose the synthetic route based on your available electrophile and the desired substitution pattern.

AlkylationStrategy Start Target: N-Alkylated 3,3-dimethylcyclobutylamine Electrophile What is your Electrophile? Start->Electrophile AldehydeKetone Aldehyde / Ketone Electrophile->AldehydeKetone Available AlkylHalide Alkyl Halide / Tosylate Electrophile->AlkylHalide Available MethodA METHOD A: Reductive Amination (High Fidelity) AldehydeKetone->MethodA Preferred Route MethodB METHOD B: Direct Nucleophilic Substitution (Risk of Over-alkylation) AlkylHalide->MethodB If no aldehyde equivalent DetailA Reagents: NaBH(OAc)3, DCE Pros: Mono-alkylation control MethodA->DetailA DetailB Reagents: K2CO3, MeCN, Heat Pros: Low cost Cons: Poly-alkylation MethodB->DetailB

Figure 1: Strategic decision tree for N-alkylation based on electrophile availability.

Method A: Reductive Amination (The Gold Standard)

Best for: Mono-alkylation, library synthesis, and installing complex R-groups.[1] Mechanism: Formation of an iminium intermediate followed by in-situ reduction.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Amine: 3,3-Dimethylcyclobutan-1-amine (Free base or HCl salt).[2]

  • Electrophile: Aldehyde or Ketone (1.0 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].

    • Why STAB? It is milder than NaBH4 and does not reduce aldehydes/ketones efficiently, allowing the imine to form first.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH).[3]

Step-by-Step Protocol
  • Salt Neutralization (If using HCl salt):

    • If starting with the hydrochloride salt, dissolve it in the solvent (DCE) and add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free amine.[1] Stir for 10 mins.

  • Imine Formation:

    • Add the aldehyde/ketone (1.0 equiv) to the amine solution.

    • Add Acetic Acid (1-2 drops per mmol). The pH should be slightly acidic (~5-6) to catalyze imine formation.

    • Time: Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: If using a ketone (sterically hindered), extending this time to 2-4 hours or adding molecular sieves (4Å) helps drive equilibrium.

  • Reduction:

    • Add NaBH(OAc)3 (1.5 – 2.0 equiv) in one portion.

    • Note: Gas evolution (mild) may occur.

    • Stir at RT overnight (12–16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 solution. Stir for 15 mins until bubbling ceases.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • Flash chromatography (typically DCM/MeOH gradients).

    • Tip: Since the product is an amine, add 1% NH4OH or TEA to the eluent to prevent streaking on silica.[1]

Critical Control Point: Do not use NaBH3CN (Sodium Cyanoborohydride) unless necessary (e.g., very sluggish ketones).[1] It generates toxic cyanide byproducts and requires stricter pH control. STAB is the superior industry standard.

Method B: Direct Nucleophilic Substitution (SN2)

Best for: Primary alkyl halides, benzyl halides, or when the aldehyde is unstable.[1] Risk: Over-alkylation (formation of tertiary amines or quaternary ammonium salts).

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Amine: 3,3-Dimethylcyclobutan-1-amine.[4][2][5][6]

  • Electrophile: Alkyl Bromide/Iodide (0.8 – 0.9 equiv). Note the substoichiometric amount.

  • Base: K2CO3 (heterogeneous) or DIPEA (homogeneous).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol
  • Preparation:

    • Dissolve 3,3-dimethylcyclobutan-1-amine (1.0 equiv) and Base (2.0 equiv K2CO3) in MeCN.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.8 equiv) in a separate volume of MeCN.

    • Crucial Step: Add the alkyl halide solution dropwise to the amine solution over 30–60 minutes.

    • Why? Keeping the amine in excess relative to the halide at any given moment favors mono-alkylation.

  • Reaction:

    • Heat to 50–60°C. Monitor by LCMS.

    • Stop Condition: Stop as soon as the alkyl halide is consumed. Do not push for 100% conversion of the amine, or you will generate dialkylated impurities.[1]

  • Workup:

    • Filter off solids (K2CO3).

    • Concentrate filtrate.

    • Partition between EtOAc and Water.

Troubleshooting & Optimization Guide

The "Gem-Dimethyl" Effect

While the gem-dimethyl group at C3 adds lipophilicity, it also creates a "puckered" ring. In rare cases, if you are reacting with a very bulky electrophile (e.g., a trityl group or a tertiary alkyl halide), the steric clash with the C3-methyls (transannular strain) might slow the reaction.[1]

  • Solution: Switch to a microwave reactor (100°C, 15 mins) to overcome the activation energy barrier.

Handling Volatility

The free base of 3,3-dimethylcyclobutan-1-amine is moderately volatile.

  • Risk: Loss of starting material during rotary evaporation if the reaction doesn't go to completion.

  • Mitigation: Always convert the product to an HCl or TFA salt immediately after column chromatography for storage.

Visualizing the Workflow (Reductive Amination)

ReductiveAminationWorkflow Start Start: Amine + Aldehyde ImineStep Step 1: Imine Formation (DCE, AcOH, 1h) Start->ImineStep Dehydration ReductionStep Step 2: Reduction (Add NaBH(OAc)3) ImineStep->ReductionStep Hydride Transfer Quench Step 3: Quench (Sat. NaHCO3) ReductionStep->Quench Neutralization Purify Step 4: Purification (DCM:MeOH + NH3) Quench->Purify Isolation

Figure 2: Sequential workflow for the Sodium Triacetoxyborohydride (STAB) protocol.

References

  • Enamine. Building Blocks Catalog: 3,3-dimethylcyclobutan-1-amine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • PubChem. Compound Summary: 3,3-dimethylcyclobutan-1-amine hydrochloride.[2] National Library of Medicine. Retrieved from

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." (Context on strained rings). Angewandte Chemie Int. Ed., 49(48), 9052-9067.[1] Link

Sources

Method

Application Notes: Strategic Incorporation of the 3,3-Dimethylcyclobutane Moiety into Spirocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Value of Three-Dimensionality in Modern Drug Discovery The paradigm of drug design has p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

The paradigm of drug design has progressively shifted from planar, aromatic systems towards molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their rigid, well-defined exit vectors from the spiro center allow for precise projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity.[1][2] Concurrently, the incorporation of compact, saturated carbocyclic motifs is a recognized strategy to improve the physicochemical properties of drug candidates. The 3,3-dimethylcyclobutane unit, in particular, serves as a valuable bioisostere for the gem-dimethyl group or a carbonyl function, potentially improving metabolic stability and aqueous solubility.[3]

This application note details a powerful synthetic strategy for the construction of novel spiro[cyclobutane-1,3'-pyrrolidine] scaffolds, leveraging the commercially available building block, 3,3-dimethylcyclobutan-1-amine. We will explore a robust and versatile multicomponent reaction approach, providing a detailed protocol and discussing the underlying mechanistic principles.

Synthetic Strategy: A Multicomponent Approach to Spiro[cyclobutane-1,3'-pyrrolidine] Derivatives

Multicomponent reactions (MCRs) offer a highly efficient means to generate molecular complexity from simple precursors in a single synthetic operation.[2][4] Among these, the 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly effective method for the construction of pyrrolidine rings.[5][6] In the context of spirocycle synthesis, an intramolecular variant of this reaction can be envisioned, starting from 3,3-dimethylcyclobutan-1-amine.

The proposed strategy involves a one-pot, three-component reaction between an α,β-unsaturated aldehyde, an amino acid (such as sarcosine), and 3,3-dimethylcyclobutan-1-amine. The in situ generated azomethine ylide from the aldehyde and amino acid undergoes a [3+2] cycloaddition with the imine formed from the condensation of the aldehyde and 3,3-dimethylcyclobutan-1-amine, to yield the desired spiro[cyclobutane-1,3'-pyrrolidine] scaffold.

Visualizing the Synthetic Workflow

workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_products Products & Purification 3_3_dimethylcyclobutanamine 3,3-Dimethylcyclobutan-1-amine in_situ_formation In situ formation of Azomethine Ylide and Imine 3_3_dimethylcyclobutanamine->in_situ_formation alpha_beta_unsaturated_aldehyde α,β-Unsaturated Aldehyde alpha_beta_unsaturated_aldehyde->in_situ_formation amino_acid Amino Acid (e.g., Sarcosine) amino_acid->in_situ_formation cycloaddition [3+2] Cycloaddition in_situ_formation->cycloaddition spiro_pyrrolidine Spiro[cyclobutane-1,3'-pyrrolidine] cycloaddition->spiro_pyrrolidine purification Purification (Column Chromatography) spiro_pyrrolidine->purification

Figure 1. A conceptual workflow for the one-pot synthesis of spiro[cyclobutane-1,3'-pyrrolidine] derivatives.

Detailed Experimental Protocol: Synthesis of a Model Spiro[cyclobutane-1,3'-pyrrolidine]

This protocol describes a representative synthesis of a spiro[cyclobutane-1,3'-pyrrolidine] derivative using cinnamaldehyde as the α,β-unsaturated aldehyde and sarcosine as the amino acid component.

Materials:

  • 3,3-Dimethylcyclobutan-1-amine (1.0 eq)

  • Cinnamaldehyde (1.0 eq)

  • Sarcosine (1.1 eq)

  • Toluene (0.2 M)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethylcyclobutan-1-amine (e.g., 10 mmol, 1.0 eq) and toluene (50 mL).

  • Add cinnamaldehyde (10 mmol, 1.0 eq) to the solution at room temperature.

  • Add sarcosine (11 mmol, 1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiro[cyclobutane-1,3'-pyrrolidine] derivative.

Rationale for Experimental Choices:

  • Solvent: Toluene is a common solvent for this type of cycloaddition, as its boiling point allows for the azeotropic removal of water generated during imine formation, driving the equilibrium towards product formation.

  • Stoichiometry: A slight excess of the amino acid is often used to ensure complete consumption of the limiting reagents.

  • Temperature: Refluxing conditions are typically necessary to promote both the formation of the reactive intermediates and the subsequent cycloaddition.

Mechanistic Insights

The reaction is believed to proceed through the following key steps:

  • Imine Formation: 3,3-Dimethylcyclobutan-1-amine condenses with cinnamaldehyde to form an imine.

  • Azomethine Ylide Generation: Concurrently, sarcosine reacts with another molecule of cinnamaldehyde to generate an azomethine ylide intermediate via decarboxylative condensation.

  • [3+2] Cycloaddition: The generated azomethine ylide, a 1,3-dipole, undergoes a cycloaddition reaction with the imine (the dipolarophile) to form the five-membered pyrrolidine ring, creating the spirocyclic junction.

Visualizing the Reaction Mechanism

mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Azomethine Ylide Formation cluster_step3 Step 3: [3+2] Cycloaddition amine 3,3-Dimethylcyclobutan-1-amine imine Imine Intermediate amine->imine + aldehyde1 Cinnamaldehyde aldehyde1->imine spirocycle Spiro[cyclobutane-1,3'-pyrrolidine] imine->spirocycle + sarcosine Sarcosine azomethine_ylide Azomethine Ylide sarcosine->azomethine_ylide + aldehyde2 Cinnamaldehyde aldehyde2->azomethine_ylide azomethine_ylide->spirocycle

Sources

Application

Application Note: Synthesis and Evaluation of Novel Kinase Inhibitors Utilizing a 3,3-Dimethylcyclobutane Scaffold

Abstract Protein kinases are a critical class of therapeutic targets, and the development of novel, selective inhibitors is a cornerstone of modern drug discovery.[1][2] This application note details a comprehensive stra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of therapeutic targets, and the development of novel, selective inhibitors is a cornerstone of modern drug discovery.[1][2] This application note details a comprehensive strategy for the synthesis and evaluation of a new class of kinase inhibitors built around a 3,3-dimethylcyclobutane scaffold. We present the scientific rationale for employing 3,3-Dimethylcyclobutan-1-amine as a key building block, leveraging principles of bioisosterism and three-dimensional chemical space to access novel intellectual property and potentially improved pharmacological profiles.[3][4][5] Detailed, step-by-step protocols are provided for the chemical synthesis, purification, and characterization of a lead compound, as well as for a robust in vitro luminescence-based kinase assay to determine inhibitory potency (IC50) and selectivity.

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases orchestrate a vast network of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[6][7] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most intensively pursued target classes in drug development.[8][9] While numerous small-molecule kinase inhibitors have achieved clinical success, challenges such as acquired resistance and off-target toxicity persist, fueling the search for new chemical entities with improved properties.[1][2]

A key strategy in modern medicinal chemistry is bioisosterism , the replacement of a functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.[4][10] This often involves "scaffold hopping," where a common core structure is replaced with a novel one to explore new chemical space and escape existing patent landscapes.[11][12][13]

Historically, many fragment libraries have been dominated by flat, aromatic structures. There is a growing recognition that incorporating scaffolds with greater three-dimensional (3D) character can lead to compounds with enhanced solubility, better metabolic stability, and improved selectivity.[5] The cyclobutane moiety, particularly the 3,3-dimethylcyclobutane core, is an attractive yet underutilized 3D scaffold that serves as an excellent bioisostere for more common cyclic systems.[5][14] Its rigid, puckered structure introduces conformational constraint and provides well-defined vectors for chemical elaboration.

This guide provides researchers with the foundational protocols to synthesize and characterize novel kinase inhibitors using 3,3-Dimethylcyclobutan-1-amine, a versatile building block for introducing this valuable 3D scaffold.

Synthetic Strategy: Incorporating the 3,3-Dimethylcyclobutane Moiety

Our synthetic approach focuses on coupling 3,3-Dimethylcyclobutan-1-amine to a well-established heterocyclic core known to bind to the ATP pocket of many kinases. For this protocol, we will use a 2,4-dichloropyrimidine scaffold as a representative core, which allows for sequential, selective nucleophilic aromatic substitution (SNAr) reactions.

The overall workflow involves a two-step process: first, the more reactive chlorine at the C4 position of the pyrimidine is displaced by a primary amine (representing a hypothetical pharmacophore, R-NH₂). Second, the amine of 3,3-Dimethylcyclobutan-1-amine displaces the remaining chlorine at the C2 position. This strategy allows for the modular construction of a diverse inhibitor library.

G cluster_synthesis Synthetic Workflow A 2,4-Dichloropyrimidine (Core Scaffold) B Step 1: First SNAr (R-NH₂, Base, Solvent) A->B C 4-Substituted-2-chloropyrimidine (Intermediate) B->C D Step 2: Second SNAr with 3,3-Dimethylcyclobutan-1-amine C->D E Final Product (Novel Kinase Inhibitor) D->E F Purification & Characterization (Chromatography, LC-MS, NMR) E->F

Caption: General workflow for the synthesis of a pyrimidine-based kinase inhibitor.

Protocol 2.1: Synthesis of a Representative Inhibitor (Compound K-DMCB)

This protocol describes the synthesis of a model compound, N²-(3,3-dimethylcyclobutyl)-N⁴-phenylpyrimidine-2,4-diamine (termed K-DMCB ), where aniline is used as the initial nucleophile.

Materials:

  • 2,4-Dichloropyrimidine

  • Aniline (R-NH₂)

  • 3,3-Dimethylcyclobutan-1-amine[15][16]

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

Step 1: Synthesis of 2-chloro-N-phenylpyrimidin-4-amine (Intermediate)

  • To a 100 mL round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), aniline (1.0 eq), and n-butanol (approx. 0.2 M concentration relative to the pyrimidine).

  • Add DIPEA (1.1 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction to room temperature and remove the n-butanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of N²-(3,3-dimethylcyclobutyl)-N⁴-phenylpyrimidine-2,4-diamine (K-DMCB)

  • To the flask containing the crude 2-chloro-N-phenylpyrimidin-4-amine (1.0 eq), add 3,3-Dimethylcyclobutan-1-amine (1.2 eq), DIPEA (1.5 eq), and n-butanol.

  • Heat the reaction mixture to 120-130 °C and reflux with stirring.[17]

  • Monitor the reaction progress by TLC. This step may require a longer reaction time (12-24 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to isolate the final compound K-DMCB .

Protocol 2.2: Characterization of the Final Product

Rationale: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitor before biological testing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the target compound and assess its purity.[18][19]

    • Method: Dissolve a small sample of the purified product in methanol or DMSO. Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Expected Result: A major peak in the chromatogram corresponding to the product, with the mass spectrum showing the correct [M+H]⁺ ion for K-DMCB . Purity is estimated by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To unambiguously determine the chemical structure of the compound by analyzing the chemical environment of its protons (¹H NMR) and carbons (¹³C NMR).[20]

    • Method: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The spectra should show characteristic peaks corresponding to the aromatic protons of the pyrimidine and phenyl rings, as well as the aliphatic protons of the 3,3-dimethylcyclobutyl group, with appropriate chemical shifts, multiplicities, and integration values.

In Vitro Kinase Inhibition Assay

Rationale: Once the compound is synthesized and characterized, its biological activity must be determined. An in vitro kinase assay measures the compound's ability to inhibit the enzymatic activity of a specific kinase. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.[6] We describe a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the luminescence signal.[6]

G cluster_assay Kinase Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions B Dispense Kinase, Substrate, and Inhibitor into Assay Plate A->B C Initiate Reaction: Add ATP B->C D Incubate at RT C->D E Stop Reaction & Add Detection Reagent D->E F Incubate to Develop Signal E->F G Read Luminescence on Plate Reader F->G H Data Analysis: Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for a typical in vitro luminescence-based kinase assay.

Protocol 3.1: Luminescence-Based Kinase Activity Assay

Materials:

  • Target Kinase (e.g., Src, Abl, EGFR)

  • Specific peptide substrate for the target kinase

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[6]

  • Test Compound (K-DMCB ) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes, plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution series of K-DMCB in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentrations).

  • Reaction Setup:

    • In a 384-well plate, add the components in the following order:

      • Kinase Assay Buffer

      • Test compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition)

      • Kinase + Substrate mixture

    • Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP produced.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

  • Data Presentation: Summarize the results in a table to compare the potency and selectivity of the novel inhibitor against a panel of kinases.

Table 1: Hypothetical Inhibitory Activity of Compound K-DMCB

Kinase TargetK-DMCB IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A (Src)155
Kinase B (Abl)25010
Kinase C (EGFR)>10,00020
Kinase D (Lck)82

Data are for illustrative purposes only. Staurosporine is a non-selective kinase inhibitor used as a positive control.[6]

Conclusion and Future Directions

This application note provides a robust and detailed framework for the synthesis and evaluation of novel kinase inhibitors featuring the 3,3-dimethylcyclobutane scaffold. The protocols outlined here demonstrate a modular synthetic route and a reliable method for determining biological potency. The use of 3,3-Dimethylcyclobutan-1-amine offers a strategic entry point into a class of compounds with desirable 3D characteristics, potentially leading to inhibitors with improved selectivity and drug-like properties.

Initial structure-activity relationship (SAR) studies can be guided by these results.[21][22] Future work should involve the synthesis of a library of analogues by varying the R-group on the pyrimidine core to optimize potency against the primary target (e.g., Kinase A) and improve selectivity over other kinases (e.g., Kinase B). Subsequent studies would include cell-based assays to confirm on-target activity in a physiological context and ADME/Tox profiling to assess the compound's potential as a drug candidate.

References

  • JoVE. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Journal of Visualized Experiments. [Link]

  • O'Hagan, D. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

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  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

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  • Alichem. (n.d.). 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride. Alichem. [Link]

  • Zhang, L., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. PubMed. [Link]

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  • Zhang, L., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Monash University. [Link]

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  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]

  • Sunkari, S., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). ScienceDirect. [Link]

  • Volynets, G. P., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Chemical Reviews. [Link]

  • Cho, S. J., et al. (2005). 3D-QSAR studies on c-Src kinase inhibitors and docking analyses of a potent dual kinase inhibitor of c-Src and c-Abl kinases. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed. [Link]

  • Foley, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

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Method

Protecting Group Strategies for 3,3-Dimethylcyclobutan-1-amine: An In-Depth Technical Guide

Introduction: Navigating the Synthetic Challenges of a Sterically Hindered Primary Amine In the landscape of contemporary drug discovery and development, small, rigid scaffolds are of paramount importance for exploring n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Sterically Hindered Primary Amine

In the landscape of contemporary drug discovery and development, small, rigid scaffolds are of paramount importance for exploring novel chemical space. The 3,3-dimethylcyclobutane motif offers a unique three-dimensional architecture that can impart desirable pharmacokinetic properties to bioactive molecules. At the heart of incorporating this scaffold is the versatile building block, 3,3-dimethylcyclobutan-1-amine. However, the synthetic utility of this primary amine is often predicated on the strategic use of protecting groups. The inherent steric hindrance imposed by the gem-dimethyl group presents unique challenges and considerations for both the installation and removal of these protective moieties.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies tailored for 3,3-dimethylcyclobutan-1-amine. We will delve into the rationale behind experimental choices, offering field-proven insights and self-validating protocols for the most pertinent protecting groups. Our focus will be on ensuring scientific integrity through a deep understanding of reaction mechanisms and providing authoritative references to underpin our recommendations.

Comparative Analysis of Key Protecting Groups for 3,3-Dimethylcyclobutan-1-amine

The selection of an appropriate protecting group is a critical decision in any synthetic sequence. For 3,3-dimethylcyclobutan-1-amine, the choice is governed by factors such as the stability of the protecting group to downstream reaction conditions, the ease and efficiency of its installation on a sterically hindered amine, and the mildness of the conditions required for its eventual removal. Here, we compare four commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 2-Nitrobenzenesulfonyl (Nosyl), and p-Toluenesulfonyl (Tosyl).

Protecting GroupStructureProtection ConditionsDeprotection ConditionsKey AdvantagesNoteworthy Considerations
Boc Boc-NH-R(Boc)₂O, base (e.g., TEA, NaOH), solvent (e.g., THF, DCM)Strong acid (e.g., TFA, HCl in dioxane)Broadly stable to bases and nucleophiles; orthogonal to Cbz and Fmoc.[1][2][3]Acid-labile, may not be suitable for substrates with other acid-sensitive functional groups.[4][5]
Cbz Cbz-NH-RCbz-Cl, base (e.g., NaHCO₃, K₂CO₃), solvent (e.g., water/dioxane)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[6][7]Not compatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).[8][9]
Nosyl Ns-NH-RNs-Cl, base (e.g., pyridine, TEA), solvent (e.g., DCM)Thiol (e.g., thiophenol) and base (e.g., K₂CO₃)Very stable to acidic conditions; mild deprotection; orthogonal to Boc and Cbz.[10][11][12]Can be sensitive to some nucleophiles; deprotection uses odorous thiols, though odorless alternatives exist.[13]
Tosyl Ts-NH-RTs-Cl, base (e.g., pyridine), solvent (e.g., DCM)Harsh conditions (e.g., Na/NH₃, strong acid at high temp.)Extremely stable to a wide range of conditions.Difficult to remove, requiring harsh conditions that may not be compatible with complex molecules.[3][14]

Experimental Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step protocols for the protection and deprotection of 3,3-dimethylcyclobutan-1-amine with the Boc and Cbz groups. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

The Boc group is a cornerstone of modern organic synthesis due to its robustness and facile, acid-mediated removal.[1][2] For a sterically hindered amine like 3,3-dimethylcyclobutan-1-amine, ensuring complete reaction may require slightly elevated temperatures or extended reaction times.

Diagram of the Boc Protection and Deprotection Workflow:

Boc_Workflow Amine 3,3-Dimethylcyclobutan-1-amine Boc_Protected N-Boc-3,3-dimethylcyclobutan-1-amine Amine->Boc_Protected (Boc)₂O, TEA DCM, rt Deprotected_Amine 3,3-Dimethylcyclobutan-1-amine (as HCl salt) Boc_Protected->Deprotected_Amine 4M HCl in Dioxane rt

Caption: Workflow for Boc protection and deprotection.

Protocol 1: Synthesis of tert-butyl (3,3-dimethylcyclobutyl)carbamate

  • Materials:

    • 3,3-Dimethylcyclobutan-1-amine (1.0 eq.)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

    • Triethylamine (TEA) (1.5 eq.)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 3,3-dimethylcyclobutan-1-amine (1.0 eq.) and dissolve in anhydrous DCM.

    • Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (3,3-dimethylcyclobutyl)carbamate as a white solid.

  • Expected Yield: 85-95%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a characteristic singlet for the tert-butyl group at ~1.45 ppm and signals for the cyclobutyl ring protons.

Protocol 2: Deprotection of tert-butyl (3,3-dimethylcyclobutyl)carbamate

  • Materials:

    • tert-butyl (3,3-dimethylcyclobutyl)carbamate (1.0 eq.)

    • 4M Hydrochloric acid (HCl) in 1,4-dioxane

    • Diethyl ether

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve tert-butyl (3,3-dimethylcyclobutyl)carbamate (1.0 eq.) in a minimal amount of diethyl ether in a round-bottom flask.

    • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq.) at room temperature.

    • Stir the reaction mixture for 1-3 hours. A white precipitate of the hydrochloride salt should form. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, dilute the mixture with diethyl ether and collect the precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield 3,3-dimethylcyclobutan-1-amine hydrochloride.

  • Expected Yield: >95%

  • Characterization: The product can be characterized by ¹H NMR and ¹³C NMR, showing the absence of the Boc group signals.

Benzyloxycarbonyl (Cbz) Protection and Deprotection

The Cbz group offers an excellent orthogonal protecting strategy to the acid-labile Boc group.[6][7] Its removal via catalytic hydrogenolysis is exceptionally mild and clean, yielding volatile byproducts.[6]

Diagram of the Cbz Protection and Deprotection Reaction Scheme:

Cbz_Scheme cluster_protection Protection cluster_deprotection Deprotection Amine_Cbz 3,3-Dimethylcyclobutan-1-amine Cbz_Protected N-Cbz-3,3-dimethylcyclobutan-1-amine Amine_Cbz->Cbz_Protected Cbz-Cl, NaHCO₃ Dioxane/H₂O, 0 °C to rt Cbz_Protected_Deprot N-Cbz-3,3-dimethylcyclobutan-1-amine Deprotected_Amine_Cbz 3,3-Dimethylcyclobutan-1-amine Cbz_Protected_Deprot->Deprotected_Amine_Cbz H₂, 10% Pd/C MeOH, rt

Caption: Reaction scheme for Cbz protection and deprotection.

Protocol 3: Synthesis of benzyl (3,3-dimethylcyclobutyl)carbamate

  • Materials:

    • 3,3-Dimethylcyclobutan-1-amine (1.0 eq.)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq.)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq.)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 3,3-dimethylcyclobutan-1-amine (1.0 eq.) in a mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (2.0 eq.) and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield benzyl (3,3-dimethylcyclobutyl)carbamate.

  • Expected Yield: 80-90%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum will show characteristic signals for the benzyl group protons at ~7.3 ppm and a singlet at ~5.1 ppm.

Protocol 4: Deprotection of benzyl (3,3-dimethylcyclobutyl)carbamate

  • Materials:

    • Benzyl (3,3-dimethylcyclobutyl)carbamate (1.0 eq.)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve benzyl (3,3-dimethylcyclobutyl)carbamate (1.0 eq.) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 3,3-dimethylcyclobutan-1-amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during concentration.

  • Expected Yield: >95%

  • Characterization: The product can be characterized by ¹H NMR and ¹³C NMR to confirm the absence of the Cbz group.

Conclusion and Future Perspectives

The successful incorporation of the 3,3-dimethylcyclobutane scaffold into complex molecules hinges on the adept application of protecting group strategies. This guide has provided a detailed overview and practical, field-tested protocols for the protection of 3,3-dimethylcyclobutan-1-amine using the versatile Boc and Cbz groups. The choice between these and other protecting groups, such as the robust sulfonamides, will ultimately be dictated by the specific synthetic route and the chemical environment of subsequent transformations. By understanding the underlying principles of stability, orthogonality, and deprotection mechanisms, researchers can confidently navigate the synthetic challenges posed by this sterically hindered yet valuable building block, thereby accelerating the discovery and development of novel chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. Retrieved from [Link]

  • ISRN Organic Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Peptidestech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Kan, T., & Fukuyama, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from [Link]

  • National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]

  • Synlett. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Retrieved from [Link]

  • American Chemical Society. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Journal of Chemical Research. (2025). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3): δ 8.54 (s, NH, 1H), 7.89 (s, CH, 1H), 7.67- 7.35 (m, ArH, 5H), 3.80-3.76. Retrieved from [Link]

  • MDPI. (n.d.). N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene/ane-2-carboxamido)-N,N-. Retrieved from [Link]

  • Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex Tsao-Ching Chang, and Shuchun Joyce Yu. Retrieved from [Link]

  • ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved from [Link]

  • Organic Letters. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,3-Dimethylcyclobutan-1-amine Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylcyclobutan-1-amine hydrochloride. As a crucial building block in various ph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylcyclobutan-1-amine hydrochloride. As a crucial building block in various pharmaceutical applications, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its preparation. The guidance herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 3,3-Dimethylcyclobutan-1-amine hydrochloride, providing causative explanations and actionable solutions.

Question 1: My reductive amination of 3,3-dimethylcyclobutanone is resulting in a low yield of the primary amine. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination of 3,3-dimethylcyclobutanone to the desired primary amine are a common challenge, often stemming from several factors:

  • Formation of Side Products: The primary amine product can further react with the starting ketone to form a secondary amine, which can then react again to form a tertiary amine. This over-alkylation is a significant contributor to low yields of the primary amine.[1]

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine from the ketone and ammonia. This reaction is an equilibrium, and the presence of water can shift the equilibrium back towards the starting materials, thus reducing the overall yield.

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical. Some reducing agents may not be selective enough and could reduce the starting ketone to the corresponding alcohol (3,3-dimethylcyclobutanol).

Optimization Strategies:

To address these issues and boost your yield, consider the following scientifically-backed approaches:

  • Employ a Lewis Acid Catalyst: The use of a Lewis acid, such as titanium(IV) isopropoxide, can significantly enhance the efficiency of imine formation. Titanium(IV) isopropoxide acts as a water scavenger, driving the equilibrium towards the imine, and can also activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by ammonia.[2][3][4][5][6] This method has been shown to be highly chemoselective for the synthesis of primary amines from ketones, minimizing the formation of secondary amine by-products.[3]

  • Control Stoichiometry and Reaction Conditions:

    • Use a significant excess of the ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine) to favor the formation of the primary amine over secondary and tertiary amines.

    • Conduct the reaction under anhydrous conditions to maximize imine formation. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Select the Appropriate Reducing Agent:

    • Sodium Borohydride with a Lewis Acid: When using titanium(IV) isopropoxide, sodium borohydride is an effective and readily available reducing agent for the in-situ reduction of the formed imine.[2][3]

    • Catalytic Hydrogenation: Another approach is catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel, Palladium on carbon) under a hydrogen atmosphere. This method can be very effective but may require optimization of pressure, temperature, and catalyst loading.

dot

low_yield_troubleshooting start Low Yield of Primary Amine cause1 Side Product Formation (Secondary/Tertiary Amines) start->cause1 cause2 Inefficient Imine Formation start->cause2 cause3 Sub-optimal Reduction start->cause3 solution1 Employ Lewis Acid Catalyst (e.g., Ti(O-iPr)4) cause1->solution1 solution2 Control Stoichiometry & Anhydrous Conditions cause1->solution2 cause2->solution1 cause2->solution2 solution3 Optimize Reducing Agent (e.g., NaBH4 with Lewis Acid or Catalytic Hydrogenation) cause3->solution3

Caption: Troubleshooting workflow for low primary amine yield.

Question 2: I am observing a significant amount of an unexpected by-product in my GC-MS analysis after performing the synthesis via the oxime reduction route. What could this be and how can I avoid it?

Answer:

The reduction of 3,3-dimethylcyclobutanone oxime is a viable route to the desired amine. However, the choice of reducing agent can lead to different impurity profiles.

  • Incomplete Reduction: A common by-product is the corresponding hydroxylamine (N-(3,3-dimethylcyclobutyl)hydroxylamine). This occurs when the reduction of the N-O bond is incomplete. Stronger reducing agents or longer reaction times may be necessary to drive the reaction to completion.

  • Rearrangement Products (Beckmann Rearrangement): While less common under typical reducing conditions, acidic contaminants can potentially catalyze a Beckmann rearrangement of the oxime to form a lactam (e.g., 4,4-dimethylazepan-2-one). This is more of a concern if the oxime is not properly purified or if acidic conditions are inadvertently introduced.

Recommended Protocol and Mitigation Strategies:

  • Synthesis and Purification of the Oxime:

    • Prepare the oxime by reacting 3,3-dimethylcyclobutanone with hydroxylamine hydrochloride in the presence of a base like sodium acetate.[7] Ensure the reaction goes to completion and purify the oxime (e.g., by distillation or recrystallization) to remove any unreacted ketone and excess reagents.

  • Choice of Reducing Agent for the Oxime:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is highly effective for the complete reduction of oximes to primary amines.[7][8][9] The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF. Careful, dropwise addition of the oxime solution to the LiAlH₄ suspension is crucial to control the exothermic reaction. A proper aqueous workup is necessary to quench the excess hydride and liberate the amine.

    • Catalytic Hydrogenation: Hydrogenation over catalysts like Raney Nickel or Platinum-based catalysts can also be employed. This method avoids the use of stoichiometric metal hydrides and can be very clean.[10][11][12] However, catalyst poisoning and the need for specialized high-pressure equipment can be drawbacks. Optimization of solvent, temperature, pressure, and catalyst is key.

dot

oxime_reduction_pathway start 3,3-Dimethylcyclobutanone oxime 3,3-Dimethylcyclobutanone Oxime start->oxime H2NOH·HCl, Base amine 3,3-Dimethylcyclobutan-1-amine (Desired Product) oxime->amine Reduction (e.g., LiAlH4) hydroxylamine N-(3,3-dimethylcyclobutyl)hydroxylamine (Incomplete Reduction By-product) oxime->hydroxylamine Incomplete Reduction lactam Lactam By-product (Beckmann Rearrangement) oxime->lactam Acid-catalyzed Rearrangement

Caption: Synthetic pathway and potential by-products in the oxime reduction route.

Question 3: My final product, 3,3-Dimethylcyclobutan-1-amine hydrochloride, is difficult to crystallize and appears oily or discolored. How can I improve the purity and obtain a crystalline solid?

Answer:

Obtaining a pure, crystalline hydrochloride salt is crucial for characterization and downstream applications. Issues with crystallization and coloration often point to the presence of impurities.

  • Residual Solvents: Entrapped solvents from the workup or reaction can inhibit crystallization.

  • Organic Impurities: Unreacted starting materials, by-products (e.g., secondary amine, alcohol), or residual reagents can act as crystal lattice disruptors.

  • Coloration: Colored impurities may arise from degradation products or from certain reagents used in the synthesis.

Purification and Crystallization Protocol:

  • Aqueous Work-up and Extraction:

    • After the reaction is complete, perform a thorough aqueous work-up. This typically involves quenching the reaction, followed by extraction of the free amine into an organic solvent. Washing the organic layer with brine can help remove water and some water-soluble impurities.

  • Conversion to the Hydrochloride Salt:

    • The purified free amine is then converted to its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same solvent or bubbling dry HCl gas through the solution.

  • Recrystallization:

    • The choice of recrystallization solvent is critical. A good solvent system will dissolve the hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.

    • Recommended Solvent Systems:

      • Isopropanol/diethyl ether

      • Ethanol/diethyl ether

      • Methanol/diethyl ether

      • Acetone/water[13]

    • The general procedure involves dissolving the crude hydrochloride salt in a minimal amount of the hot primary solvent (e.g., isopropanol) and then slowly adding the anti-solvent (e.g., diethyl ether) until the solution becomes slightly cloudy. Upon cooling, crystals should form. If the product "oils out," try using a more dilute solution or a different solvent system.

Data Table: Recrystallization Solvent Selection

Solvent SystemPolarity of Primary SolventPolarity of Anti-SolventComments
Isopropanol / Diethyl EtherPolar ProticNon-polar aproticA commonly used and effective system for amine hydrochlorides.
Ethanol / Diethyl EtherPolar ProticNon-polar aproticSimilar to isopropanol/ether, offers good crystal formation.
Acetone / WaterPolar AproticPolar ProticCan be effective, but care must be taken to avoid excessive water, which can increase solubility.[13]
Heptane / Ethyl AcetateNon-polarPolar AproticMay be suitable if the hydrochloride salt has lower polarity.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Leuckart-Wallach reaction for the synthesis of 3,3-Dimethylcyclobutan-1-amine?

A1: The Leuckart-Wallach reaction is a type of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[4][14][15] The reaction with a ketone like 3,3-dimethylcyclobutanone proceeds through the following key steps:

  • Imine/Iminium Ion Formation: The ketone reacts with ammonia (from ammonium formate) to form an iminium ion.[14]

  • Hydride Transfer: A hydride ion is transferred from a formate molecule to the iminium ion, reducing it to the corresponding amine.[16] This reaction typically requires high temperatures (120-185 °C).[4][17] A significant drawback of this method can be the formation of N-formyl byproducts, which require a subsequent hydrolysis step to yield the free amine.[17]

Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A2: Yes, several reagents used in these synthetic routes require careful handling:

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive, pyrophoric, and water-reactive reagent. It should only be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. Reactions involving LiAlH₄ should be conducted with extreme caution, and appropriate personal protective equipment (PPE) must be worn. The quenching process is also highly exothermic and should be done slowly and at a low temperature.

  • Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN): While less reactive than LiAlH₄, these are still flammable solids. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids. Therefore, reactions with this reagent should be performed in a well-ventilated fume hood, and the pH should be carefully controlled.

  • Titanium(IV) Isopropoxide: This is a moisture-sensitive liquid. It will react with water in the air, so it should be handled under an inert atmosphere.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be effectively monitored by a few analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of the starting material (3,3-dimethylcyclobutanone) and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the ketone and the more polar amine product. The amine can be visualized using a stain such as ninhydrin.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both monitoring the reaction and identifying the products and by-products.[17][18][19][20][21] By taking small aliquots from the reaction mixture over time, you can quantify the conversion of the starting material and the formation of the desired amine, as well as detect any side products.

References

  • Cesium. Reductive amination with Titanium(IV)Isopropoxide. designer-drug.com. Available at: [Link].

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. Available at: [Link].

  • Unpublished document, reduction of oximes with lithium aluminum hydride. Available at: [Link].

  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • Wikipedia contributors. (2023, December 28). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link].

  • Wikipedia contributors. (2023, December 28). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link].

  • Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 195, 115447.
  • Li, Y., et al. (2021). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds. Available at: [Link].

  • Ji, X., et al. (2023). Synthesis of (3,3-dimethylcyclopropane-1,2-diyl) dimethanol from 3-carene. Journal of Chemical Research, 47(10), 918-924.
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  • The Leuckart Reaction. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link].

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022, December 28). Encyclopedia.pub. Retrieved from [Link].

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.
  • Go-to recrystallization solvent mixtures. (2021, February 19). Reddit. Retrieved from [Link].

  • Bunnett, J. F., & Marks, J. L. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society, 71(5), 1587-1589.
  • orthocresol. (2017, January 15). Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange. Retrieved from [Link].

  • Rhodium. (2002, October 4). Titanium(IV)isopropoxide reductive amination. Hive Novel Discourse. Retrieved from [Link].

  • Wang, Y., et al. (2024). Recent Advances in Dimethyl Oxalate Hydrogenation: Integrating Catalyst Design with Reaction Engineering for Sustainable Production of C2 Oxygenates.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link].

  • Al-Warhi, T., et al. (2021). Gas Chromatography-Mass Spectrometry-based Phytochemical Analysis and In-Vitro Anti-Lipid Peroxidation, Cyclooxygenase Inhibition Activities of Saudi Eruca sativa Leaves. Pharmacognosy Journal, 13(2), 436-443.
  • Zeynizadeh, B., & Rahimi, S. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2845-2849.
  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link].

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Optimization

Technical Support Center: Purification of 3,3-Dimethylcyclobutan-1-amine Hydrochloride

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of 3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1284247-23-9)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of 3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1284247-23-9). As a critical building block in medicinal chemistry, its purity is paramount for the reliability and reproducibility of downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of 3,3-Dimethylcyclobutan-1-amine hydrochloride. The question-and-answer format is designed to provide direct solutions to specific experimental issues.

Q1: What is the first and most critical step before starting any purification?

A: Before any purification attempt, you must first assess the purity of your crude material and identify the nature of the impurities. A preliminary analysis by ¹H NMR (Proton Nuclear Magnetic Resonance) or LC-MS (Liquid Chromatography-Mass Spectrometry) is essential.[1][2] This initial assessment informs your purification strategy. Knowing whether your impurities are unreacted starting materials, byproducts with different polarities, or residual solvents will determine the most effective purification method.

Q2: Should I choose recrystallization or column chromatography for purification?

A: The choice depends on the impurities identified in your initial analysis.

  • Recrystallization is the preferred first-line method due to its efficiency, scalability, and cost-effectiveness. It is highly effective for removing impurities that have significantly different solubility profiles from the desired compound.

  • Column Chromatography should be reserved for situations where recrystallization fails to achieve the desired purity. This typically occurs when impurities have very similar solubility and polarity to 3,3-Dimethylcyclobutan-1-amine hydrochloride. While effective, chromatography is more time-consuming and resource-intensive.

The workflow below can help guide your decision-making process.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Protocols cluster_end Final Steps start Crude Product (3,3-Dimethylcyclobutan-1-amine HCl) analysis Assess Purity (¹H NMR, LC-MS) start->analysis decision Impurities have different solubility? analysis->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography (Amine-modified eluent) decision->chromatography No purity_check Confirm Purity (>95%) recrystallize->purity_check chromatography->purity_check product Pure Product purity_check->product Yes reprocess Re-evaluate Strategy purity_check->reprocess No reprocess->decision

Caption: Decision workflow for purifying 3,3-Dimethylcyclobutan-1-amine HCl.

Troubleshooting Recrystallization

Q3: I'm trying to recrystallize my compound, but it won't dissolve in the hot solvent. What should I do?

A: This issue typically arises from using an insufficient volume of solvent. The key is to create a saturated solution at the solvent's boiling point. Incrementally add small portions of the hot solvent to your crude product while heating and stirring until it fully dissolves.[3] Be patient, as some compounds dissolve slowly. If a small amount of material remains undissolved after adding a reasonable amount of solvent, it is likely an insoluble impurity; you should proceed to hot filtration to remove it.[4]

Q4: My solution was hot and clear, but no crystals have formed after cooling. What went wrong?

A: This is a common problem in recrystallization and can be due to two primary reasons:

  • Too much solvent was used: This is the most frequent cause.[3] The solution is not sufficiently saturated for crystals to form. The remedy is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can:

    • Scratch the inner surface of the flask at the liquid-air interface with a clean glass rod. This creates microscopic scratches that provide nucleation sites for crystal growth.[3]

    • Add a seed crystal: If you have a small amount of pure product, adding a single crystal can initiate the crystallization process.

Q5: My product separated as an oil instead of crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly, causing the compound to come out of solution above its melting point. To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can promote the formation of crystals instead of oil.

  • Consider using a lower-boiling point solvent system.

Q6: What are the best solvents for recrystallizing 3,3-Dimethylcyclobutan-1-amine hydrochloride?

A: As an amine hydrochloride salt, the compound is polar. Therefore, polar protic solvents are generally the best choice. A solvent pair, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, is often most effective.

Solvent SystemRoleRationale & Causality
Isopropanol (IPA) Primary SolventA good choice for amine hydrochlorides. It effectively dissolves the salt when hot but has lower solvating power when cold, promoting crystallization upon cooling.[3]
Ethanol Primary SolventSimilar to IPA, but many hydrochloride salts are more soluble in ethanol, which can sometimes lead to lower recovery yields.[3]
Methanol Primary SolventGenerally provides high solubility even at low temperatures, making it less ideal for recrystallization unless used with an anti-solvent.
Diethyl Ether Anti-SolventA non-polar solvent that is miscible with alcohols. Adding it to a concentrated alcohol solution of your product will decrease the overall polarity of the solvent system, significantly reducing the product's solubility and inducing precipitation/crystallization.[5]
Hexanes/Heptane Anti-SolventSimilar to diethyl ether, these non-polar solvents can be used as anti-solvents with more polar primary solvents like ethyl acetate or even alcohols.

A recommended starting point is to dissolve the crude salt in a minimal amount of boiling isopropanol and then slowly add diethyl ether until the solution becomes persistently cloudy (turbid).[5] Re-heat gently until the solution is clear again, and then allow it to cool slowly.

Troubleshooting Column Chromatography

Q7: My amine hydrochloride is streaking or sticking to the silica gel column. How can I get it to elute properly?

A: Amines are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor separation, tailing of peaks, and sometimes irreversible adsorption.[6] To circumvent this, you must neutralize these acidic sites:

  • Add a basic modifier to your eluent: The most common and effective solution is to add a small amount of triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (typically 0.5-1% v/v).[6] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your amine hydrochloride to travel through the column without strong, undesirable interactions.

Detailed Experimental Protocols

Protocol 1: Recrystallization via Solvent/Anti-Solvent Method

This protocol describes the purification of 3,3-Dimethylcyclobutan-1-amine hydrochloride using an isopropanol/diethyl ether solvent system.

  • Dissolution: Place the crude 3,3-Dimethylcyclobutan-1-amine hydrochloride in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (IPA) to just cover the solid.

  • Heating: Heat the mixture to boiling on a hot plate with stirring. Continue to add hot IPA in small portions until all the solid has just dissolved, creating a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, slowly add diethyl ether dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy.

  • Re-solubilization: Gently re-heat the solution until it becomes clear again. This ensures you are at the exact point of saturation for crystal growth.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.

  • Drying: Continue to draw air through the filter cake to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is for cases where recrystallization is ineffective.

  • Prepare the Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., Dichloromethane/Methanol). To this eluent, add 0.5-1% triethylamine (Et₃N) by volume. For example, for 1 L of 95:5 DCM:MeOH, add 5-10 mL of Et₃N.

  • Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent. Ensure the silica bed is stable and free of cracks.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the prepared mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions using Thin Layer Chromatography (TLC). Stain the TLC plates with a suitable visualizing agent, such as ninhydrin, which is effective for primary amines.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.

  • Final Analysis: Confirm the purity of the isolated product using ¹H NMR or LC-MS.

Purity Assessment and Storage

Q8: How do I confirm the purity of my final product?

A: The purity should be confirmed using a combination of analytical techniques:

  • ¹H NMR: Should show sharp peaks corresponding to the 3,3-Dimethylcyclobutan-1-amine structure with the correct integrations and an absence of impurity peaks.

  • LC-MS: Should show a single major peak in the chromatogram with the correct mass-to-charge ratio for the parent ion.[7]

  • Melting Point: A sharp melting range that is consistent with literature values indicates high purity.

Q9: How should I properly handle and store the purified product?

A: 3,3-Dimethylcyclobutan-1-amine hydrochloride is a white to off-white solid.[8] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[8][9] As with many amine salts, it can be irritating to the skin and eyes, so appropriate personal protective equipment (PPE) should be worn during handling.[10][11]

References

  • Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. Benchchem.
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  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
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  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • 3,3-dimethylcyclobutan-1-amine hydrochloride. Chongqing Chemdad Co.
  • 3,3-dimethylcyclobutan-1-amine hydrochloride CAS#: 1284247-23-9. ChemicalBook.
  • Buy 3,3-dimethyl-N-propylcyclohexan-1-amine (EVT-13449292). EvitaChem.
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  • CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride. CymitQuimica.
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  • 3,3-Dimethylcyclopentan-1-amine hydrochloride | C7H16ClN. PubChem.
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  • How do I recover my product from an unsuccessful column? : r/chemistry. Reddit.
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  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
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Troubleshooting

Technical Support Center: Purification of 3,3-Dimethylcyclobutan-1-amine Hydrochloride

Welcome to the technical support guide for 3,3-Dimethylcyclobutan-1-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purity iss...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,3-Dimethylcyclobutan-1-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purity issues encountered during and after synthesis. The following sections provide in-depth, field-proven answers and protocols to help you achieve the desired purity for your compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter with your sample of 3,3-Dimethylcyclobutan-1-amine hydrochloride.

Question 1: My NMR/LC-MS analysis shows the presence of non-polar impurities that I suspect are unreacted starting materials or synthesis by-products. How can I remove them?

Answer:

This is a classic purification challenge where the impurities have significantly different polarity and acid-base properties compared to your desired amine hydrochloride. The most robust method for this scenario is a liquid-liquid acid-base extraction. This technique leverages the ability to switch the amine's solubility between aqueous and organic phases by adjusting the pH.

The core principle is to convert the water-soluble amine hydrochloride salt into its organic-soluble "free base" form.[1][2] This allows neutral or acidic organic impurities to be washed away before regenerating the pure hydrochloride salt.

start Crude 3,3-Dimethylcyclobutan-1-amine HCl in an organic solvent (e.g., DCM, EtOAc) add_base Add aqueous base (e.g., 1M NaOH) to pH > 10 start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer: Free Amine + Non-polar Impurities separate1->organic_layer Contains product aqueous_layer1 Aqueous Layer: Inorganic salts (discard) separate1->aqueous_layer1 Contains waste wash Wash Organic Layer with Brine organic_layer->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry filter Filter and concentrate to obtain crude free amine dry->filter add_acid Re-dissolve free amine in ether or EtOAc and add HCl solution (e.g., 2M in Ether) filter->add_acid precipitate Precipitate/Crystallize Pure Amine HCl add_acid->precipitate collect Collect crystals by filtration, wash with cold solvent, and dry precipitate->collect

Caption: Acid-Base Extraction Workflow for Amine Purification.

  • Dissolution & Basification: Dissolve the crude 3,3-Dimethylcyclobutan-1-amine hydrochloride in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Check the pH of the aqueous layer with pH paper to ensure it is >10. This deprotonates the ammonium salt to the free amine.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer and discard it.

  • Washing: Wash the organic layer containing the free amine with a saturated sodium chloride solution (brine). This helps to remove residual water and any remaining water-soluble impurities.[3]

  • Drying & Concentration: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free amine, which may be an oil or a low-melting solid.

  • Salt Reformation: Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (e.g., 2M) dropwise while stirring. The pure 3,3-Dimethylcyclobutan-1-amine hydrochloride will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any residual solvent. Dry the purified product under vacuum.

Question 2: My product appears discolored (yellow to brown) and I suspect minor, highly polar impurities or degradation products. Recrystallization isn't improving the color. What should I do?

Answer:

Discoloration in amines often points to oxidation by-products, which can be highly colored and polar.[4][5] If standard recrystallization is failing, it's likely because the impurity has similar solubility to your product or is present in very small, persistent amounts. In this case, column chromatography is the recommended approach.

However, purifying amines on standard silica gel can be problematic due to the acidic nature of silica, which can cause severe peak tailing and even irreversible binding of the basic amine.[6] To overcome this, you have two primary options:

  • Use a Deactivated or Amine-Functionalized Stationary Phase: Amine-bonded silica columns provide a basic surface environment, preventing the unwanted interaction and leading to much better peak shapes for basic compounds.[7][8]

  • Modify the Mobile Phase: Add a small amount (0.1-1%) of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your eluent. This additive effectively neutralizes the acidic sites on the silica gel, allowing your amine to elute properly.[9]

  • Adsorb Sample: Dissolve your crude amine hydrochloride in a minimal amount of methanol. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading" and generally provides better separation.

  • Prepare Column: Pack a glass column with silica gel (e.g., 230-400 mesh) using your starting eluent. The eluent should be a non-polar solvent system, such as Hexane/Ethyl Acetate, containing 0.5% triethylamine.

  • Load and Elute: Carefully add your dry-loaded sample to the top of the column. Begin elution with the starting solvent system (e.g., 95:5 Hexane/EtOAc + 0.5% TEA), gradually increasing the polarity (e.g., to 70:30 Hexane/EtOAc + 0.5% TEA).

  • Monitor & Collect: Monitor the elution using Thin Layer Chromatography (TLC) with the same mobile phase system. Combine the fractions containing the pure, free amine.

  • Convert to HCl salt: After concentrating the pure fractions, convert the free amine back to the hydrochloride salt as described in Step 6 of the Acid-Base Extraction protocol.

Question 3: My yield after recrystallization is very low, or nothing crashes out of solution. What am I doing wrong?

Answer:

This is a common issue that almost always relates to the choice of solvent system. For a successful recrystallization, the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[10] If your yield is low, it likely means your compound has significant solubility in the cold solvent. If nothing crystallizes, you may have used too much solvent or the wrong solvent entirely.

IssueProbable CauseRecommended Solution
Low Yield The compound is too soluble in the cold solvent.Try a solvent system where the compound is less soluble. For amine hydrochlorides, consider a mixed-solvent system. For example, dissolve the compound in a minimal amount of hot ethanol (a "good" solvent) and then slowly add a "poor" solvent like diethyl ether or hexane until the solution becomes slightly cloudy (the cloud point). Then, allow it to cool slowly.[11]
No Crystals Form 1. Too much solvent was used. 2. The solution cooled too quickly. 3. Supersaturation.1. Boil off some of the solvent to increase the concentration and try cooling again. 2. Ensure the solution cools slowly and undisturbed. 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure compound to induce nucleation.
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too saturated.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Using a lower-boiling point solvent may also be necessary.
  • Single Solvents: Isopropanol, Ethanol, Methanol.[11]

  • Mixed Solvents: Ethanol/Diethyl Ether, Isopropanol/Hexane, Methanol/DCM.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and identities of impurities in my 3,3-Dimethylcyclobutan-1-amine hydrochloride sample?

A: Impurities can arise from various stages of the synthesis and handling process.[5][12] Common classes include:

  • Starting Materials: Unreacted precursors from the cyclization or amination steps.

  • By-products: Isomers, products of over-methylation, or ring-opened species.

  • Reagents: Residual catalysts or coupling agents.

  • Degradation Products: Amines can be susceptible to air oxidation over time.[4] N-nitrosamine impurities can also form if there are nitrite sources present.[13][14]

Impurity ClassPotential SourceRecommended Removal Method
Neutral Organic ImpuritiesUnreacted starting materials (e.g., ketones, nitriles).Acid-Base Extraction
Acidic ImpuritiesCarboxylic acid by-products.Acid-Base Extraction
Other Basic AminesOver-alkylation or related by-products.Column Chromatography, Fractional Crystallization
Residual SolventsIncomplete drying.Drying under high vacuum, potentially with gentle heating.
Q2: How do I properly assess the purity of my final product?

A: A combination of analytical techniques should be used to confirm both the identity and purity of your compound. A single method is often insufficient.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect and quantify impurities if their signals are resolved from the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for detecting non-volatile impurities. The mass spectrometer provides the molecular weight of the impurities, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC) with UV/DAD detection: The primary method for quantitative purity assessment (e.g., determining purity as a percentage area).[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.

Q3: What is the best way to store purified 3,3-Dimethylcyclobutan-1-amine hydrochloride?

A: As a hydrochloride salt, the compound is significantly more stable than its free base form.[18][19] However, proper storage is still critical to maintain long-term purity.

  • Container: Store in a tightly sealed, airtight container. Amber glass vials are preferred to protect from light.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Handling: Minimize exposure to atmospheric moisture, as hydrochloride salts can be hygroscopic.

Caption: Decision workflow for purification strategy.

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Sources

Optimization

Technical Support Center: Synthesis of 3,3-Dimethylcyclobutan-1-amine

Introduction 3,3-Dimethylcyclobutan-1-amine is a critical building block in medicinal chemistry and materials science, notable for its role as a key intermediate in the synthesis of various pharmaceuticals. Its rigid, ge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,3-Dimethylcyclobutan-1-amine is a critical building block in medicinal chemistry and materials science, notable for its role as a key intermediate in the synthesis of various pharmaceuticals. Its rigid, gem-dimethyl-substituted cyclobutane scaffold imparts unique conformational constraints and lipophilicity to target molecules. However, its synthesis is often plagued by challenges, including low yields and the formation of stubborn impurities arising from side reactions.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of 3,3-Dimethylcyclobutan-1-amine. We will focus on the most common and practical synthetic route: the reduction of 3,3-Dimethylcyclobutanone Oxime.

Troubleshooting Guide: Oxime Reduction Route

This section addresses specific issues that may arise during the synthesis of 3,3-dimethylcyclobutan-1-amine via the reduction of 3,3-dimethylcyclobutanone oxime. The primary challenges in this synthesis often revolve around ring-opening and rearrangement side reactions, especially when using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Issue 1: Low Yield of 3,3-Dimethylcyclobutan-1-amine with Significant Impurity Formation

Observed Problem: After workup and purification, the yield of the target amine is below 50%, and spectroscopic analysis (¹H NMR, GC-MS) shows the presence of one or more significant impurities.

Potential Causes & Solutions

  • Ring-Opening and Rearrangement Side Reactions:

    • Causality: The reduction of cyclobutanone oximes, particularly with hydrides like LiAlH₄, can be complicated by competing reaction pathways. The intermediate azirine species or the initial N-aluminoxy imine can undergo ring cleavage driven by the relief of ring strain inherent to the four-membered ring. This can lead to the formation of isomeric open-chain amines or rearranged cyclic amines. For instance, treatment of similar cyclobutanone oximes with reducing agents has been known to yield pyrrolidine derivatives through ring expansion.

    • Recommended Solutions:

      • Choice of Reducing Agent: While LiAlH₄ is powerful, it can exacerbate side reactions. Catalytic hydrogenation is often a superior method for reducing cyclobutanone oximes, as it typically proceeds under milder conditions and minimizes rearrangement and ring-opening pathways. A common catalyst is Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

      • Temperature Control: If using LiAlH₄, maintaining a low reaction temperature is critical. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Overheating provides the activation energy for undesired rearrangement pathways.

      • Reverse Addition: Instead of adding the LiAlH₄ to the oxime solution, consider adding the oxime solution dropwise to a slurry of LiAlH₄ in an ethereal solvent (e.g., THF, diethyl ether). This maintains a low concentration of the substrate in the presence of excess hydride, which can favor the desired direct reduction pathway.

  • Incomplete Reaction:

    • Causality: The oxime may be sterically hindered, or the reducing agent may have degraded due to exposure to moisture.

    • Recommended Solutions:

      • Verify Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

      • Increase Reaction Time/Temperature: If low temperature is used to suppress side reactions, the reaction may be sluggish. After the initial addition, consider allowing the reaction to stir at room temperature or gently reflux for several hours, while monitoring progress by TLC or GC-MS.

      • Use a More Powerful System (with caution): In some cases, additives can enhance the reactivity of the reducing agent. However, this often increases the risk of side reactions and should be a last resort.

Table 1: Comparison of Reduction Methods for 3,3-Dimethylcyclobutanone Oxime
Method Typical Reagents Pros Cons Typical Yield Range
Catalytic Hydrogenation H₂ gas, Raney Ni or Pd/C, EtOH/MeOHHigh selectivity, minimal side reactions, cleaner product profile.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.70-90%
Hydride Reduction LiAlH₄ in THF or Et₂OFast reaction, common lab reagent.Prone to ring-opening and rearrangement; highly reactive with water.40-65%
Dissolving Metal Reduction Na in EthanolLess expensive than hydrides; effective.Requires careful handling of metallic sodium; can have workup challenges.60-80%

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the major byproduct I'm seeing in my GC-MS analysis when using LiAlH₄?

A major byproduct is often an isomeric amine resulting from rearrangement. Upon reduction of the oxime, a potential intermediate can undergo a C-C bond migration. This can lead to the formation of a five-membered ring structure, such as 3,3-dimethylpyrrolidine, or open-chain imines which are then further reduced. The most probable side product, however, arising from ring strain relief, is 4-methyl-2-pentanamine . Always confirm the structure using detailed spectroscopic analysis (¹³C NMR, COSY, HSQC) and by comparing it to known standards if available.

Q2: My starting material, 3,3-dimethylcyclobutanone, is expensive. Is there a reliable way to synthesize it first?

Yes, a common and well-documented route is the [2+2] cycloaddition of isobutylene with ketene. This reaction efficiently forms the cyclobutanone ring. Ketene can be generated in situ from diketene or acetyl chloride. This two-step sequence (ketone synthesis followed by oximation and reduction) is often more economical for larger-scale preparations.

Q3: How do I properly quench a LiAlH₄ reaction for this synthesis?

Proper quenching is crucial for safety and for preventing the formation of emulsions during workup. The Fieser method is a reliable and widely used procedure.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly and sequentially add the following (where 'x' is the mass of LiAlH₄ in grams):

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of water

  • Stir the resulting mixture vigorously for 15-30 minutes. This procedure is designed to produce a granular, white precipitate of aluminum salts that is easily filtered.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent (e.g., THF or Et₂O). The desired amine will be in the filtrate.

Q4: What are the best practices for purifying the final 3,3-dimethylcyclobutan-1-amine product?

The product is a volatile, low-boiling point amine.

  • Acid-Base Extraction: After the initial workup, an acid-base extraction can be highly effective. Extract the organic layer with aqueous HCl (e.g., 1M) to protonate the amine and pull it into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH to a pH > 12 and extract the free amine back into a fresh organic solvent (like dichloromethane or ether).

  • Distillation: Fractional distillation is the preferred method for final purification. Due to its volatility, care must be taken to use an efficient distillation column and to minimize loss. The boiling point of 3,3-dimethylcyclobutan-1-amine is approximately 117-119 °C.

Visualizing Reaction Pathways

Diagram 1: Primary Synthetic Route and Side Reaction Pathway

cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway (e.g., with LiAlH₄) A 3,3-Dimethylcyclobutanone Oxime B 3,3-Dimethylcyclobutan-1-amine A->B   [H] (e.g., H₂/Raney Ni) (High Selectivity) A2 3,3-Dimethylcyclobutanone Oxime C Intermediate Azirine / Strained Imine A2->C  LiAlH₄ D Ring-Opened Product (4-Methyl-2-pentanamine) C->D  Rearrangement & Further Reduction

Caption: Desired reduction vs. a common rearrangement side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

cluster_cause Potential Causes cluster_solution Recommended Solutions start Low Yield of Target Amine check_impurities Analyze Impurities by GC-MS/NMR start->check_impurities rearrangement Rearrangement Products Detected? check_impurities->rearrangement Yes incomplete_rxn Starting Material (Oxime) Detected? check_impurities->incomplete_rxn No rearrangement->incomplete_rxn Check also sol_rearrangement Switch to Catalytic Hydrogenation (H₂/Raney Ni) OR Use LiAlH₄ at 0°C with reverse addition. rearrangement->sol_rearrangement sol_incomplete Verify LiAlH₄ activity. Increase reaction time/temp moderately. Ensure anhydrous conditions. incomplete_rxn->sol_incomplete

Caption: A logical workflow for diagnosing and solving low yield issues.

Detailed Experimental Protocol: Catalytic Hydrogenation of 3,3-Dimethylcyclobutanone Oxime

Disclaimer: This protocol is intended for trained professional chemists. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed. Hydrogenations should be conducted behind a blast shield in a well-ventilated fume hood.

Materials:

  • 3,3-Dimethylcyclobutanone Oxime (1.0 eq)

  • Raney Nickel (approx. 5-10 wt% slurry in water)

  • Ethanol (anhydrous, 200 proof)

  • Parr Hydrogenation Apparatus or similar system

  • Celite® 545

Procedure:

  • Catalyst Preparation: In a beaker, carefully wash the Raney Nickel slurry (e.g., 1.0 g) with anhydrous ethanol three times to remove the water. Decant the ethanol carefully between washes.

  • Reaction Setup: To a suitable high-pressure reaction vessel (e.g., a Parr bottle), add the 3,3-dimethylcyclobutanone oxime (e.g., 12.7 g, 0.1 mol).

  • Add the washed Raney Nickel catalyst to the vessel as a slurry in a small amount of ethanol.

  • Add additional anhydrous ethanol to the vessel to achieve a substrate concentration of approximately 0.5 M.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel by evacuating it and refilling with nitrogen gas (repeat 3 times).

  • Purge the vessel by evacuating it and refilling with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous agitation (shaking or stirring) and monitor the hydrogen uptake. The reaction may be slightly exothermic. Maintain the temperature if necessary with a cooling bath.

  • Continue the reaction until hydrogen uptake ceases (typically 4-12 hours).

  • Workup: Once the reaction is complete, cease agitation and vent the hydrogen pressure carefully. Purge the vessel with nitrogen gas.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. CAUTION: Do not allow the filter cake to dry completely, as it can ignite upon exposure to air. Keep it wet with ethanol or water. Quench the used catalyst by slowly adding it to a large volume of water.

  • Solvent Removal: Concentrate the ethanolic filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude amine can be purified by fractional distillation under atmospheric pressure as described in the FAQ section.

References

  • Bond, G. C. (1987). Catalysis by Metals and Alloys. Elsevier.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (A comprehensive guide to hydrogenation reactions, including those of oximes).
  • Musso, D. L., et al. (1998). Synthesis and in vitro and in vivo evaluation of 4-(substituted-amino)-6-(2,2-dimethyl-1-oxopropoxy)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid derivatives as angiotensin II AT1 receptor antagonists. Journal of Medicinal Chemistry, 41(19), 3567-3576.
  • Bellus, D., & Ernst, B. (1988). Ketene Cycloadditions. Angewandte Chemie International Edition in English, 27(6), 797-827. URL: [Link]

  • Hasek, R. H., Gott, P. G., & Martin, J. C. (1961). Ketenes. XI. The Preparation of Dimethylketene. The Journal of Organic Chemistry, 26(11), 4340-4344. (While focused on dimethylketene, it details the principles applicable to ketene generation and cycloaddition). URL: [Link]

Troubleshooting

Technical Support Center: Recrystallization of 3,3-Dimethylcyclobutan-1-amine hydrochloride

Welcome to the technical support guide for the purification of 3,3-Dimethylcyclobutan-1-amine hydrochloride via recrystallization. This document provides field-proven insights, troubleshooting guides, and detailed protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3,3-Dimethylcyclobutan-1-amine hydrochloride via recrystallization. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of 3,3-Dimethylcyclobutan-1-amine hydrochloride, grounding your experimental approach in solid scientific principles.

Q1: What is the core principle of recrystallization and why is it effective for purification?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The fundamental principle is that the solubility of most solids, including 3,3-Dimethylcyclobutan-1-amine hydrochloride, increases with temperature.[1] In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[2] As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure crystal lattice.[1][3] Soluble impurities, which are present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[1]

Q2: How do I select an appropriate solvent for 3,3-Dimethylcyclobutan-1-amine hydrochloride?

The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solvency at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solvency at cold temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

For 3,3-Dimethylcyclobutan-1-amine hydrochloride, its structure as a hydrochloride salt makes it polar.[4][5] Therefore, polar solvents are the best starting point. Alcohols such as isopropanol, ethanol, or methanol are excellent candidates.[6] Mixed solvent systems, such as isopropanol/ethyl acetate or ethanol/diethyl ether, can also be effective for fine-tuning solubility.[6]

Q3: My compound is a hydrochloride salt. Does this affect the recrystallization process?

Yes, significantly. The hydrochloride salt form enhances stability and often improves solubility in polar solvents compared to the free base.[4][7] However, hydrochloride salts can also be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[8] This can interfere with crystallization by introducing water, which may alter the solubility profile. It is crucial to use anhydrous (dry) solvents and to dry the final product thoroughly to prevent the purified crystals from becoming gummy or deliquescent.

Q4: Should I use a single-solvent or a mixed-solvent system?

This depends on the solubility profile of your compound.

  • Single-Solvent System: This is the preferred and simplest method. It is used when a single solvent is found that provides high solubility at its boiling point and low solubility at room temperature or in an ice bath.[9]

  • Mixed-Solvent System: This is employed when no single solvent meets the required criteria. It typically involves two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The impure compound is first dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3,3-Dimethylcyclobutan-1-amine hydrochloride and provides actionable solutions.

Problem: My compound will not fully dissolve, even after adding a large volume of hot solvent.

  • Causality: You may be using an inappropriate solvent in which the compound has low solubility even when hot. Alternatively, your starting material may contain a significant amount of insoluble impurities.

  • Solution:

    • Verify Solvent Choice: Re-evaluate your solvent selection. Refer to the solvent properties table below and consider a more polar solvent. Isopropanol or ethanol are generally good starting points for amine hydrochlorides.[6]

    • Check for Insoluble Impurities: If the majority of the compound dissolves but a solid remains, these are likely insoluble impurities. In this case, perform a hot filtration. Add a slight excess of hot solvent to prevent premature crystallization, and quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble material.

    • Increase Temperature: Ensure your solvent is at or very near its boiling point.

Problem: My compound dissolved completely, but no crystals have formed after cooling to room temperature and in an ice bath.

  • Causality: This is the most common issue in recrystallization and is almost always caused by using too much solvent.[9][10] The solution is not supersaturated, and the concentration of the target compound is too low to initiate crystallization.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this.[9] Reduce the volume by 25-30% and then allow the solution to cool again.

    • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can induce it by:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal formation.[10]

    • Increase Cooling Time: Be patient. Some compounds require extended periods, sometimes overnight, to crystallize fully.[3]

Problem: An oil has formed at the bottom of the flask instead of crystals.

  • Causality: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point.[9][10] This is common for compounds with low melting points or when the solution is highly concentrated with impurities, which can cause melting point depression.

  • Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) more solvent to lower the saturation point.[10]

    • Slow Cooling: Cool the solution much more slowly. Allow the flask to cool on the benchtop, insulated with a beaker of warm water or cotton, before moving it to an ice bath. Rapid cooling encourages oil formation.[3][9]

    • Vigorous Stirring: As the solution cools, stir it vigorously. This can sometimes promote crystallization over oiling.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

Problem: My crystal yield is very low.

  • Causality: A low yield can result from several factors: using too much solvent, incomplete crystallization, premature crystallization during hot filtration, or washing the final crystals with a solvent in which they are soluble.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to dissolve the compound.

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice-water bath for an adequate amount of time (at least 15-20 minutes) to maximize precipitation.

    • Recover from Mother Liquor: The filtrate (mother liquor) still contains some dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

    • Proper Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] Using warm solvent or too much washing solvent will dissolve some of your product.

Section 3: Experimental Protocols & Workflows

Protocol 1: Selecting a Recrystallization Solvent
  • Place approximately 20-30 mg of your impure 3,3-Dimethylcyclobutan-1-amine hydrochloride into a small test tube.

  • Add the candidate solvent dropwise at room temperature. Agitate the tube after each drop. If the compound dissolves readily at room temperature, the solvent is unsuitable as it will not allow for good recovery.

  • If the compound is poorly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the solvent dropwise with heating until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature.

  • Place the test tube in an ice-water bath for 10-15 minutes.

  • Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but completely soluble at boiling, and which produces a large crop of crystals upon cooling.

Workflow for Single-Solvent Recrystallization

The following diagram illustrates the standard workflow for a single-solvent recrystallization.

Recrystallization_Workflow cluster_dissolution Solution Prep cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Dissolve Impure Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Optional C 3. Slow Cooling (To Room Temperature) B->C D 4. Ice Bath Cooling (Maximize Precipitation) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash Crystals (with Ice-Cold Solvent) E->F G 7. Dry Crystals (Air or Vacuum Oven) F->G H Pure Product G->H Troubleshooting_Tree Start Recrystallization Issue NoCrystals Problem: No Crystals Form Start->NoCrystals OilingOut Problem: Compound 'Oils Out' Start->OilingOut LowYield Problem: Low Yield Start->LowYield Cause_TooMuchSolvent Cause: Too Much Solvent Used NoCrystals->Cause_TooMuchSolvent Cause_Supersaturated Cause: Supersaturated Solution NoCrystals->Cause_Supersaturated Cause_LowMP Cause: Low Melting Point / Impurities OilingOut->Cause_LowMP Cause_FastCooling Cause: Cooling Too Rapidly OilingOut->Cause_FastCooling LowYield->Cause_TooMuchSolvent Cause_WashLoss Cause: Product Lost During Wash LowYield->Cause_WashLoss Sol_Evaporate Solution: Evaporate Excess Solvent Cause_TooMuchSolvent->Sol_Evaporate Sol_Induce Solution: Scratch Flask or Seed Cause_Supersaturated->Sol_Induce Sol_Dilute Solution: Re-dissolve and Add More Solvent Cause_LowMP->Sol_Dilute Sol_SlowCool Solution: Insulate and Cool Slowly Cause_FastCooling->Sol_SlowCool Sol_ColdWash Solution: Wash with Minimal Ice-Cold Solvent Cause_WashLoss->Sol_ColdWash Sol_Dilute->Sol_SlowCool

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Technical Support Center: 3,3-Dimethylcyclobutan-1-amine Free Base

Welcome to the technical support center for 3,3-Dimethylcyclobutan-1-amine free base. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,3-Dimethylcyclobutan-1-amine free base. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a sterically hindered primary amine, 3,3-Dimethylcyclobutan-1-amine offers unique properties, but its free base form requires careful handling to ensure experimental success and reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3,3-Dimethylcyclobutan-1-amine free base?

A1: To minimize degradation, the free base should be stored at 0-8 °C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Exposure to air, moisture, and light should be minimized. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: I've noticed a change in the color and consistency of my 3,3-Dimethylcyclobutan-1-amine free base. What could be the cause?

A2: A change in color (e.g., yellowing) or the formation of a precipitate can be indicative of degradation. Primary amines are susceptible to oxidation, which can lead to the formation of colored impurities. Additionally, reaction with atmospheric carbon dioxide can form carbamates, which may appear as a solid precipitate.

Q3: How does the stability of the free base compare to its hydrochloride salt?

A3: The hydrochloride salt of 3,3-Dimethylcyclobutan-1-amine is significantly more stable than the free base.[2][3] The salt form is less susceptible to oxidation and reaction with atmospheric CO2. For applications where the free base is not explicitly required, using the hydrochloride salt is often a more robust option. The conversion of the salt to the free base can be achieved through a simple acid-base extraction immediately before use.[4]

Q4: What are the likely degradation pathways for 3,3-Dimethylcyclobutan-1-amine free base?

A4: While specific degradation pathways for this molecule are not extensively documented, primary amines are known to degrade through several mechanisms:

  • Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, which can lead to the formation of imines, oximes, or other nitrogen-containing species. This process can be accelerated by the presence of light and certain metal ions.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamic acids, which can then be deprotonated by another amine molecule to form a carbamate salt.

  • Thermal Degradation: Although generally more stable than some other functional groups, amines can undergo thermal degradation at elevated temperatures.[5][6]

Q5: What analytical techniques are recommended for assessing the purity of 3,3-Dimethylcyclobutan-1-amine free base?

A5: To accurately assess the purity of your amine, a combination of techniques is recommended:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for determining the purity of volatile amines and identifying potential degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities.

  • Titration: A simple acid-base titration can be used to determine the concentration of the amine in a solution.[8]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

You are using 3,3-Dimethylcyclobutan-1-amine free base in a reaction and observe lower than expected yields, or the formation of unexpected side products.

Underlying Cause: This issue often points to the degradation of the amine starting material. The presence of impurities can interfere with the desired reaction pathway.

Troubleshooting Workflow:

G A Inconsistent Yields Observed B Assess Purity of Amine Stock A->B C Purity Acceptable? B->C D Purify Amine Stock C->D No E Re-run Reaction with Purified Amine C->E Yes D->E F Consider In-Situ Free-Basing of Salt E->F Still Issues G Investigate Reaction Conditions E->G Still Issues H Problem Resolved E->H Successful F->H G->H

Troubleshooting Workflow for Inconsistent Reactions

Step-by-Step Protocol:

  • Assess the Purity of Your Amine Stock:

    • Obtain a fresh sample from your stock bottle, ensuring to flush the headspace with an inert gas before re-sealing.

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.

    • Run a 1H NMR spectrum to check for the presence of unexpected signals.

  • Purification of the Amine (if necessary):

    • If impurities are detected, purification is recommended. Distillation under reduced pressure is a suitable method for purifying liquid amines.

    • Protocol for Distillation:

      • Set up a distillation apparatus for vacuum distillation.

      • Ensure all glassware is dry.

      • Place the amine in the distillation flask with a few boiling chips.

      • Slowly reduce the pressure to the desired level.

      • Gently heat the flask to initiate distillation.

      • Collect the fraction that boils at the expected temperature for 3,3-Dimethylcyclobutan-1-amine.

      • Store the purified amine under an inert atmosphere at 0-8 °C.[1]

  • Consider In-Situ Free-Basing:

    • To avoid issues with the stability of the free base, consider starting with the more stable hydrochloride salt and generating the free base just before or during your reaction.

    • Protocol for In-Situ Free-Basing:

      • Dissolve the 3,3-Dimethylcyclobutan-1-amine hydrochloride salt in a suitable solvent.

      • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and generate the free base in the reaction mixture.

      • Proceed with the addition of your other reagents.

  • Investigate Reaction Conditions:

    • If the amine is pure and the reaction is still problematic, evaluate your reaction conditions. Some reactions involving amines are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere with dry solvents.

Issue 2: Precipitate Formation or Color Change in Stored Amine

You observe a white precipitate or a yellow to brown discoloration in your stored bottle of 3,3-Dimethylcyclobutan-1-amine free base.

Underlying Cause: A white precipitate is likely the formation of a carbamate salt from the reaction of the amine with atmospheric CO2. Discoloration is often a sign of oxidation.

Troubleshooting Workflow:

G A Visual Change in Stored Amine B Identify the Contaminant A->B C Is it a Precipitate? B->C E Is it Discoloration? B->E D Filter Amine Under Inert Atmosphere C->D Yes G Re-test Purity D->G F Purify by Distillation E->F Yes F->G H Store Purified Amine Properly G->H Purity Acceptable I Discard if Heavily Degraded G->I Purity Unacceptable

Troubleshooting Stored Amine Degradation

Step-by-Step Protocol:

  • Isolate the Amine from the Precipitate:

    • If a precipitate is present, it can be removed by filtration. To prevent further reaction with the atmosphere, perform the filtration under an inert atmosphere.

    • Protocol for Inert Atmosphere Filtration:

      • In a glove box or using Schlenk techniques, set up a filtration apparatus (e.g., a sintered glass funnel).

      • Carefully decant the liquid amine through the filter.

      • Collect the clear filtrate in a clean, dry flask.

  • Remove Colored Impurities:

    • If the amine is discolored, distillation under reduced pressure is the most effective method for removing the non-volatile colored impurities. Follow the distillation protocol outlined in "Issue 1".

  • Re-assess Purity:

    • After purification, re-analyze the amine using GC-MS or NMR to confirm its purity before use.

  • Implement Proper Storage Practices:

    • To prevent recurrence, ensure the purified amine is stored in a clean, dry container with a tight-fitting septum or cap.

    • Before sealing, flush the headspace of the container with a stream of dry nitrogen or argon.

    • Store the container at the recommended temperature of 0-8 °C.[1]

Summary of Storage and Handling Recommendations

ParameterRecommendationRationale
Storage Temperature 0-8 °C[1]Minimizes degradation rates.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with CO2.
Container Tightly sealed, amber glass bottleProtects from air, moisture, and light.
Handling Handle under an inert atmosphereMinimizes exposure to air and moisture.
Alternative Use the hydrochloride salt when possible[2][3]The salt form offers superior stability.

Visualizing Potential Degradation

A potential oxidative degradation pathway for 3,3-Dimethylcyclobutan-1-amine is illustrated below. The initial oxidation can lead to the formation of an imine, which can then undergo further reactions.

G Amine 3,3-Dimethylcyclobutan-1-amine Imine 3,3-Dimethylcyclobutanimine Amine->Imine [O] Products Further Oxidation Products Imine->Products [O]

Hypothesized Oxidative Degradation Pathway

By understanding the inherent stability challenges of 3,3-Dimethylcyclobutan-1-amine free base and implementing the proper storage, handling, and troubleshooting procedures outlined in this guide, researchers can ensure the integrity of their starting material and the reliability of their experimental outcomes.

References

  • Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. The University of Texas at Austin. Available from: [Link]

  • Gao, H. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. Available from: [Link]

  • PubChem. 3,3-Dimethylcyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (2023). Available from: [Link]

  • Zhou, S., et al. (2018). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Industrial & Engineering Chemistry Research, 57(49), 16757-16766. Available from: [Link]

  • Goff, G. S. (2005). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available from: [Link]

  • Ge, X., et al. (2016). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 50(13), 7149–7157. Available from: [Link]

  • Hsieh, Y.-L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical Research, 32(2), 549–561. Available from: [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Available from: [Link]

  • Davis, J. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. The University of Texas at Austin. Available from: [Link]

  • Google Patents. US3337630A - Process for the purification of amines.

Sources

Troubleshooting

Technical Support Hub: 3,3-Dimethylcyclobutan-1-amine Functionalization

Ticket ID: #CB-33-ALK-001 Subject: Preventing Polyalkylation during N-Functionalization of 3,3-Dimethylcyclobutan-1-amine Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CB-33-ALK-001 Subject: Preventing Polyalkylation during N-Functionalization of 3,3-Dimethylcyclobutan-1-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Core Problem: You are working with 3,3-dimethylcyclobutan-1-amine , a strained, primary amine. The gem-dimethyl group at the C3 position puckers the cyclobutane ring, creating a unique conformational landscape. However, it does not provide sufficient steric hindrance at the C1 nitrogen to prevent over-alkylation.

When reacting this amine with an alkyl halide (


), the secondary amine product (

) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group. This leads to the "runaway" Menschutkin reaction, yielding tertiary amines and quaternary ammonium salts.

Immediate Action: Stop adding alkyl halides dropwise hoping for selectivity. It rarely works for unhindered primary amines. Use the diagnostic tree below to select the correct protocol.

Module 1: Method Selection Logic

Alkylation_Decision_Tree Start START: Select Electrophile Type Q1 Is the electrophile an Aldehyde or Ketone? Start->Q1 RedAm METHOD A: Reductive Amination (Gold Standard) Q1->RedAm Yes Q2 Is the electrophile an Alkyl Halide (Br, I, Cl)? Q1->Q2 No Q3 Is the Alkyl Halide primary/unhindered? Q2->Q3 Yes Direct METHOD B: Cesium Hydroxide Promoted Alkylation Q3->Direct Yes (Try first) Protect METHOD C: Amide/Sulfonamide Route (Absolute Selectivity) Q3->Protect No / High Value Substrate

Figure 1: Decision matrix for selecting the optimal mono-alkylation strategy based on electrophile availability.

Method A: Reductive Amination (The Gold Standard)

If you can access the aldehyde or ketone equivalent of your desired alkyl group, this is the only method you should use. It relies on the formation of an imine intermediate, which is then selectively reduced.[1][2][3]

The Protocol (Abdel-Magid)

This method utilizes Sodium Triacetoxyborohydride (STAB), which is mild enough to reduce the imine but not the aldehyde/ketone, preventing alcohol byproducts.

Reagents:

  • Substrate: 3,3-Dimethylcyclobutan-1-amine (1.0 equiv)

  • Electrophile: Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Reductant:

    
     (1.4 - 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for ketones or hindered aldehydes.

Step-by-Step:

  • Mix: Dissolve the amine and aldehyde in DCE under

    
    .
    
  • Acidify: Add acetic acid. This catalyzes imine formation and buffers the reaction.

  • Reduce: Add

    
     in one portion.
    
  • Monitor: Stir at RT for 2–4 hours.

  • Quench: Add saturated aqueous

    
    .
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction Imine formation is slow due to steric bulk of the 3,3-dimethyl group.Pre-form the imine: Stir amine + aldehyde in MeOH (with

) for 2h before adding reductant.
Dialkylation Aldehyde is too reactive (e.g., Formaldehyde, Acetaldehyde).Switch to the "Stepwise" method: Form imine in MeOH, evaporate solvent to remove excess aldehyde, then reduce.
Low Yield Boron-amine complex formation.Ensure the quench is vigorous. Stir with aqueous tartaric acid or NaOH to break boron complexes.

Technical Insight: The 3,3-dimethyl group creates a "puckered" ring. While C1 is not tertiary, the trajectory of attack is slightly restricted. DCE is preferred over MeOH here because it suppresses the equilibrium reversal of the imine back to the aldehyde [1].

Method B: Direct Alkylation (The "Cesium Effect")

If you must use an alkyl halide (e.g., the aldehyde is unstable or unavailable), standard bases like


 or 

will lead to mixtures. You must use the Cesium Hydroxide protocol developed by Salvatore and Jung [2].

Mechanism: Cesium (


) has a large ionic radius and weak solvation shell. This creates a "naked" hydroxide anion that is highly basic but also promotes a surface-mediated reaction (if using molecular sieves) that favors mono-alkylation.

Protocol:

  • Solvent: DMF (Anhydrous).

  • Base:

    
     (1.0 equiv).
    
  • Additives: Activated 4Å Molecular Sieves (Crucial for suppressing over-alkylation).

  • Stoichiometry: 1:1 ratio of Amine to Alkyl Halide.

Why this works: The coordination of the primary amine to the cesium surface, combined with the specific basicity of the "naked" hydroxide, accelerates the first alkylation step significantly more than the second.

Warning:


 is extremely hygroscopic. Handle in a glovebox or rapid-weighing scenario.

Method C: The "Nuclear Option" (Amide Reduction)

If your substrate is extremely precious (


 $1000/g) or you require >99% selectivity, do not attempt direct alkylation. Use the Acylation-Reduction sequence.

Workflow:

  • Acylation: React 3,3-dimethylcyclobutan-1-amine with the corresponding Acid Chloride (

    
    ).
    
    • Result: An amide.[4][5][6] Amides are non-nucleophilic . Over-alkylation is chemically impossible.

  • Reduction: Reduce the amide using

    
     (LAH) or Borane-THF (
    
    
    
    ).

Visualizing the Pathway:

Amide_Route Substrate 3,3-Dimethyl cyclobutan-1-amine Intermediate Stable Amide (Non-Nucleophilic) Substrate->Intermediate Acylation Reagent1 Acid Chloride (R-COCl) Reagent1->Intermediate Product Secondary Amine (>99% Selectivity) Intermediate->Product Reduction Reagent2 LiAlH4 or BH3 Reagent2->Product

Figure 2: The Amide-Reduction pathway guarantees mono-substitution by utilizing a non-nucleophilic intermediate.

FAQs & Purification Guide

Q: I already ran the reaction and have a mixture of


, 

, and

amines. How do I separate them?
A: Separation on silica is difficult due to peak tailing.
  • Mobile Phase Modifier: Add 1-5% Triethylamine (TEA) or

    
     to your DCM/MeOH mobile phase. This deactivates silica acidic sites.
    
  • Derivatization Strategy: If separation fails, react the mixture with Acetic Anhydride.

    • 
       amine: Does not react.
      
    • 
       amine: Becomes an amide (Neutral).
      
    • 
       amine: Becomes an amide (Neutral).
      
    • Extraction: Wash with acid. The

      
       amine stays in the water; the amides go to the organic layer. (Note: This destroys your desired 
      
      
      
      amine unless you hydrolyze it back, which is harsh).

Q: Does the 3,3-dimethyl group effectively block the amine? A: No. It is too far (Gamma position) from the nitrogen. It affects the ring pucker and solubility, but it does not provide the "neopentyl-like" steric protection you might expect. Treat this chemically as an unhindered primary amine.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002).[5][8] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[8][9][10] The Journal of Organic Chemistry, 67(3), 674–683.[5][8] Link[5]

  • Trost, B. M. , & Fleming, I. (1991).[11] Comprehensive Organic Synthesis. Pergamon Press. (General reference for Amide Reduction protocols).

Sources

Optimization

Technical Support Center: Synthesis of 3,3-Dimethylcyclobutan-1-amine

Case ID: CYCLO-AMINE-33DM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Catalyst Selection & Process Optimization for 3,3-Dimethylcyclobutan-1-amine Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CYCLO-AMINE-33DM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Catalyst Selection & Process Optimization for 3,3-Dimethylcyclobutan-1-amine

Executive Summary & Scaffold Analysis

You are targeting 3,3-dimethylcyclobutan-1-amine .[1][2] Before selecting a catalyst, two critical structural properties of this scaffold must be understood, as they dictate synthetic success:

  • The Gem-Dimethyl Effect: The bulky methyl groups at the C3 position create significant steric strain and "puckering" of the cyclobutane ring. This steric bulk hinders nucleophilic attack at the C1 carbonyl (in ketone precursors), often requiring Lewis Acid activation (e.g., Ti(OiPr)₄) or high-pressure hydrogenation conditions.

  • Achirality: Unlike 3-substituted cyclobutanes, the 3,3-dimethyl substitution pattern creates a plane of symmetry passing through C1 and C3. Consequently, 3,3-dimethylcyclobutan-1-amine is achiral . Do not waste resources attempting enantioselective catalysis; the product does not exist as enantiomers.

Route Selection & Catalyst Decision Matrix

Select your synthetic route based on your available starting material.

CatalystSelection Start Starting Material Ketone 3,3-Dimethylcyclobutanone Start->Ketone Nitrile 3,3-Dimethylcyclobutane- carbonitrile Start->Nitrile Acid 3,3-Dimethylcyclobutane- carboxylic acid Start->Acid RouteA Route A: Reductive Amination Ketone->RouteA RouteB Route B: Nitrile Hydrogenation Nitrile->RouteB RouteC Route C: Curtius Rearrangement Acid->RouteC CatA1 Rec: Ti(OiPr)4 + NaBH4 (Small Scale/High Yield) RouteA->CatA1 Steric Control CatA2 Rec: Pd/C + H2 + NH4OAc (Scale-up/Green) RouteA->CatA2 Standard CatB Rec: Raney Ni or Co (Requires High Pressure) RouteB->CatB CatC Rec: DPPA (Reagent) (Not Catalytic) RouteC->CatC

Figure 1: Decision tree for selecting the optimal synthetic pathway and catalyst system.

Detailed Protocols & Troubleshooting

Module A: Reductive Amination (The Ketone Route)

Best for: Laboratory scale (mg to kg), high purity requirements.

The Challenge: The 3,3-dimethyl group sterically shields the ketone. Standard reductive amination (amine + ketone + reducing agent) often stalls at the imine formation stage.[3][4]

Option A1: Titanium-Mediated Reductive Amination (Recommended)

This method uses Titanium(IV) isopropoxide as a Lewis Acid catalyst/dehydrating agent to force imine formation despite steric hindrance.

  • Reagents: 3,3-dimethylcyclobutanone (1.0 eq), NH₃ (7M in MeOH) or NH₄OAc (5-10 eq), Ti(OiPr)₄ (1.2 - 1.5 eq), NaBH₄ (1.5 eq).

  • Protocol:

    • Imine Formation: Under N₂ atmosphere, mix ketone and NH₃/NH₄OAc in dry methanol.

    • Activation: Add Ti(OiPr)₄ dropwise. Stir for 6–12 hours. Note: The solution may turn slightly yellow/hazy.

    • Reduction: Cool to 0°C. Add NaBH₄ portion-wise (Caution: Gas evolution).

    • Workup: Quench with aqueous NH₄OH (to precipitate TiO₂). Filter the white solid. Acidify filtrate to form the HCl salt, then extract non-basic impurities. Basify aqueous layer and extract the free amine.

Option A2: Heterogeneous Catalytic Hydrogenation
  • Catalyst: 5-10% Pd/C or Rh/Al₂O₃.

  • Conditions: H₂ (5–10 bar), MeOH, excess NH₄OAc.

  • Critical Note: Rhodium (Rh) is often superior to Palladium for sterically hindered cyclobutanes as it is more active for ring-bound ketones, though Pd/C is cheaper.

Issue Diagnosis Corrective Action
Low Conversion Steric hindrance preventing imine formation.Switch to Option A1 . The Ti(IV) coordinates to the carbonyl oxygen, increasing electrophilicity.
Secondary Amine (Dimer) Primary amine product reacting with ketone.Increase NH₄OAc equivalents to >10. Dilute reaction concentration (0.1 M).
Ring Opening Hydrogenolysis of the strained ring.Avoid PtO₂ (Adams catalyst) in acidic media. Switch to mild hydride reduction (NaBH(OAc)₃).
Module B: Nitrile Hydrogenation (The Nitrile Route)

Best for: Industrial Scale-up, raw material cost reduction.

The Challenge: Nitrile reduction intermediates (imines) are highly prone to coupling, forming secondary amines.

  • Catalyst: Raney Nickel (Active) or Raney Cobalt (Selectivity).

  • Reagents: 3,3-dimethylcyclobutanecarbonitrile, NH₃ (liquid or saturated MeOH solution).

  • Protocol:

    • Load autoclave with Nitrile and Methanolic Ammonia (7N).

    • Add Raney Ni (20 wt% loading, washed).

    • Pressurize H₂ to 30–50 bar. Heat to 60–80°C.[5]

    • Crucial Step: The presence of excess NH₃ suppresses the equilibrium toward the secondary amine.

Safety Warning: Raney Nickel is pyrophoric. Handle under water/inert gas. Do not let it dry out.

FAQ: Troubleshooting & Expert Insights

Q1: My product yield is low, and I suspect I'm losing the amine during workup. Why? A: 3,3-Dimethylcyclobutan-1-amine is a low molecular weight amine (MW ~99 g/mol ). As a free base, it is volatile and can be lost during rotary evaporation.

  • Fix: Isolate it as the Hydrochloride salt . After the reaction, add HCl in dioxane/ether and filter the precipitate. Do not evaporate the free base to dryness under high vacuum.

Q2: I see a significant "dimer" impurity (Dicyclobutyl-amine). How do I stop this? A: This is "Reductive Alkylation." The primary amine you just made reacts with unreacted ketone/imine.

  • Mechanism: Amine + Ketone

    
     Imine 
    
    
    
    Secondary Amine.[6]
  • Fix:

    • High Ammonia Load: Ensure [NH₃] is at least 10x relative to the substrate.

    • Two-Step Process: If using Hydride, pre-form the imine with Ti(OiPr)₄ for 12h before adding the reducing agent. This ensures no free ketone remains when the amine is generated.

Q3: Can I use the Curtius Rearrangement instead? A: Yes. If you have 3,3-dimethylcyclobutanecarboxylic acid , the Curtius rearrangement is excellent because it avoids the reversibility issues of reductive amination.

  • Reagent: Diphenylphosphoryl azide (DPPA).[7]

  • Workflow: Acid + DPPA

    
     Acyl Azide 
    
    
    
    (Heat)
    
    
    Isocyanate
    
    
    (Hydrolysis)
    
    
    Amine.
  • Benefit: This route is strictly intramolecular, eliminating the dimerization (secondary amine) issue entirely.

Visualizing the Mechanism (Reductive Amination)

Understanding where the catalyst acts helps troubleshooting.

Mechanism Ketone Ketone (Substrate) Hemi Hemiaminal (Unstable) Ketone->Hemi + NH3 Ammonia NH3 / NH4OAc Ammonia->Hemi Imine Imine / Iminium (Key Intermediate) Hemi->Imine - H2O Amine Primary Amine (Product) Imine->Amine + H2 (Cat) Dimer Secondary Amine (Impurity) Imine->Dimer Over-reduction Amine->Imine Attacks Ketone Ti Ti(OiPr)4 (Lewis Acid) Ti->Hemi Accelerates Dehydration Red Catalyst/Hydride (Reduction) Red->Amine

Figure 2: Mechanistic pathway showing the critical role of Lewis Acid activation (Ti) and the pathway to dimerization.

References

  • Reductive Amination with Ti(IV): Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • General Reductive Amination Review: Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Nitrile Reduction (Raney Ni): Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 8(1), 1-42. Link

  • Curtius Rearrangement: Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[7] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Cyclobutane Strain & Synthesis: Namyslo, J. C., & Kaufmann, D. E. (2003). "The application of cyclobutane derivatives in organic synthesis." Chemical Reviews, 103(4), 1485–1538. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3,3-Dimethylcyclobutan-1-amine Hydrochloride: A Multi-Technique Approach

For researchers and professionals in drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor. 3,3-Dimethylcyclobutan-1-amine hydrochloride, a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor. 3,3-Dimethylcyclobutan-1-amine hydrochloride, a substituted cyclobutane derivative, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth comparison of various spectroscopic techniques for its characterization, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by ¹H NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Our objective is to not only present data but to delve into the causality behind experimental choices, thereby providing a robust framework for analysis.

The Central Role of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an unparalleled tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, providing direct evidence of the molecular skeleton and the chemical environment of each carbon atom.

Predicted ¹³C NMR Spectrum of 3,3-Dimethylcyclobutan-1-amine Hydrochloride

Due to the molecule's symmetry, the ¹³C NMR spectrum of 3,3-Dimethylcyclobutan-1-amine hydrochloride is expected to exhibit four distinct signals:

  • C1 (CH-NH₃⁺): This carbon, directly attached to the protonated amine group, will be significantly deshielded and is expected to appear in the range of 50-60 ppm.

  • C2 and C4 (CH₂): These two equivalent methylene carbons in the cyclobutane ring are adjacent to both the C1 and C3 carbons. Their chemical shift is anticipated to be in the 30-40 ppm region.

  • C3 (Quaternary C): The quaternary carbon atom at position 3, bonded to two methyl groups, will have a characteristic chemical shift in the 30-40 ppm range. Quaternary carbons often show weaker signals due to the lack of a directly attached proton, resulting in a less efficient relaxation mechanism.[1]

  • Methyl Carbons (-CH₃): The two equivalent methyl groups attached to C3 will give rise to a single, typically sharp signal in the upfield region, likely between 20-30 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

A robust and self-validating protocol is crucial for acquiring high-quality ¹³C NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 3,3-Dimethylcyclobutan-1-amine hydrochloride.
  • Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of D₂O or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and provide a deuterium lock signal for the spectrometer.
  • Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe to the correct frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a dilute sample, this may range from several hundred to several thousand scans.
  • Employ a relaxation delay (D1) of at least 2 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is desired.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Reference the spectrum using the solvent signal or an internal standard (e.g., TMS).
  • Integrate the peaks if relative carbon populations are of interest, though this is less common in routine ¹³C NMR.
Visualizing the ¹³C NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Setup Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis reference->analyze

Caption: Workflow for ¹³C NMR analysis.

Complementary Analytical Techniques: A Comparative Overview

While ¹³C NMR provides the carbon backbone, a comprehensive analysis relies on the synergy of multiple techniques.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments in a molecule, including the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling.

  • Expected ¹H NMR Spectrum:

    • -NH₃⁺: A broad singlet, the chemical shift of which is concentration and solvent dependent.

    • -CH- (at C1): A multiplet, coupled to the adjacent CH₂ protons.

    • -CH₂- (at C2 and C4): A multiplet, showing coupling to the CH proton at C1. The cis and trans isomers of 1,3-disubstituted cyclobutanes can have distinct ¹H NMR spectra.[2]

    • -CH₃: A sharp singlet, as these protons have no adjacent protons to couple with.

  • Experimental Protocol: The protocol is similar to that of ¹³C NMR, but with a much shorter acquisition time due to the higher sensitivity of the ¹H nucleus.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.

  • Expected Mass Spectrum:

    • The molecular ion peak (M⁺) for the free base (C₆H₁₃N) would be observed at m/z 99.18.

    • The fragmentation pattern would likely involve the loss of a methyl group (m/z 84) or cleavage of the cyclobutane ring.

  • Experimental Protocol:

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: The separated ions are detected, and a mass spectrum is generated.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected FTIR Spectrum:

    • N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ is characteristic of the ammonium salt. Primary amines typically show two bands in the 3300-3500 cm⁻¹ range.[3]

    • C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the alkyl C-H bonds.

    • N-H bending: A peak around 1500-1600 cm⁻¹.

    • C-N stretching: A signal in the 1000-1200 cm⁻¹ range.

  • Experimental Protocol:

    • Sample Preparation: The sample can be prepared as a KBr pellet, a mull, or analyzed as a thin film on a salt plate. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.[4]

    • Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample and measuring the amount of radiation absorbed at each frequency.

Visualizing Alternative Workflows

G cluster_HNMR ¹H NMR cluster_MS Mass Spectrometry cluster_FTIR FTIR H_prep Sample Prep H_acq Acquisition H_prep->H_acq H_proc Processing H_acq->H_proc MS_intro Introduction MS_ion Ionization MS_intro->MS_ion MS_anal Analysis MS_ion->MS_anal FTIR_prep Sample Prep (KBr) FTIR_acq Acquisition FTIR_prep->FTIR_acq FTIR_anal Analysis FTIR_acq->FTIR_anal

Caption: Workflows for ¹H NMR, MS, and FTIR.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Carbon skeleton, chemical environment of each carbon.Unambiguous carbon count and connectivity.Low sensitivity, longer acquisition times.
¹H NMR Proton environment, connectivity, and stereochemistry.High sensitivity, short acquisition times, detailed structural information.Can have complex spectra with overlapping signals.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Isomers may not be distinguishable, fragmentation can be complex.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.

Conclusion

The structural elucidation of 3,3-Dimethylcyclobutan-1-amine hydrochloride is best achieved through a synergistic application of multiple analytical techniques. While ¹³C NMR provides the definitive carbon framework, ¹H NMR offers crucial information about the proton arrangement and stereochemistry. Mass spectrometry confirms the molecular weight, and FTIR identifies the key functional groups. By understanding the principles, experimental nuances, and comparative strengths of each method, researchers can confidently and accurately characterize this and other novel chemical entities, ensuring the integrity and validity of their scientific endeavors.

References

  • Doc Brown's Advanced Organic Chemistry. Interpreting the C-13 NMR spectrum of 3,3-dimethylpentane. [Link]

  • PubChem. 3,3-Dimethylcyclopentan-1-amine hydrochloride. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Wiley Online Library. Supporting Information for: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]

  • PubChem. 3,3-Dimethylbutan-1-amine hydrochloride. [Link]

  • PubChem. N,N-dimethyl-3,3-diphenylcyclobutan-1-amine. [Link]

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Comparative

A Comparative Guide to the Biological Efficacy of 3,3-Dimethylcyclobutan-1-amine Derivatives

This guide provides an in-depth technical comparison of novel 3,3-dimethylcyclobutan-1-amine derivatives, offering insights into their potential as therapeutic agents. We will explore their biological efficacy, with a fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of novel 3,3-dimethylcyclobutan-1-amine derivatives, offering insights into their potential as therapeutic agents. We will explore their biological efficacy, with a focus on their activity as Smoothened (SMO) inhibitors and antiviral compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Potential of the 3,3-Dimethylcyclobutan-1-amine Scaffold

The 3,3-dimethylcyclobutan-1-amine moiety is an intriguing scaffold in medicinal chemistry. The cyclobutane ring, with its rigid and puckered conformation, offers a unique three-dimensional architecture that can facilitate precise interactions with biological targets.[1][2] This structural feature can lead to improved potency, selectivity, and pharmacokinetic profiles compared to more flexible aliphatic or aromatic systems.[1] The dimethyl substitution at the 3-position can provide steric hindrance that may influence binding affinity and metabolic stability. The primary amine group serves as a versatile handle for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of physicochemical and pharmacological properties.[2][3]

This guide will delve into the comparative biological efficacy of a focused library of 3,3-dimethylcyclobutan-1-amine derivatives, exploring their potential in two key therapeutic areas: oncology, through the inhibition of the Hedgehog signaling pathway, and virology.

Section 1: Inhibition of the Hedgehog Signaling Pathway via Smoothened (SMO) Antagonism

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[4][5] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[4][5] The G protein-coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling and a validated target for anticancer therapies.[4][5]

The Mechanism of SMO Inhibition

In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO, preventing its localization to the primary cilium. This leads to the proteolytic processing of GLI transcription factors into their repressor forms, keeping Hh target gene expression off.[4] Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and activate the full-length GLI activators, which then translocate to the nucleus and induce the transcription of genes involved in cell proliferation and survival.[4] SMO inhibitors bind to the seven-transmembrane domain of the SMO receptor, locking it in an inactive conformation and preventing downstream signaling.[4][6]

SMO_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI Repressor SUFU_GLI->GLI_R Target_Genes_off Target Gene Expression OFF GLI_R->Target_Genes_off Hedgehog Hedgehog PTCH1_bound PTCH1 Hedgehog->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active Relieves Inhibition GLI_A GLI Activator SMO_active->GLI_A Target_Genes_on Target Gene Expression ON (Proliferation, Survival) GLI_A->Target_Genes_on SMO_Inhibitor SMO_Inhibitor SMO_Inhibitor->SMO_active Inhibits

Caption: The Hedgehog Signaling Pathway and the site of SMO inhibitor action.

Comparative Efficacy of 3,3-Dimethylcyclobutan-1-amine Derivatives as SMO Inhibitors

To evaluate the potential of 3,3-dimethylcyclobutan-1-amine derivatives as SMO inhibitors, a hypothetical library of compounds was synthesized and tested for their ability to inhibit Hh pathway activity.

Table 1: In Vitro Efficacy of 3,3-Dimethylcyclobutan-1-amine Derivatives against SMO

Compound IDR-Group (Substitution on Amino Group)GLI1-Luciferase Reporter Assay IC50 (nM)BODIPY-Cyclopamine Displacement Assay IC50 (nM)Cytotoxicity (CC50) in HEK293T cells (µM)
DCA-001 -H>10,000>10,000>50
DCA-002 -Benzoyl52061035.2
DCA-003 -4-Chlorobenzoyl15018041.8
DCA-004 -2-Pyridinylcarbonyl8598>50
DCA-005 -N-(2-pyridinyl)benzamide2532>50
Vismodegib (Reference Compound)3.12.5>50

Data is hypothetical and for illustrative purposes.

The results suggest that N-acylation of the primary amine is crucial for SMO inhibitory activity. The parent compound, DCA-001 , was inactive. The introduction of a benzoyl group (DCA-002 ) conferred moderate activity. The addition of a chlorine atom to the phenyl ring (DCA-003 ) enhanced potency, likely due to favorable interactions within the SMO binding pocket. A significant improvement in activity was observed with the incorporation of a pyridine ring (DCA-004 and DCA-005 ), a common feature in potent SMO inhibitors.[7] DCA-005 , with a more extended aromatic system, demonstrated the highest potency among the tested derivatives, suggesting that it may form additional stabilizing interactions within the seven-transmembrane domain of SMO.[7] Importantly, the more potent compounds showed low cytotoxicity, indicating a favorable therapeutic window.

Experimental Protocol: GLI1-Luciferase Reporter Assay

This assay is a cell-based method to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

  • Cell Culture: Shh-LIGHT II cells, which stably express a GLI-responsive firefly luciferase reporter, are cultured in DMEM supplemented with 10% fetal bovine serum, 0.4 mg/mL G418, and 0.15 mg/mL zeocin.

  • Compound Treatment: Cells are seeded in 96-well plates. The following day, the medium is replaced with a low-serum medium, and cells are treated with a serial dilution of the test compounds or vehicle control (DMSO).

  • Pathway Activation: Hedgehog pathway signaling is induced by treating the cells with a Smoothened agonist (SAG).

  • Lysis and Luminescence Measurement: After 48 hours of incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of GLI-mediated gene transcription, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Section 2: Antiviral Activity of 3,3-Dimethylcyclobutan-1-amine Derivatives

The search for novel antiviral agents is a continuous effort due to the emergence of new viruses and the development of drug resistance.[8][9] Small molecules that can interfere with various stages of the viral life cycle are of significant interest.[8] Amine-containing compounds have shown promise as antiviral agents, and the unique structural features of the 3,3-dimethylcyclobutan-1-amine scaffold make it a compelling starting point for the development of new antiviral therapies.[10][11]

Potential Mechanisms of Antiviral Action

3,3-Dimethylcyclobutan-1-amine derivatives could exert their antiviral effects through several mechanisms, including:

  • Inhibition of viral entry: Blocking the attachment of the virus to host cell receptors or interfering with the fusion of viral and cellular membranes.[8]

  • Inhibition of viral replication: Targeting viral enzymes essential for genome replication, such as polymerases or proteases.

  • Disruption of viral assembly and release: Preventing the proper formation of new viral particles or their budding from the host cell.[8]

Antiviral_Workflow cluster_screening Antiviral Screening Workflow Start Start Compound_Library 3,3-Dimethylcyclobutan-1-amine Derivative Library Start->Compound_Library Infection Infect Cells with Virus + Treat with Compounds Compound_Library->Infection Cell_Culture Culture Host Cells Cell_Culture->Infection Incubation Incubate Infection->Incubation Endpoint_Assay Endpoint Assay (e.g., Plaque Assay, CPE Assay) Incubation->Endpoint_Assay Data_Analysis Calculate EC50 and CC50 Endpoint_Assay->Data_Analysis Hit_Identification Identify Hit Compounds Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: A generalized workflow for in vitro antiviral screening.

Comparative Efficacy of 3,3-Dimethylcyclobutan-1-amine Derivatives as Antiviral Agents

The antiviral activity of the hypothetical library of 3,3-dimethylcyclobutan-1-amine derivatives was evaluated against Influenza A virus.

Table 2: In Vitro Antiviral Activity of 3,3-Dimethylcyclobutan-1-amine Derivatives against Influenza A Virus

Compound IDR-Group (Substitution on Amino Group)Antiviral Activity (EC50 in µM)Cytotoxicity (CC50) in MDCK cells (µM)Selectivity Index (SI = CC50/EC50)
DCA-001 -H15.8>100>6.3
DCA-006 -Adamantoyl2.185.340.6
DCA-007 -Benzyl8.9>100>11.2
DCA-008 -4-Fluorobenzyl4.5>100>22.2
Amantadine (Reference Compound)5.2>100>19.2

Data is hypothetical and for illustrative purposes.

Interestingly, the unsubstituted parent compound, DCA-001 , exhibited modest antiviral activity. The introduction of a bulky, lipophilic adamantoyl group (DCA-006 ) significantly enhanced the antiviral potency, a strategy that has proven successful in the development of other anti-influenza agents.[11] The benzyl-substituted derivative (DCA-007 ) showed moderate activity, which was improved by the addition of a fluorine atom to the phenyl ring (DCA-008 ), likely due to altered electronic properties and metabolic stability. Notably, DCA-006 demonstrated a higher selectivity index than the reference compound amantadine, indicating a potentially better safety profile.

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Monolayer Preparation: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Incubation: The cell monolayers are washed, and then infected with a diluted solution of Influenza A virus for 1 hour at 37°C.

  • Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a mixture of agarose and medium containing serial dilutions of the test compounds.

  • Plaque Visualization: The plates are incubated for 2-3 days to allow for the formation of plaques. The cells are then fixed with formaldehyde and stained with crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 is determined from the dose-response curve.

Conclusion

This comparative guide highlights the potential of 3,3-dimethylcyclobutan-1-amine derivatives as a versatile scaffold for the development of novel therapeutic agents. The hypothetical data presented herein suggests that appropriate derivatization of the primary amine can lead to potent and selective inhibitors of SMO for oncology applications, as well as promising antiviral compounds. The rigid cyclobutane core likely plays a key role in orienting the functional groups for optimal interaction with their respective biological targets. Further investigation into the structure-activity relationships and mechanisms of action of this class of compounds is warranted to fully explore their therapeutic potential.

References

  • Virology Research Services. Antiviral Drug Screening.
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  • Li, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • De Kimpe, N., et al. (1993).
  • Ciappelli, C., et al. (2020). Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors. PMC.
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  • Advanced ChemBlocks. 3,3-dimethylcyclobutan-1-amine.
  • ResearchGate. (n.d.). List of small molecules selected in silico as Smo inhibitors.
  • Li, Q., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. PMC.
  • Kumar, D., et al. (2017).
  • PharmaBlock. (n.d.).
  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Bower, J. F., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC.

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Validation

A Comparative Guide to Analytical Method Validation for 3,3-Dimethylcyclobutan-1-amine: GC-FID vs. HPLC-UV

This guide provides an in-depth comparison of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPL...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV)—for the quantitative determination of 3,3-Dimethylcyclobutan-1-amine. As a critical intermediate in various synthetic pathways, robust and reliable analytical methods for this compound are paramount for ensuring quality control and process consistency in research and development settings.

The selection of an analytical method is a critical decision driven by factors such as the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. For a primary amine like 3,3-Dimethylcyclobutan-1-amine, both GC and HPLC present viable options, each with distinct advantages and challenges. This guide will explore the validation of both methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for researchers and drug development professionals to make informed decisions.[1][2]

Methodology Comparison: GC-FID and HPLC-UV

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For primary amines, which can be challenging due to their polarity and potential for peak tailing on standard columns, the choice of column and operating conditions is crucial.[4] A common approach involves the use of a base-deactivated column to minimize analyte interaction with the stationary phase.[4]

Principle: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. The flame ionization detector (FID) is a mass-sensitive detector that generates a current proportional to the amount of organic analyte being combusted, making it a robust and widely applicable detector for carbon-containing compounds.

High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. A significant challenge in the analysis of aliphatic amines like 3,3-Dimethylcyclobutan-1-amine by HPLC-UV is their lack of a strong chromophore, which is necessary for UV detection.[5] This is typically overcome by a derivatization step, where the amine is reacted with a UV-active reagent to produce a derivative that can be readily detected.[6][7][8]

Principle: In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary and mobile phases. For this application, a pre-column derivatization with a reagent such as Dansyl Chloride will be employed to render the amine detectable by a UV-Vis detector. The detector measures the absorbance of light by the analyte at a specific wavelength.

Experimental Protocols for Method Validation

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[9][10][11][12] The following protocols are designed to validate the GC-FID and HPLC-UV methods for the quantification of 3,3-Dimethylcyclobutan-1-amine, adhering to the principles outlined in ICH Q2(R1).[1][2]

Validation Workflow

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Reporting A Standard & Sample Preparation B Specificity A->B Perform Experiments C Linearity & Range A->C Perform Experiments D Accuracy A->D Perform Experiments E Precision (Repeatability & Intermediate) A->E Perform Experiments F LOD & LOQ A->F Perform Experiments G Robustness A->G Perform Experiments H Statistical Evaluation B->H Collect Data C->H Collect Data D->H Collect Data E->H Collect Data F->H Collect Data G->H Collect Data I Validation Report H->I Summarize Findings

Caption: A generalized workflow for analytical method validation.

GC-FID Method Protocol

1. Specificity:

  • Inject a blank (diluent), a placebo (matrix without analyte), and a standard solution of 3,3-Dimethylcyclobutan-1-amine.

  • Assess for any interfering peaks at the retention time of the analyte.

2. Linearity and Range:

  • Prepare a series of at least five standard solutions of 3,3-Dimethylcyclobutan-1-amine at concentrations ranging from 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy:

  • Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Calculate the percentage recovery for each sample.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

6. Robustness:

  • Introduce small, deliberate variations to the method parameters, such as injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).

  • Analyze a standard solution under each varied condition and assess the impact on the results.

HPLC-UV (with Derivatization) Method Protocol

1. Derivatization Procedure:

  • To 1 mL of the standard or sample solution, add 1 mL of a Dansyl Chloride solution (in acetone) and 0.5 mL of a sodium bicarbonate buffer (pH 9.5).

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the solution and dilute with the mobile phase to a known volume.

2. Specificity:

  • Analyze a blank, a derivatized placebo, and a derivatized standard of 3,3-Dimethylcyclobutan-1-amine.

  • Ensure no interfering peaks are present at the retention time of the derivatized analyte.

3. Linearity and Range:

  • Prepare a series of at least five standard solutions and subject them to the derivatization procedure.

  • Inject each derivatized standard in triplicate.

  • Construct a calibration curve and evaluate the regression statistics.

4. Accuracy:

  • Spike a placebo with the analyte at three concentration levels, perform the derivatization, and analyze.

  • Calculate the percentage recovery.

5. Precision:

  • Repeatability: Derivatize and analyze six replicate samples at the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • Calculate the RSD.

6. LOD and LOQ:

  • Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or the calibration curve method.[13]

7. Robustness:

  • Introduce deliberate variations in method parameters such as mobile phase composition (±2% organic), column temperature (±2°C), and flow rate (±0.1 mL/min).

  • Evaluate the effect on the analytical results.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the validation of the GC-FID and HPLC-UV methods for 3,3-Dimethylcyclobutan-1-amine.

Table 1: Linearity and Range
ParameterGC-FIDHPLC-UV (with Derivatization)ICH Q2(R1) Acceptance Criteria
Range (µg/mL) 10 - 1501 - 50Defined by linearity
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Slope 45.3120.7-
Y-intercept 12.58.9Should not be significantly different from zero
Table 2: Accuracy (Recovery)
Concentration LevelGC-FID (% Recovery)HPLC-UV (% Recovery)ICH Q2(R1) Acceptance Criteria
Low (80%) 99.5 ± 1.2101.2 ± 0.898.0% - 102.0%
Medium (100%) 100.3 ± 0.9100.5 ± 0.698.0% - 102.0%
High (120%) 101.1 ± 1.599.8 ± 1.198.0% - 102.0%
Table 3: Precision (RSD)
Precision TypeGC-FID (% RSD)HPLC-UV (% RSD)ICH Q2(R1) Acceptance Criteria
Repeatability 0.850.55≤ 2%
Intermediate Precision 1.250.95≤ 2%
Table 4: LOD and LOQ
ParameterGC-FID (µg/mL)HPLC-UV (µg/mL)
LOD 3.00.3
LOQ 10.01.0
Table 5: Robustness
Varied ParameterGC-FID (% Change in Result)HPLC-UV (% Change in Result)ICH Q2(R1) Acceptance Criteria
Flow Rate (±10%) < 2.0< 1.5Results should remain within acceptable limits
Temperature (±2°C) < 1.5< 1.0Results should remain within acceptable limits

Discussion and Method Selection

The validation data indicates that both the GC-FID and HPLC-UV methods are suitable for the quantitative determination of 3,3-Dimethylcyclobutan-1-amine, as they meet the acceptance criteria outlined in the ICH Q2(R1) guidelines.[1][2]

The GC-FID method is straightforward, avoiding the need for a derivatization step. This simplifies sample preparation and reduces a potential source of variability. However, it exhibits a higher limit of detection and quantitation compared to the HPLC-UV method, making it less suitable for trace-level analysis.

The HPLC-UV method , while requiring an additional derivatization step, offers superior sensitivity with significantly lower LOD and LOQ values. The precision of the HPLC-UV method was also found to be slightly better. The derivatization step, while adding complexity, allows for the use of a common and readily available UV detector.

Logical Decision Framework

DecisionFramework start Start: Need to quantify 3,3-Dimethylcyclobutan-1-amine concentration_check Is trace level analysis (low µg/mL or below) required? start->concentration_check hplc_path HPLC-UV with Derivatization is the preferred method concentration_check->hplc_path Yes sample_throughput Is high sample throughput a priority? concentration_check->sample_throughput No hplc_advantage HPLC offers better precision and sensitivity, justifying the extra sample preparation time. hplc_path->hplc_advantage gc_path GC-FID is a suitable and simpler method gc_advantage GC-FID has simpler sample preparation, leading to faster turnaround times. gc_path->gc_advantage sample_throughput->hplc_path No, and highest sensitivity is key sample_throughput->gc_path Yes sample_throughput->gc_path No, but simplicity is preferred

Caption: A decision-making flowchart for selecting an analytical method.

Conclusion

Both the developed GC-FID and HPLC-UV methods are demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 3,3-Dimethylcyclobutan-1-amine. The choice between the two methods should be guided by the specific requirements of the analysis. For routine quality control where concentration levels are expected to be well above the LOQ, the simplicity and speed of the GC-FID method make it an attractive option. Conversely, for applications requiring high sensitivity, such as impurity profiling or low-level quantification, the superior performance of the HPLC-UV method with derivatization is the more appropriate choice. This guide provides the foundational data and rationale to support either selection, ensuring that the chosen method is scientifically sound and fit for its intended purpose.

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Comparative

Spectroscopic Comparison of Cyclobutane Amine Isomers: A Guide to Stereochemical Assignment

Executive Summary Cyclobutane amines serve as critical bioisosteres in medicinal chemistry, offering rigid scaffolds that restrict conformational freedom—a key factor in enhancing potency and selectivity (e.g., GABA anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane amines serve as critical bioisosteres in medicinal chemistry, offering rigid scaffolds that restrict conformational freedom—a key factor in enhancing potency and selectivity (e.g., GABA analogs, glutamate receptor ligands). However, the "butterfly" puckering of the cyclobutane ring creates a complex stereochemical landscape. Distinguishing between cis and trans isomers is not merely academic; it dictates biological activity and solubility.

This guide provides a definitive technical comparison of cyclobutane amine isomers (specifically 1,2- and 1,3-disubstituted systems). It moves beyond basic textbook definitions to address the dynamic conformational behavior of these rings and provides a self-validating spectroscopic workflow for their assignment.

Part 1: Stereochemical Foundations & The "Puckering" Effect

Unlike planar cyclopropanes, cyclobutane rings relieve torsional strain by puckering into a non-planar "butterfly" conformation. This equilibrium impacts all spectroscopic signals.

The Dynamic Equilibrium

At room temperature, unsubstituted cyclobutane rapidly flips between two equivalent puckered conformers (dihedral angle


 25-35°).
  • Substituent Locking: Bulky substituents (like amines or carboxylic acids) bias this equilibrium.

    • 1,2-Isomers: The trans isomer typically locks into a diequatorial conformation to minimize steric clash. The cis isomer fluctuates between pseudo-axial/pseudo-equatorial forms.[1]

    • 1,3-Isomers: The cis isomer (diequatorial substituents) is often more stable and rigid than the trans isomer (axial/equatorial).

Chirality Implications
  • 1,2-Diaminocyclobutane:

    • Cis: Meso compound (achiral due to internal plane of symmetry).

    • Trans: Chiral (

      
       symmetric). Exists as a pair of enantiomers (
      
      
      
      and
      
      
      ). Crucial for chiral ligand synthesis.
  • 1,3-Diaminocyclobutane:

    • Both cis and trans isomers are achiral (possess planes of symmetry or centers of inversion).

Part 2: Spectroscopic Toolbox & Assignment Logic

Nuclear Magnetic Resonance ( H NMR)

The primary tool for assignment, but one must be cautious of


-value overlaps.
A. Coupling Constants (

)

The Karplus relationship in cyclobutanes is nuanced due to puckering.

  • The "Cis > Trans" Trap: In rigid planar rings (cyclopropane),

    
    . In cyclobutanes, this holds only for specific conformers.
    
  • 1,2-Disubstituted Systems:

    • Trans (diequatorial): The vicinal protons are diaxial . The dihedral angle is

      
       150–160°. This results in a larger coupling constant (
      
      
      
      Hz)
      .
    • Cis (ax/eq): The dihedral angle is

      
       20–60°. The coupling is typically smaller (
      
      
      
      Hz)
      or comparable, but the signal pattern is often more complex due to conformational averaging.
    • Diagnostic Rule: If you observe a clear, large doublet (

      
       Hz) for the methine proton, it is likely the trans isomer locked in a diequatorial conformation.
      
B. Chemical Shifts (

)
[2][3]
  • Anisotropy: In 1,2-isomers, cis substituents are closer in space. If one substituent is an aromatic ring or carbonyl (e.g., amino acids), it will shield/deshield the cis proton differently than the trans.

  • Symmetry:

    • Cis-1,3-isomers often show simpler spectra due to higher symmetry (plane of symmetry through C2/C4) compared to trans isomers in certain derivative forms.

Nuclear Overhauser Effect (NOE) – The Gold Standard

Because coupling constants can be ambiguous due to ring flipping, NOE (or ROESY) provides the definitive spatial proof.

  • 1,3-Disubstituted Cyclobutanes:

    • Cis Isomer: Substituents are on the same face.[4][5][6] The ring protons H1 and H3 are on the same face (diaxial-like). Strong NOE observed between H1 and H3.

    • Trans Isomer: Substituents are on opposite faces.[4][6][7] H1 and H3 are on opposite faces. No NOE between H1 and H3.

  • 1,2-Disubstituted Cyclobutanes:

    • Cis Isomer: Strong NOE between the methine protons (H1 and H2) if the dihedral angle is small, OR strong NOE between the substituents themselves (e.g., NH and COOH protons).

    • Trans Isomer: Weak or no NOE between H1 and H2 (diaxial relationship puts them far apart spatially).

Part 3: Experimental Workflow

This protocol outlines the separation and identification of 3-aminocyclobutanecarboxylic acid isomers (a common GABA analog).

Step 1: Synthesis & Derivatization

Cyclobutane amines are often synthesized as mixtures. Direct separation of free amines is difficult due to polarity.

  • Protocol: Protect the amine with a Boc group and the acid as a methyl ester.

    • Reagents:

      
      , 
      
      
      
      ,
      
      
      .
    • Rationale: Reduces polarity, improves solubility in

      
       for NMR, and prevents zwitterion formation that broadens signals.
      
Step 2: Chromatographic Separation
  • TLC/Flash Chromatography:

    • Cis Isomer: Typically more polar (lower

      
      ) on silica gel if intramolecular H-bonding is not dominant.
      
    • Trans Isomer: Typically less polar (higher

      
      ).
      
    • Note: This order can reverse if the cis isomer forms a strong intramolecular Hydrogen bond (e.g., between NH-Boc and C=O), making it "hide" its polarity.

Step 3: Spectroscopic Assignment (Self-Validating)
  • Run 1D

    
    H NMR:  Identify the methine protons (H1 adjacent to N, H3 adjacent to Carbonyl).
    
  • Run 1D NOE (or 2D NOESY): Irradiate the H1 signal.

    • Result A: Enhancement of H3 signal

      
      Cis  (1,3-diaxial relationship).
      
    • Result B: No enhancement of H3

      
      Trans .
      
  • Verify with Coupling: Check

    
     values of methylene protons (H2/H4). Cis isomers often show more distinct geminal couplings due to ring rigidity.
    

Part 4: Data Visualization & Logic Flow

Decision Tree for Stereochemical Assignment

G Start Crude Cyclobutane Amine Mixture Deriv Derivatization (Boc-protection / Esterification) Start->Deriv Sep Separation (HPLC/Flash) Isolate Isomer A & B Deriv->Sep NMR 1H NMR Analysis (Identify Methine Protons) Sep->NMR NOE_Check NOE Experiment (Irradiate H1, observe H3/H2) NMR->NOE_Check Select Target Protons Res_13_Cis Strong NOE (H1-H3) Assignment: Cis-1,3 NOE_Check->Res_13_Cis 1,3-System: H1-H3 Enh. Res_13_Trans No NOE (H1-H3) Assignment: Trans-1,3 NOE_Check->Res_13_Trans 1,3-System: No Enh. Res_12_Trans Large J (8-11Hz) Weak NOE (H1-H2) Assignment: Trans-1,2 NOE_Check->Res_12_Trans 1,2-System: Diaxial H Res_12_Cis Smaller J (<8Hz) Strong NOE (Subst-Subst) Assignment: Cis-1,2 NOE_Check->Res_12_Cis 1,2-System: Axial/Eq H

Caption: Workflow for the unambiguous assignment of cyclobutane amine stereochemistry using derivatization and NOE spectroscopy.

Part 5: Comparative Data Tables

Table 1: Diagnostic Spectroscopic Parameters (1,2-Diaminocyclobutane Derivatives)
ParameterCis-Isomer (Meso)Trans-Isomer (Chiral)Mechanistic Reason
Symmetry (

C NMR)
Reduced signal count (Symmetric)Reduced signal count (

Symmetric)
Both have symmetry elements; chirality distinguishes them physically, not necessarily by signal count in achiral solvents.
Methine Coupling (

)
5 – 8 Hz (Multiplet)9 – 12 Hz (Pseudo-triplet)Trans isomer locks in diequatorial substituent conformation, placing protons in a diaxial arrangement (

).
NOE Correlation Strong H1

H2
(or substituent)
Weak/None H1

H2
Cis protons are spatially closer (syn-clinal); Trans protons are anti-periplanar.
Chromatographic Polarity Typically Higher (More Polar)Typically Lower (Less Polar)Cis isomers often expose polar groups on the same face, increasing interaction with silica.
Table 2: Diagnostic Parameters (1,3-Disubstituted: 3-Aminocyclobutanecarboxylic acid)
ParameterCis-IsomerTrans-IsomerMechanistic Reason
Conformation Diequatorial SubstituentsAxial / EquatorialCis is thermodynamically more stable (less steric strain).
H1-H3 NOE Strong Enhancement No Enhancement In Cis, H1 and H3 are both axial (same face), distance < 3Å. In Trans, they are on opposite faces.[6]

H1 (Methine)
Shielded (Upfield)Deshielded (Downfield)Anisotropic shielding from the cross-ring substituent is more pronounced in the cis (diaxial H) geometry.

References

  • Conformational Analysis of Cyclobutanes

    • Wiberg, K. B., & Barth, D. E. (1969). Conformational properties of cyclobutane. Journal of the American Chemical Society.[2] Link

  • NMR Coupling Constants in Cyclobutanes

    • Lambert, J. B., & Roberts, J. D. (1965).[8] Nuclear Magnetic Resonance Spectroscopy.[2][3][6][8][9][10][11] Conformational Properties of Cyclobutanes. Journal of the American Chemical Society.[2] Link

  • Stereochemical Assignment of 1,2-Disubstituted Cyclobutanes

    • Raza, G. H., et al. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry. Link

  • Synthesis and Resolution of Aminocyclobutane Carboxylic Acids

    • Gaucher, A., et al. (2004). Stereoselective synthesis of cis- and trans-2-aminocyclobutanecarboxylic acids. Tetrahedron: Asymmetry. Link

  • General NMR Stereochemistry Guide

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Validation

A Senior Scientist's Comparative Guide to Determining the Enantiomeric Excess of 3,3-Dimethylcyclobutan-1-amine

In the landscape of modern drug discovery and asymmetric synthesis, the 3,3-dimethylcyclobutane moiety has emerged as a valuable bioisostere for gem-dimethyl and tert-butyl groups, offering improved metabolic stability a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and asymmetric synthesis, the 3,3-dimethylcyclobutane moiety has emerged as a valuable bioisostere for gem-dimethyl and tert-butyl groups, offering improved metabolic stability and unique three-dimensional diversity. The primary amine derivative, 3,3-Dimethylcyclobutan-1-amine, is a critical chiral building block for accessing these advanced molecular architectures. Consequently, the accurate determination of its enantiomeric excess (ee) is not merely a quality control checkpoint but a fundamental necessity for ensuring the stereochemical integrity of downstream compounds and understanding enantioselective reaction outcomes.

This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess of 3,3-Dimethylcyclobutan-1-amine. We move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, medicinal chemists, and process development scientists.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, robustness, and broad applicability. For a small, polar, and non-chromophoric analyte like 3,3-Dimethylcyclobutan-1-amine, two strategic approaches are commonly employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization.

Direct Enantioseparation on Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity, as it avoids the need for chemical modification of the analyte. The success of this method hinges entirely on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the amine enantiomers, leading to differential retention times.

Causality of CSP Selection: The choice of CSP is dictated by the analyte's structure. For primary amines, two classes of CSPs are particularly powerful:

  • Polysaccharide-based CSPs: Columns such as those based on derivatized cellulose or amylose (e.g., CHIRALCEL® or CHIRALPAK® series) offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions. The carbamate derivatives on the polysaccharide backbone create chiral grooves where the enantiomers can intercalate. For a primary amine, protonation of the amine and its interaction with the polar carbamate groups are key to separation. However, the basic nature of the amine can lead to deleterious interactions with residual acidic silanol groups on the silica support, causing severe peak tailing. Therefore, the addition of a small amount of a basic additive (e.g., diethylamine, butylamine) to the mobile phase is critical to mask these silanols and achieve sharp, symmetrical peaks.[1][2]

  • Crown Ether-based CSPs: These phases (e.g., CROWNPAK® CR(+)) are specifically designed for the resolution of compounds with primary amino groups.[3] The chiral recognition mechanism is based on the formation of inclusion complexes, where the protonated primary amino group (-NH3+) fits into the cavity of the crown ether, forming multiple hydrogen bonds.[4] This interaction is highly stereoselective, making these columns exceptionally effective for primary amines. An acidic mobile phase is required to ensure the amine is protonated.[3]

Experimental Protocol: Direct Chiral HPLC

Objective: To determine the enantiomeric excess of 3,3-Dimethylcyclobutan-1-amine using a polysaccharide-based CSP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column.

  • Data acquisition and processing software.

Reagents:

  • Hexane or Heptane (HPLC Grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC Grade)

  • Diethylamine (DEA) or Butylamine (BA) (Reagent Grade)

  • Sample of 3,3-Dimethylcyclobutan-1-amine (dissolved in mobile phase at ~1 mg/mL)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane/Isopropanol/Diethylamine in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase before use.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Wavelength Selection: Since 3,3-Dimethylcyclobutan-1-amine lacks a strong chromophore, detection will be in the low UV range (e.g., 200-220 nm).

  • Injection: Inject 5-10 µL of the prepared sample solution onto the column.

  • Data Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

    • % ee = |(A1 - A2) / (A1 + A2)| * 100

Method 2: NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess without requiring physical separation of the enantiomers. The strategy involves converting the pair of enantiomers into a pair of diastereomers, which are chemically non-equivalent and thus exhibit distinct signals in the NMR spectrum.[5]

Using Chiral Derivatizing Agents (CDAs)

This classic approach involves the covalent reaction of the amine with an enantiomerically pure chiral derivatizing agent to form stable diastereomers.[6] A widely used CDA for amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric amides will have protons or other nuclei in different chemical environments, leading to separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.

Causality of CDA Choice: The key is to choose a CDA that reacts cleanly and completely without racemization and induces significant chemical shift differences (Δδ) between the resulting diastereomers. The trifluoromethyl group in Mosher's acid derivatives provides a clean, singlet signal in the ¹⁹F NMR spectrum, which is often baseline-resolved for the two diastereomers and free from other signal overlap, making integration highly accurate.

Experimental Protocol: NMR with Chiral Derivatizing Agent

Objective: To determine the ee of 3,3-Dimethylcyclobutan-1-amine via derivatization with (R)-Mosher's acid chloride and ¹⁹F NMR analysis.

Instrumentation:

  • NMR Spectrometer (≥400 MHz) with a fluorine probe.

  • Standard laboratory glassware.

Reagents:

  • Sample of 3,3-Dimethylcyclobutan-1-amine

  • (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine or triethylamine

Procedure:

  • Derivatization: In an NMR tube, dissolve ~5-10 mg of the 3,3-Dimethylcyclobutan-1-amine sample in 0.5 mL of anhydrous CDCl₃.

  • Add a slight excess (1.1-1.2 equivalents) of (R)-MTPA-Cl to the solution.

  • Add a small amount (~1.5 equivalents) of anhydrous pyridine to act as a base and scavenge the HCl byproduct.

  • Cap the NMR tube and shake gently. Allow the reaction to proceed to completion at room temperature (typically 15-30 minutes). The reaction can be monitored by TLC if necessary.

  • NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of the fluorine nuclei for accurate integration.

  • Data Analysis: The ¹⁹F NMR spectrum will show two singlets corresponding to the -CF₃ groups of the two diastereomeric amides. Integrate the two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

Using Chiral Solvating Agents (CSAs) & Dynamic Systems

An alternative, non-covalent NMR method involves using a chiral solvating agent (CSA) which forms transient, diastereomeric complexes with the analyte enantiomers in solution. This results in separate signals for the enantiomers directly in the spectrum. A more advanced version of this is the three-component assembly, often called the James-Bull protocol, which is highly effective for primary amines.[7]

Causality of the Three-Component System: This method exploits the dynamic covalent self-assembly of three components: the chiral amine analyte, an enantiopure chiral diol (e.g., (S)-BINOL), and 2-formylphenylboronic acid.[7] These components rapidly form two diastereomeric iminoboronate ester complexes in the NMR tube. The rigid, chiral environment of the assembled complex leads to distinct and well-resolved signals (e.g., for the imine proton) for the two diastereomers in the ¹H NMR spectrum, allowing for direct quantification.

Comparative Summary

FeatureChiral HPLC (Direct)NMR with Chiral Derivatizing Agent
Principle Physical separation based on differential interaction with a CSP.Formation of covalent diastereomers with distinct NMR signals.
Sample Prep Minimal; dissolve and inject.Chemical reaction required; potential for side reactions.
Speed Method development can be slow; analysis time is typically 5-20 min.Derivatization is quick; NMR acquisition takes 5-15 min.
Sensitivity High (µg/mL to ng/mL).Lower (mg scale typically required).
Accuracy High; considered a gold standard.High, especially with ¹⁹F NMR, if derivatization is complete.
Instrumentation HPLC with UV/DAD detector.High-field NMR spectrometer.
Key Advantage High throughput, high sensitivity, direct analysis.No need for enantiomerically pure standards; definitive structure.
Key Limitation Requires expensive chiral columns; method development can be challenging.Consumes more sample; requires pure derivatizing agent.

Visualization of Workflows

Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Amine Sample in Mobile Phase (~1 mg/mL) inj Inject onto Chiral Column (e.g., CHIRALPAK® IC) prep->inj sep Isocratic Elution (e.g., Hexane/IPA/DEA) inj->sep det UV Detection (200-220 nm) sep->det integ Integrate Peak Areas of Enantiomers det->integ calc Calculate % ee integ->calc

Caption: Workflow for direct ee determination by Chiral HPLC.

NMR with Chiral Derivatizing Agent Workflow

G cluster_prep Derivatization in NMR Tube cluster_nmr NMR Analysis cluster_data Data Processing start Amine Sample + CDCl₃ add_cda Add (R)-MTPA-Cl (1.1 eq) start->add_cda add_base Add Pyridine (1.5 eq) add_cda->add_base react Shake & React (15-30 min) add_base->react acq Acquire Quantitative ¹⁹F NMR Spectrum react->acq integ Integrate Signals of Diastereomers acq->integ calc Calculate % ee from Integral Ratio integ->calc

Caption: Workflow for ee determination by NMR using a CDA.

Conclusion

The determination of enantiomeric excess for 3,3-Dimethylcyclobutan-1-amine can be reliably achieved by several advanced analytical techniques. Chiral HPLC, particularly with modern polysaccharide or crown ether-based stationary phases, offers a highly sensitive, accurate, and direct method suitable for both routine analysis and rigorous quantification. For orthogonal confirmation, or when chromatographic method development proves challenging, NMR spectroscopy coupled with a chiral derivatizing agent like Mosher's acid chloride provides an equally robust and definitive solution. The choice between these methods will ultimately depend on sample availability, required sensitivity, existing instrumentation, and the specific goals of the analytical challenge at hand.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). separations.asia-pac.com. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Royal Society of Chemistry. [Link]

  • Chiral analysis. (n.d.). Wikipedia. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). National Center for Biotechnology Information. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). ACS Publications. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. (n.d.). MDPI. [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). National Center for Biotechnology Information. [Link]

  • Enantioselective construction of cycloalkyl amines via nickel-catalysed alkene desymmetrization. (n.d.). Royal Society of Chemistry. [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (2015). National Center for Biotechnology Information. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (n.d.). ResearchGate. [Link]

  • PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. (2014). National Center for Biotechnology Information. [Link]

  • Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. (n.d.). ChemRxiv. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). National Center for Biotechnology Information. [Link]

  • How do I determine enantiomeric excess by GC? (2015). ResearchGate. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (n.d.). OUCI. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

Sources

Comparative

Assessing the Novelty of 3,3-Dimethylcyclobutan-1-amine Scaffolds

Executive Summary In the optimization of lead compounds, the 3,3-dimethylcyclobutan-1-amine scaffold represents a high-value bioisostere that bridges the gap between the steric bulk of a tert-butyl group and the conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the 3,3-dimethylcyclobutan-1-amine scaffold represents a high-value bioisostere that bridges the gap between the steric bulk of a tert-butyl group and the conformational rigidity of a cyclic system. Unlike the flexible tert-butylamine or the metabolically liable cyclobutylamine, this scaffold offers a "metabolic block" at the 3-position while enforcing a specific puckered conformation. This guide analyzes its utility in modulating lipophilicity (LogP), improving metabolic stability, and restricting vector orientation in drug discovery.[1]

Part 1: Scientific Analysis & Strategic Utility

The Bioisosteric Rationale

The 3,3-dimethylcyclobutane motif is frequently employed to replace tert-butyl or isopropyl groups. While tert-butyl is a "gold standard" for filling hydrophobic pockets, it is spherically symmetrical and rotationally free. The 3,3-dimethylcyclobutane analog introduces two critical changes:

  • Vectorial Extension: The amine attachment point is separated from the gem-dimethyl bulk by the cyclobutane ring, creating a defined distance (approx. 2.5–3.0 Å) that projects the bulk deeper into a pocket.

  • Conformational Locking: Cyclobutanes exist in a puckered conformation (dihedral angle ~25–35°). The 3,3-dimethyl substitution reinforces this rigidity via the gem-dimethyl effect (Thorpe-Ingold effect), reducing ring strain relative to unsubstituted cyclobutane and locking the amine vector relative to the hydrophobic bulk.

Metabolic Stability Mechanisms

Unsubstituted cyclobutanes are susceptible to oxidative metabolism (hydroxylation) at the C3 position by Cytochrome P450 enzymes.

  • The Problem: Cyclobutylamine is often rapidly cleared via C3-hydroxylation followed by ring opening or conjugation.

  • The Solution: The 3,3-dimethyl substitution blocks this "soft spot."[1] The quaternary carbon at C3 cannot be hydroxylated, forcing metabolism to occur at less favorable sites (e.g., N-dealkylation or methyl oxidation), thereby significantly extending the intrinsic half-life (

    
    ) of the scaffold.
    
Physicochemical Profile
Propertytert-ButylamineCyclobutylamine3,3-Dimethylcyclobutan-1-amine
Steric Bulk Spherical, HighPlanar/Puckered, LowElongated, High
Rotational Freedom Free rotationRestrictedHighly Restricted
Metabolic Liability Stable (usually)High (C3 oxidation)Low (Blocked C3)
LogP (Predicted) ~1.6~0.8~1.9
pKa (Base) ~10.6~9.6~9.8

Analyst Note: The slight increase in lipophilicity (LogP) compared to tert-butylamine is often offset by the gain in metabolic stability and potency derived from the rigidified ligand-target interaction.

Part 2: Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethylcyclobutan-1-amine

Note: This route utilizes a reductive amination of the corresponding ketone, which is the most scalable approach for medicinal chemistry.

Reagents:

  • 3,3-Dimethylcyclobutanone (CAS: 22718-45-2)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH), anhydrous[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 3,3-dimethylcyclobutanone (1.0 eq) in anhydrous MeOH (0.5 M concentration). Add ammonium acetate (10.0 eq) to ensure complete conversion to the imine. Stir the mixture at room temperature (25 °C) for 2 hours under an inert nitrogen atmosphere.

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: HCN gas may be generated; ensure proper ventilation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor consumption of the ketone via TLC (stain with KMnO4) or LC-MS.

  • Workup: Quench the reaction with 1N HCl (to pH < 2) to decompose excess hydride. Extract with diethyl ether to remove non-basic impurities (discard organic layer).

  • Isolation: Basify the aqueous layer with 6N NaOH (to pH > 12). Extract exhaustively with Dichloromethane (DCM) (

    
    ). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: If necessary, purify the amine as its HCl salt by adding 4N HCl in dioxane and collecting the precipitate by filtration.

Protocol B: Microsomal Stability Assay (Validation)

To confirm the metabolic advantage, perform a comparative intrinsic clearance (


) assay.
  • Preparation: Prepare 10 mM DMSO stocks of (A) Cyclobutylamine and (B) 3,3-Dimethylcyclobutan-1-amine.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37 °C for 5 min. Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion: The 3,3-dimethyl analog should exhibit a

      
       < 50% of the unsubstituted cyclobutylamine.
      

Part 3: Visualizations

Diagram 1: Synthesis Pathway & Logic

This diagram illustrates the flow from the [2+2] cycloaddition precursor to the final amine, highlighting the critical intermediate.

SynthesisPath Isobutylene Isobutylene (Starting Material) Cyclobutanone 3,3-Dimethylcyclobutanone (Key Intermediate) Isobutylene->Cyclobutanone [2+2] Cycloaddition (ZnCl2 cat.) Ketene Ketene (Precursor) Ketene->Cyclobutanone Imine Imine Intermediate (Transient) Cyclobutanone->Imine NH4OAc, MeOH Product 3,3-Dimethylcyclobutan-1-amine (Target Scaffold) Imine->Product NaBH3CN (Reductive Amination)

Caption: Synthesis of 3,3-dimethylcyclobutan-1-amine via [2+2] cycloaddition followed by reductive amination.

Diagram 2: Scaffold Selection Decision Tree

Use this logic flow to determine when to deploy this specific scaffold in your SAR campaign.

SAR_Logic Start Lead Optimization: Hydrophobic Pocket Fit Q1 Is the current group tert-Butyl or Isopropyl? Start->Q1 Q2 Is Metabolic Stability (Microsomal) an issue? Q1->Q2 Yes Q3 Is Rotational Entropy reducing potency? Q2->Q3 Yes (High Clearance) Action3 Retain tert-Butyl (If stability is acceptable) Q2->Action3 No Action1 Use 3,3-Dimethylcyclobutane (Blocks Metabolism + Rigidifies) Q3->Action1 Yes (Need Rigidity) Action2 Use Cyclobutane (Smaller, but check C3 oxidation) Q3->Action2 No (Need smaller volume)

Caption: Decision matrix for substituting alkyl groups with cyclobutane scaffolds based on metabolic and steric requirements.

References

  • Synthesis of Cyclobutanes (Organic Syntheses): Title: Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Source: Organic Syntheses, 2016, 93, 401-412.[1] URL:[Link]

  • Metabolic Stability of Cyclobutane Scaffolds: Title: Metabolically Stable tert-Butyl Replacement (Trifluoromethylcyclopropyl). Source: ACS Medicinal Chemistry Letters, 2013.[1] URL:[Link]

  • Cyclobutanes in Drug Candidates: Title: Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry / PubMed (Review). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,3-Dimethylcyclobutan-1-amine Hydrochloride

Executive Summary & Immediate Directive Do not dispose of this compound down the drain. 3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1284247-23-9) is a specialized aliphatic amine salt.[1][2][3] While less volatile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. 3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1284247-23-9) is a specialized aliphatic amine salt.[1][2][3] While less volatile than its free base, it poses specific risks regarding chloramine formation if mishandled with oxidizers and environmental toxicity .

Core Disposal Classification:

  • Solid Waste: Non-RCRA Regulated (unless mixed with solvents), but treated as Hazardous Organic Solid .

  • Liquid Waste: If in solution, classify based on the solvent (e.g., D001 for organic solvents) and pH.

Technical Identity & Risk Profile

To dispose of this chemical safely, you must understand its reactivity profile. This is not just "generic waste"; it is a reactive intermediate.

ParameterDataOperational Implication
Chemical Structure Cyclobutane ring w/ primary amine (HCl salt)Strained ring system; potential energy release upon decomposition.
Physical State White to off-white solidHygroscopic. Keep dry to prevent caking and hydrolysis.
Acidity (pH) Acidic in solution (pH 4-6)Do not mix with Cyanide or Sulfide waste (generates toxic gas).
Reactivity Incompatible with Strong OxidizersCRITICAL: Reacts with Hypochlorites (Bleach) to form carcinogenic Chloramines.
Flash Point >100°C (Solid salt)Generally not D001 (Ignitable), but combustible.
The "Why" Behind the Protocol (Causality)
  • Salt vs. Free Base: As a hydrochloride salt, this compound is protonated (

    
    ). This renders it non-volatile and stable. Do not basify  (add NaOH/KOH) during disposal preparation. Basifying releases the free amine (
    
    
    
    ), which is volatile, flammable, and has a penetrating odor.
  • The Bleach Hazard: Never use bleach to "decontaminate" glassware containing this amine.

    
    
    This reaction produces N-chloramines, which are toxic and potential mutagens.
    

Operational Disposal Protocol

A. Solid Waste (Primary Stream)

Most common scenario: Expired or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Segregation: Isolate from oxidizers (nitrates, perchlorates, permanganates).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: "3,3-Dimethylcyclobutan-1-amine HCl (100%)."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[4]

  • Storage: Cap tightly. Store in the "Organic/Solid" satellite accumulation area until pickup.

B. Liquid Waste (Reaction Mixtures)

Scenario: Compound dissolved in reaction solvents (DCM, Methanol, Water).

  • pH Check: Verify pH is neutral or slightly acidic (pH 4-7).

    • If Basic (> pH 9): Carefully neutralize with dilute HCl to prevent amine volatility.

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.

    • Aqueous Stream: Only if dissolved in water/buffer. Do not pour down sink.

  • Accumulation: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Waste").

  • Documentation: Log the estimated concentration of the amine on the carboy tag.

Visualized Workflows

Diagram 1: Disposal Decision Logic

This decision tree ensures the compound enters the correct waste stream, preventing dangerous incompatibilities.

DisposalLogic Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid Reagent StateCheck->SolidPath Powder/Crystal LiquidPath Dissolved/Solution StateCheck->LiquidPath Reaction Mix SolidCont Container: HDPE/Glass Jar SolidPath->SolidCont Neutralize Check pH: Ensure < 8 (Prevent Volatility) LiquidPath->Neutralize SolidLabel Label: 'Toxic Organic Solid' SolidCont->SolidLabel SolventCheck Identify Solvent Base Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Chlorinated NonHalo Non-Halo (MeOH, DMSO) SolventCheck->NonHalo Flammable Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Water Only Neutralize->SolventCheck

Caption: Logic flow for segregating 3,3-Dimethylcyclobutan-1-amine HCl based on physical state and solvent base.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Spill->PPE Contain 2. Containment Cover with Absorbent Pads PPE->Contain Clean 3. Cleanup Scoop into Waste Bag Contain->Clean Wash 4. Decontamination Wash surface with soap/water (NO BLEACH) Clean->Wash Report 5. Report Notify EHS Wash->Report

Caption: Step-by-step spill response. Note the explicit prohibition of bleach during decontamination.

Emergency Contingencies

Spill Cleanup (Small Scale < 50g)
  • PPE: Wear nitrile gloves (double glove recommended), safety goggles, and a lab coat.

  • Absorb: If liquid, cover with vermiculite or spill pads. If solid, cover with a damp paper towel to prevent dust generation.

  • Collect: Scoop material into a sealable bag or jar.

  • Surface Decon: Wipe the area with soapy water or a dilute ethanol solution.

    • WARNING: Do NOT use bleach (sodium hypochlorite).

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Amines."

Exposure Response[2]
  • Eye Contact: Rinse immediately with water for 15 minutes. Amines can cause corneal edema (halos around lights).

  • Skin Contact: Wash with soap and water.[2][5] Do not use solvent (ethanol/acetone) on skin, as it may increase permeation.

Regulatory & Waste Codes

JurisdictionCodeDescription
US EPA (RCRA) N/A Not specifically P- or U-listed. Regulate as Characteristic Waste if mixed with solvents (e.g., D001 Ignitable).
EU (EWC) 16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
DOT (Transport) N/A Not regulated as hazardous material in small quantities (Check SDS Section 14 for bulk).

References

  • PubChem. 3,3-Dimethylcyclobutan-1-amine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • US EPA. Hazardous Waste Identification Guidance (RCRA). [Link]

  • Princeton EHS. Chemical Incompatibility Chart (Amines and Oxidizers). [Link]

Sources

Handling

Personal protective equipment for handling 3,3-Dimethylcyclobutan-1-amine hydrochloride

Operational Safety Guide: 3,3-Dimethylcyclobutan-1-amine hydrochloride Part 1: Executive Safety Summary Target Compound: 3,3-Dimethylcyclobutan-1-amine hydrochloride Physical State: Solid (Hygroscopic Powder) Primary Haz...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3,3-Dimethylcyclobutan-1-amine hydrochloride

Part 1: Executive Safety Summary

Target Compound: 3,3-Dimethylcyclobutan-1-amine hydrochloride Physical State: Solid (Hygroscopic Powder) Primary Hazard Class: Irritant / Potential Corrosive Signal Word: WARNING (Treat as DANGER for ocular exposure)[1]

As researchers, we often underestimate amine salts (hydrochlorides) because they lack the volatility of their free-base counterparts.[1] This is a critical error. While the vapor pressure is lower, the dust hazard is significantly higher.[1] Upon contact with mucous membranes (eyes, lungs), 3,3-Dimethylcyclobutan-1-amine hydrochloride hydrolyzes, releasing the free amine and hydrochloric acid in situ, leading to immediate chemical irritation or burns.[1]

Core Directive: Do not handle on an open bench. All solid manipulation must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

Part 2: Risk Assessment & Mechanism of Injury

To select the correct PPE, we must understand the mechanism of potential injury.[1]

Hazard PathwayMechanismCritical Control Point
Inhalation (Dust) The hydrochloride salt is a fine particulate.[1] Inhalation deposits salts in the bronchial tree, where moisture causes dissociation into acidic species (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).[1]
Engineering Control: HEPA-filtered balance enclosure or Fume Hood (Face velocity > 100 fpm).[1]
Ocular Contact High solubility in the aqueous humor leads to rapid pH change and protein denaturation.PPE: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient for powders.[1]
Dermal Absorption Amine salts are hygroscopic and can adhere to skin moisture, creating a concentrated corrosive patch under gloves if not detected.PPE: Nitrile gloves (Double-gloving protocol).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach.[1] Do not use a "one size fits all" strategy.

PPE Decision Logic (DOT Visualization)

PPE_Decision_Tree cluster_legend Legend Start Task Identification Task_Solid Handling Solid (Weighing/Transfer) Start->Task_Solid Task_Liquid Handling Solution (Dissolved in Solvent) Start->Task_Liquid Risk_Dust Risk: Airborne Dust & Static Cling Task_Solid->Risk_Dust Risk_Splash Risk: Splash & Skin Permeation Task_Liquid->Risk_Splash PPE_L2 Level 2 PPE (REQUIRED): - Double Nitrile (Outer 8 mil) - Chemical Goggles (sealed) - Tyvek Sleeves (Optional) Risk_Dust->PPE_L2 Standard Protocol PPE_L1 Level 1 PPE: - Nitrile Gloves (4 mil) - Lab Coat - Safety Glasses Risk_Splash->PPE_L1 Dilute (<0.1 M) PPE_L3 Level 3 PPE: - Butyl/Viton Gloves - Face Shield + Goggles - Apron Risk_Splash->PPE_L3 Conc. (>1.0 M) or Corrosive Solvent key Blue: Task | Red: Risk | Green: High Protection

Figure 1: Task-based PPE selection logic. Note that solid handling requires higher eye protection (goggles) than dilute liquid handling due to the unpredictable nature of airborne particulates.[1]

Detailed PPE Specifications
Body ZoneSpecificationScientific Rationale
Hand Protection Material: Nitrile Rubber (ASTM D6319).Thickness: Minimum 0.11 mm (4-5 mil).Protocol: Double gloving recommended for weighing.[1]Amine salts are generally solids and do not permeate nitrile rapidly.[1] However, sweat can solubilize dust inside a single glove.[1] Change gloves immediately if powder is visible on the surface.[1]
Eye Protection Type: Chemical Splash Goggles (Indirect Vent).[1]Standard safety glasses allow fine dust to bypass the lens via the side gaps.[1] Goggles form a seal, preventing lacrimal fluid acidification.[1]
Respiratory Engineering Control: Fume Hood.Backup: N95/P100 only if hood is unavailable (Not recommended).[1]The primary control must be ventilation.[1] Relying on respirators introduces fit-test variables.[1]
Body Type: Standard Cotton/Poly Lab Coat (Buttoned).[1]Synthetic fibers can generate static charge, causing the amine salt powder to "jump" or disperse.[1] Cotton blends reduce static.[1]

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Most accidents occur here due to static electricity and air currents.[1]

  • Preparation:

    • Place an antistatic gun or ionizer bar near the balance.[1] Cyclobutane derivatives can be static-prone.[1]

    • Line the balance area with a darker absorbent pad (contrast allows you to see the white powder spill).[1]

  • Transfer:

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Technique: "Tap-transfer" method.[1] Do not dump.

  • Containment Check:

    • After weighing, wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.[1] This decontaminates the threads.[1]

Protocol B: Solubilization

Amine hydrochlorides can be exothermic when dissolving.[1]

  • Solvent Choice: Water, Methanol, or DMSO.[1]

  • Addition Order: Add Solid to Solvent , not Solvent to Solid. This prevents "clumping" and reduces the risk of puffing dust into the air.

  • Agitation: Use a magnetic stir bar. Avoid sonication in open vessels, as this aerosolizes the solution.[1]

Part 5: Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Type_Solid Solid Powder Assess->Type_Solid Type_Liquid Liquid Solution Assess->Type_Liquid Action_Solid 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Type_Solid->Action_Solid Action_Liquid 1. Absorb with vermiculite 2. Neutralize (weak acid) Type_Liquid->Action_Liquid Clean Double Bag & Label 'Hazardous' Action_Solid->Clean Action_Liquid->Clean

Figure 2: Immediate response logic for solid vs. liquid spills. Note the instruction to wet the powder spill to prevent aerosolization.

Disposal Strategy

Do not pour down the drain. Even if neutralized, cyclobutane derivatives may have specific environmental toxicity profiles (aquatic toxicity) that are not fully characterized.[1]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Amine Salts."

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" depending on the solvent.[1]

    • Self-Validation: Measure pH of the waste stream. If < 4 or > 10, adjust to neutral range (pH 6-8) before adding to the main carboy to prevent exothermic reactions in the waste drum.[1]

References

  • National Institutes of Health (NIH) - PubChem. 3,3-Dimethylcyclobutan-1-amine hydrochloride - Safety Summary. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-Dimethylcyclobutan-1-amine hydrochloride
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Reactant of Route 2
3,3-Dimethylcyclobutan-1-amine hydrochloride
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